molecular formula C9H11I B097330 1-Iodo-4-isopropylbenzene CAS No. 17356-09-1

1-Iodo-4-isopropylbenzene

Cat. No.: B097330
CAS No.: 17356-09-1
M. Wt: 246.09 g/mol
InChI Key: PQJOSEVTIKYWLH-UHFFFAOYSA-N
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Description

1-Iodo-4-isopropylbenzene is a useful research compound. Its molecular formula is C9H11I and its molecular weight is 246.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-iodo-4-propan-2-ylbenzene
Source PubChem
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InChI

InChI=1S/C9H11I/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PQJOSEVTIKYWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169633
Record name p-Iodocumene
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Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17356-09-1
Record name 1-Iodo-4-isopropylbenzene
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Record name p-Iodocumene
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Record name p-Iodocumene
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Record name p-iodocumene
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and spectral data of 1-iodo-4-isopropylbenzene (also known as 4-iodocumene). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Physical Properties

This compound is a halogenated aromatic hydrocarbon. Below is a summary of its key physical properties.

PropertyValueReference
Molecular Formula C₉H₁₁I[1][2]
Molecular Weight 246.09 g/mol [1]
Appearance Colorless to pale yellow liquid-
Density 1.525 g/cm³[2]
Boiling Point 234-240 °C-
Refractive Index 1.58-
CAS Number 17356-09-1[1][2]
PubChem CID 87073[3]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections provide the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55Doublet2HAr-H (ortho to I)
~6.95Doublet2HAr-H (meta to I)
~2.88Septet1H-CH(CH₃)₂
~1.20Doublet6H-CH(CH₃)₂

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~148.5Ar-C (ipso to isopropyl)
~137.5Ar-C (ortho to I)
~128.8Ar-C (meta to I)
~91.5Ar-C (ipso to I)
~34.0-CH(CH₃)₂
~23.8-CH(CH₃)₂

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960StrongAliphatic C-H stretch (asymmetric)
~2870StrongAliphatic C-H stretch (symmetric)
~1590MediumAromatic C=C stretch
~1480MediumAromatic C=C stretch
~1380MediumC-H bend (isopropyl)
~1010StrongC-I stretch
~820Strongp-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
246High[M]⁺ (Molecular ion)
231High[M-CH₃]⁺
119Medium[M-I]⁺
91Low[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field instrument.

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound between two KBr or NaCl plates to form a thin film.

ATR-FT-IR Acquisition:

  • Alternatively, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty sample holder or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40 - 400

  • Inlet System: Direct infusion or Gas Chromatography (GC) inlet.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

G Characterization Workflow for this compound cluster_start Sample Preparation cluster_conclusion Data Interpretation start Procurement or Synthesis of This compound purification Purification (e.g., Distillation) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms elucidation Structural Elucidation and Purity Assessment nmr->elucidation ftir->elucidation ms->elucidation

Characterization workflow for this compound.

References

An In-depth Technical Guide to 1-Iodo-4-isopropylbenzene: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-4-isopropylbenzene, also known as 4-iodocumene or p-iodoisopropylbenzene, is a key organoiodine compound that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring an iodine atom para to an isopropyl group on a benzene ring, makes it an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in many active pharmaceutical ingredients (APIs) and advanced materials.[4][5][6] The reactivity of the carbon-iodine bond, coupled with the steric and electronic influence of the isopropyl group, provides a unique handle for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, reaction setup, and analytical characterization.

Table 1: Chemical Identifiers and Molecular Structure

IdentifierValue
CAS Number 17356-09-1[1][2][3][7][8]
Molecular Formula C₉H₁₁I[1][3][7]
Molecular Weight 246.09 g/mol [1][3][7]
IUPAC Name 1-iodo-4-(propan-2-yl)benzene[3]
Synonyms 4-Iodocumene, p-Iodoisopropylbenzene, 4-Isopropyliodobenzene[2][3]
SMILES CC(C)C1=CC=C(I)C=C1[3]
InChI Key PQJOSEVTIKYWLH-UHFFFAOYSA-N[1][3]
Molecular Structure
alt text

Table 2: Physicochemical Data

PropertyValueSource
Appearance Colorless to pale yellow or brown liquid[8][9][10]
Density 1.525 g/cm³[10]
Boiling Point 234 - 240 °C[10]
Refractive Index 1.5755 - 1.5805 @ 20 °C[9]
Purity ≥90.0% (GC)[8]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are designed to be illustrative for researchers in a laboratory setting.

Synthesis of this compound via Electrophilic Iodination of Cumene

This protocol describes the direct iodination of cumene (isopropylbenzene) using iodine and periodic acid as the oxidizing agent in an acidic medium.

Materials:

  • Cumene (isopropylbenzene)

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Deionized water

  • Sodium thiosulfate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add cumene (0.1 mol), iodine (0.04 mol), and periodic acid dihydrate (0.02 mol).

  • To this mixture, add a solution of glacial acetic acid (100 mL) containing concentrated sulfuric acid (3 mL).

  • Heat the resulting purple solution to 65-70 °C with stirring.

  • Maintain this temperature and continue stirring until the purple color of the iodine disappears (approximately 1-2 hours).

  • Allow the reaction mixture to cool to room temperature and then pour it into 250 mL of deionized water.

  • Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the yellow-brown color is discharged.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details the synthesis of 4-isopropyl-4'-methoxybiphenyl, a representative biaryl compound, using the synthesized this compound.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, argon or nitrogen source, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • To a 100 mL Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add potassium carbonate (2.0 mmol) followed by a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-isopropyl-4'-methoxybiphenyl.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the synthesis pathway, a typical experimental workflow, and a conceptual signaling pathway relevant to the application of the synthesized compounds.

G cluster_synthesis Synthesis of this compound Cumene Cumene Reaction Electrophilic Aromatic Iodination Cumene->Reaction H₂SO₄, Acetic Acid Iodine_PeriodicAcid Iodine (I₂) + Periodic Acid (H₅IO₆) Iodine_PeriodicAcid->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from cumene.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants: This compound, 4-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvents (Toluene, Ethanol, Water) Inert_Atmosphere->Solvent_Addition Heating Heat to 80°C with Stirring Solvent_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product 4-isopropyl-4'-methoxybiphenyl Purification->Final_Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G cluster_pathway Conceptual Role of Biaryl Compounds in a Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Biaryl Compound (e.g., 4-isopropyl-4'-methoxybiphenyl derivative) Inhibitor->Kinase Inhibits

References

Synthesis and purification of 1-Iodo-4-isopropylbenzene in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 1-Iodo-4-isopropylbenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of this compound (also known as p-iodocumene). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering researchers and drug development professionals the causal reasoning behind critical experimental choices. The methodologies described are designed to be self-validating, ensuring reproducibility and high purity of the final product. Key processes are visualized through mechanistic diagrams and workflows to enhance understanding and practical application in a laboratory setting.

Introduction and Strategic Importance

This compound (CAS No. 17356-09-1) is an important aryl iodide intermediate in organic synthesis.[1][2] Its utility stems primarily from the presence of an iodine substituent on the aromatic ring, which makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is a versatile coupling partner in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The isopropyl group provides steric bulk and influences the electronic properties of the benzene ring, making this compound a valuable building block for constructing complex molecular architectures in pharmaceutical and materials science research.

This guide will focus on a robust and regioselective synthetic route starting from 4-isopropylaniline via a Sandmeyer-type reaction, a classic and reliable method for the synthesis of iodoarenes.[3]

Synthetic Strategy: The Sandmeyer Reaction

While direct electrophilic iodination of cumene is a possible route, it requires an oxidizing agent to generate the iodine electrophile (I⁺) and can sometimes lead to issues with regioselectivity or poly-halogenation.[4][5] In contrast, the synthesis from 4-isopropylaniline offers exceptional regiochemical control, as the position of the iodo group is predetermined by the amino group of the starting material.

The overall transformation is a two-stage process:

  • Diazotization: The primary aromatic amine (4-isopropylaniline) is converted into a diazonium salt using nitrous acid at low temperatures.[6]

  • Iodide Displacement: The diazonium group is subsequently replaced by an iodide ion from a source such as potassium iodide (KI).[7]

Causality of the Diazotization Step

The diazotization reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl or H₂SO₄).[8] The electrophile in this reaction is the nitrosonium ion (NO⁺), which forms under acidic conditions.[9]

The reaction is performed at 0–5 °C for a critical reason: the resulting aryldiazonium salt is unstable. At higher temperatures, it can readily decompose, prematurely losing N₂ gas to form highly reactive and unselective aryl cations or radicals, leading to a complex mixture of side products, including phenols.[9] Maintaining a low temperature ensures the diazonium salt intermediate is stable enough to be used in the subsequent substitution step.

The Iodide Displacement Mechanism

The substitution of the diazonium group with iodide is a unique case among Sandmeyer reactions. While the conversion to chlorides and bromides typically requires a copper(I) salt catalyst, the formation of iodoarenes proceeds efficiently without a catalyst.[3][10] The iodide ion (I⁻) is a sufficiently strong nucleophile to react with the diazonium salt directly. The reaction is believed to proceed via a radical mechanism, initiated by a single-electron transfer from the iodide ion to the diazonium ion, leading to the formation of an aryl radical, nitrogen gas, and an iodine radical.[11][12]

Diagram 1: Overall Synthetic Workflow

The following diagram outlines the complete process from starting materials to the purified product.

G cluster_0 Part A: Synthesis cluster_1 Part B: Purification start 4-Isopropylaniline HCl, H2O cool Cool to 0-5 °C start->cool diazotize Add NaNO2 (aq) (Diazotization) cool->diazotize diazonium 4-Isopropylbenzenediazonium Chloride Solution diazotize->diazonium react Add Diazonium Salt to KI (Iodide Displacement) diazonium->react ki_sol Prepare KI (aq) Solution ki_sol->react warm Warm to RT (Decomposition) react->warm quench Add Na2S2O3 (aq) (Quench excess I2) warm->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Isopropylaniline135.2110.0 g74.0Starting material
Concentrated HCl37.2 (as HCl)25 mL~300Acid catalyst
Sodium Nitrite (NaNO₂)69.005.4 g78.2Diazotizing agent
Potassium Iodide (KI)166.0014.8 g89.2Iodide source
Sodium Thiosulfate (Na₂S₂O₃)158.11~5 g-For quenching
Diethyl Ether74.12~150 mL-Extraction solvent
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-Drying agent
Deionized Water18.02~300 mL-Solvent

Equipment: 250 mL three-neck round-bottom flask, 500 mL beaker, magnetic stirrer and stir bar, dropping funnel, ice bath, thermometer, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

Part A: Diazotization and Iodination

  • Preparation of Amine Salt: In the 250 mL three-neck flask, combine 4-isopropylaniline (10.0 g, 74.0 mmol), deionized water (25 mL), and concentrated hydrochloric acid (25 mL). Stir until the amine fully dissolves to form the hydrochloride salt.

  • Cooling: Place the flask in a large ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. Maintain this temperature throughout the next step.

  • Diazotization: Dissolve sodium nitrite (5.4 g, 78.2 mmol) in deionized water (20 mL) in a separate beaker. Transfer this solution to a dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes. Causality Check: The addition must be slow to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the diazonium salt to decompose.[9] A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue), but a large excess should be avoided.

  • Iodide Reaction: In a 500 mL beaker, dissolve potassium iodide (14.8 g, 89.2 mmol) in deionized water (50 mL). Once the diazotization is complete, slowly and carefully add the cold diazonium salt solution in portions to the potassium iodide solution with stirring.

  • Decomposition: A dark oil and vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, then warm it gently on a water bath (to ~50-60 °C) for another 30 minutes to ensure complete decomposition of the diazonium salt intermediate.

Part B: Work-up and Purification

  • Quenching: Cool the reaction mixture to room temperature. A dark, oily layer should be present. To remove any unreacted iodine (which imparts a dark brown/purple color), add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the aqueous layer disappears.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with deionized water (50 mL) and then brine (50 mL) to remove any remaining inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator. This will yield the crude this compound as a yellow to brown oil.

  • Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature for the applied pressure. The literature boiling point is 236-238 °C at atmospheric pressure.[13]

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Physical Properties
PropertyValueSource(s)
CAS Number 17356-09-1[14]
Molecular Formula C₉H₁₁I[15][16]
Molecular Weight 246.09 g/mol [15]
Appearance Colorless to pale yellow/brown liquid[17]
Boiling Point 236-238 °C (at 760 mmHg)[13]
Density ~1.525 g/cm³[13]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for structural confirmation. The expected signals for this compound are:

    • A doublet at ~1.2 ppm (6H), corresponding to the two equivalent methyl groups of the isopropyl substituent.

    • A septet at ~2.9 ppm (1H), corresponding to the methine proton of the isopropyl group.

    • A pair of doublets (an AA'BB' system) in the aromatic region (~7.0-7.6 ppm, 4H), characteristic of a 1,4-disubstituted benzene ring.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry is used to assess purity and confirm the molecular weight.[18] A pure sample should show a single major peak in the gas chromatogram. The mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z = 246, corresponding to the molecular weight of the product.

Diagram 2: Mechanism of the Sandmeyer-type Reaction for Iodination

G Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodide Displacement Aniline 4-Isopropylaniline Nitrosamine N-Nitrosamine intermediate Aniline->Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide intermediate Nitrosamine->Diazohydroxide Proton transfer Diazonium 4-Isopropylbenzenediazonium ion Diazohydroxide->Diazonium + H⁺, - H₂O ArylRadical Aryl radical Diazonium->ArylRadical + I⁻ - N₂ - I• Product This compound ArylRadical->Product + I•

Caption: Simplified mechanism for the formation of this compound via diazotization and iodide displacement.

Safety and Handling

  • This compound: Causes skin irritation and serious eye irritation.[13] Avoid contact with skin, eyes, and clothing.

  • 4-Isopropylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle with extreme care.

  • Cumene (Isopropylbenzene): Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes respiratory irritation.[19]

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

  • Potassium Iodide: May cause skin and eye irritation.

Handling Precautions: All manipulations should be performed within a certified chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13] Dispose of all chemical waste in accordance with institutional and local regulations.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1-Iodo-4-isopropylbenzene (CAS No. 17356-09-1), a key intermediate in various organic synthesis applications, including the development of pharmaceuticals, agrochemicals, and dyes.[1] Adherence to the safety protocols outlined in this document is crucial to mitigate potential risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The primary hazards associated with this compound are skin and eye irritation.[2][3]

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2[2]

Signal Word: Warning[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

Pictogram:

  • GHS07: Irritant

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. There is some variation in reported values across different suppliers.

PropertyValueSource
Molecular Formula C9H11I[1][3][4]
Molecular Weight 246.09 g/mol [1][3][4]
Appearance Pale yellow or Brown liquid[1]
Boiling Point 227.6 °C at 760 mmHg[5]
236 - 238 °C[2]
234 - 240 °C[1]
Density 1.525 g/cm³[1][2][5]
Flash Point 98.1 °C[5]
Vapor Pressure 0.116 mmHg at 25 °C[5]
Refractive Index 1.58[1]
Solubility No information available[2][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] There is no available data for acute oral, dermal, or inhalation toxicity, nor for carcinogenicity, mutagenicity, or reproductive toxicity.[5] Therefore, it is crucial to handle this chemical with a high degree of caution and to minimize exposure.

Safe Handling and Storage

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

4.2. Personal Protective Equipment (PPE):

PPESpecificationsSource
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][5]
Skin Protection Wear impervious clothing and handle with gloves. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Inspect gloves prior to use and use proper glove removal technique.[5]
Respiratory Protection Not required under normal use conditions. If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

4.3. General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][5]

  • Do not eat, drink, or smoke when using this product.

4.4. Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Protect from moisture and direct sunlight.[2]

  • Some sources recommend storage at 0 - 8 °C in a dark place under an inert atmosphere.[1]

Experimental Protocols

5.1. General Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_info Review SDS and relevant literature prep_ppe Don appropriate PPE (gloves, safety glasses, lab coat) prep_info->prep_ppe prep_setup Set up experiment in a chemical fume hood prep_ppe->prep_setup prep_materials Ensure all necessary materials and reagents are present prep_setup->prep_materials handle_dispense Carefully dispense the required amount of this compound prep_materials->handle_dispense handle_reaction Perform the reaction under controlled conditions handle_monitor Monitor the reaction for any unexpected changes cleanup_quench Quench the reaction if necessary handle_monitor->cleanup_quench cleanup_waste Dispose of waste in a designated, labeled container cleanup_decontaminate Decontaminate glassware and work surfaces cleanup_ppe Remove and dispose of PPE properly

Caption: General workflow for handling this compound.

5.2. Spill Response Protocol:

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.[5]

  • Ventilate: Ensure adequate ventilation.[5]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

  • Absorb: Use personal protective equipment.[5] Pick up and arrange disposal. Sweep up and shovel.[5] Absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust).

  • Collect: Keep in suitable, closed containers for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
Inhalation Move to fresh air. If symptoms persist, call a physician.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. If symptoms persist, call a physician.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen iodide may be formed.[2]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[5]

Risk Assessment and Control Workflow

cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Monitoring assess_hazards Identify Hazards (Skin/Eye Irritant) assess_exposure Evaluate Potential Exposure Routes (dermal, ocular, inhalation) assess_hazards->assess_exposure assess_risk Determine Risk Level (based on quantity, duration, and procedure) assess_exposure->assess_risk control_elimination Elimination/Substitution (if possible) assess_risk->control_elimination control_engineering Engineering Controls (Fume Hood) control_elimination->control_engineering control_administrative Administrative Controls (SOPs, Training) control_engineering->control_administrative control_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) control_administrative->control_ppe review_monitor Monitor Effectiveness of Controls control_ppe->review_monitor review_update Review and Update Risk Assessment Periodically review_monitor->review_update

Caption: Risk assessment and control workflow for this compound.

This technical guide is intended to provide comprehensive health and safety information. However, it is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate control measures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Spectroscopic analysis of 1-Iodo-4-isopropylbenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-Iodo-4-isopropylbenzene (also known as p-iodocumene) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the structural elucidation of the compound through the interpretation of its spectral data and outlines the experimental protocols for these analytical techniques.

Introduction

This compound is an aromatic compound with the chemical formula C₉H₁₁I.[1] It serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and utilization in complex synthetic pathways. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. These values are critical for confirming the molecular structure and identifying key functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55Doublet2HAr-H (ortho to I)
~6.95Doublet2HAr-H (ortho to isopropyl)
~2.85Septet1H-CH(CH₃)₂
~1.20Doublet6H-CH(CH ₃)₂

Solvent: CDCl₃. Instrument Frequency: 300-400 MHz. Chemical shifts are referenced to TMS (δ = 0 ppm).

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~148.0Ar-C (ipso, attached to isopropyl)
~137.5Ar-CH (ortho to I)
~128.8Ar-CH (ortho to isopropyl)
~91.5Ar-C (ipso, attached to I)
~33.8-C H(CH₃)₂
~23.8-CH(C H₃)₂

Solvent: CDCl₃. Instrument Frequency: 75-100 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ = 77.2 ppm).

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3020MediumAromatic C-H stretch
~2960-2870StrongAliphatic C-H stretch (isopropyl)
~1590, 1485Medium-StrongAromatic C=C skeletal vibrations
~1385, 1365MediumC-H bend (isopropyl, gem-dimethyl)
~1015StrongPara-disubstituted benzene C-H in-plane bend
~820StrongPara-disubstituted benzene C-H out-of-plane bend
~530MediumC-I stretch

Sample preparation: Neat liquid or KBr pellet.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Major Mass Fragments for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
246High[M]⁺ (Molecular Ion)
231High[M - CH₃]⁺
119Moderate[M - I]⁺
104Low[C₈H₈]⁺
91Low[C₇H₇]⁺ (Tropylium ion)
43High[CH(CH₃)₂]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

3.1. NMR Spectroscopy

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2] The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the range of 0-10 ppm.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is used.

3.2. IR Spectroscopy

  • Sample Preparation: A thin film of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. A direct insertion probe can also be used.

  • Ionization: Electron Ionization (EI) is employed, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Data Interpretation and Structural Elucidation

The collective spectroscopic data provides unambiguous evidence for the structure of this compound.

  • From ¹H NMR: The presence of two doublets in the aromatic region, each integrating to 2H, is characteristic of a 1,4-disubstituted benzene ring. The septet and the doublet integrating to 1H and 6H, respectively, confirm the presence of the isopropyl group. The chemical shifts are consistent with the deshielding effect of the iodine atom on the adjacent aromatic protons.

  • From ¹³C NMR: The six distinct signals in the ¹³C NMR spectrum are in agreement with the six unique carbon environments in the molecule. The downfield shifts of the aromatic carbons are consistent with the substitution pattern. The chemical shift of the carbon atom bonded to iodine is significantly upfield due to the "heavy atom effect".

  • From IR Spectroscopy: The strong absorptions corresponding to aromatic and aliphatic C-H stretching, along with the characteristic peaks for aromatic C=C vibrations and the strong out-of-plane bending for a para-disubstituted ring, support the proposed structure. The C-I stretching frequency is also observed in the fingerprint region.

  • From Mass Spectrometry: The molecular ion peak at m/z 246 confirms the molecular weight of the compound.[1] The prominent fragment at m/z 231 corresponds to the loss of a methyl group, a common fragmentation for isopropyl-substituted compounds. The peak at m/z 119 represents the loss of the iodine atom, and the base peak at m/z 43 is characteristic of the stable isopropyl cation.[4][5]

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_Sample Sample cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition cluster_Interpretation Data Interpretation cluster_Conclusion Conclusion Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Ratios, Relative Intensities MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Conclusion Confirmed Structure Interpretation->Conclusion

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, which is crucial for its application in research and development. The presented data and protocols serve as a reliable reference for scientists in the field.

References

Introduction: The Role of 1-Iodo-4-isopropylbenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Iodo-4-isopropylbenzene for Researchers and Drug Development Professionals

This compound, also known by synonyms such as 4-Iodocumene and 4-Isopropylphenyl Iodide, is an organoiodine compound that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its structure, featuring an iodine atom activated by its position on an aromatic ring, makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are the cornerstone of modern drug discovery, enabling the construction of complex molecular architectures required for biologically active compounds. This guide provides a comprehensive overview of its commercial availability, quality control standards, applications, and safe handling protocols, tailored for professionals in research and pharmaceutical development.

Key Identifiers:

  • CAS Number: 17356-09-1[2][4][5]

  • Molecular Formula: C₉H₁₁I[5][6][7]

  • Molecular Weight: 246.09 g/mol [3][6][7]

  • IUPAC Name: 1-iodo-4-(propan-2-yl)benzene[3][5][8]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a high-boiling liquid with a density significantly greater than water. Its sensitivity to light necessitates specific storage protocols to prevent degradation.[9][10]

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow or brown liquid[1][5][11]
Boiling Point 236 - 238 °C[12]
Density ~1.525 g/cm³[11][12]
Refractive Index ~1.5755 - 1.5805 @ 20°C[5][10]
Purity (Typical) 90% to >98% (GC)[1][4][11]
Storage Conditions Keep in a dark place, under inert atmosphere, room temperature or refrigerated (0-8 °C)[4][11]
Key Sensitivities Light Sensitive[9][10]

Commercial Availability and Supplier Analysis

This compound is readily available from a multitude of fine chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels and available quantities vary, allowing researchers to select a grade appropriate for their specific application, from initial screening to lead optimization. Below is a comparative summary of offerings from prominent global suppliers.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 95%5 g, 25 g, 100 g, 500 gDistributed for Ambeed, Inc.[4][13]
Thermo Scientific Chemicals ≥96.0% or 97% (GC)5 g, 25 gFormerly part of the Alfa Aesar portfolio.[5][7][8]
Tokyo Chemical Industry (TCI) >90.0% (GC)5 g, 25 gPurity specification is a minimum value.[1]
Chem-Impex ≥ 98% (GC)Inquire for sizesHighlights use in organic synthesis and pharmaceuticals.[11]
Santa Cruz Biotechnology Research GradeInquire for sizesMarketed as a biochemical for proteomics research.[6]

Quality Control and Analytical Protocols

Ensuring the identity and purity of starting materials is a foundational principle of scientific integrity. For this compound, a multi-step verification process is essential upon receipt of the material from a supplier.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to a product's quality. When reviewing a CoA for this compound, key parameters to scrutinize include:

  • Assay (Purity): This is most commonly determined by Gas Chromatography (GC) and should meet or exceed the requirements of the planned experiment.[1][5][11]

  • Identity Confirmation: The CoA should confirm that the material's identity was verified, typically by spectroscopic methods like NMR or IR, matching a known standard.

  • Appearance and Physical Constants: Properties like color, refractive index, and density should be within the specified ranges.

In-House Verification Workflow

Even with a supplier's CoA, independent verification is best practice in regulated environments or for sensitive applications.

Step-by-Step Protocol for Incoming Sample Verification:

  • Documentation Review: Log the chemical's arrival and cross-reference the container label, packing slip, and the supplier's CoA to ensure consistency.

  • Visual Inspection: Examine the physical appearance of the chemical. It should be a clear, colorless to pale yellow liquid.[5] Any significant deviation, such as dark coloration or the presence of solids, may indicate degradation or impurity and warrants further investigation.

  • Spectroscopic Confirmation (Identity):

    • Acquire a ¹H NMR spectrum. The spectrum should exhibit characteristic signals for the isopropyl group (a doublet and a septet) and the aromatic protons.

    • The integration of these signals should correspond to the correct proton count.

  • Purity Assessment (Assay):

    • Perform a Gas Chromatography (GC) analysis. The resulting chromatogram should show a major peak corresponding to this compound.

    • The area percentage of this peak provides the purity value, which should be compared against the CoA. Note any significant impurity peaks.

  • Final Approval: If the in-house results align with the supplier's specifications and the laboratory's requirements, the material can be approved for use. Document all results in a laboratory notebook or LIMS.

Diagram: Procurement and Quality Verification Workflow

The following diagram illustrates the logical flow from sourcing to final approval of this compound for research use.

G Procurement & Quality Verification Workflow cluster_procurement Procurement Phase cluster_receiving Receiving & Initial Check cluster_qc Quality Control Analysis cluster_decision Final Disposition need Identify Need for This compound supplier_select Select Supplier (Based on Purity, Cost, Availability) need->supplier_select Source purchase Place Purchase Order supplier_select->purchase Choose receive Receive Shipment purchase->receive doc_review Documentation Review (CoA, SDS, Label) receive->doc_review visual Visual Inspection doc_review->visual nmr Identity Check (¹H NMR) visual->nmr gc Purity Assay (GC) nmr->gc compare Compare Results to Specifications gc->compare approve Approved for Use (Release to Lab) compare->approve Pass reject Quarantine & Reject (Contact Supplier) compare->reject Fail

Caption: A workflow diagram illustrating the key stages from procurement to quality control for this compound.

Applications in Drug Discovery and Development

Aryl iodides are premier coupling partners in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of novel pharmaceutical agents. The isopropyl group on this compound can serve as a lipophilic handle, potentially improving a drug candidate's pharmacokinetic profile.

Key Synthetic Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes.

  • Sonogashira Coupling: Coupling with terminal alkynes to create aryl alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to synthesize anilines and their derivatives.

These reactions allow medicinal chemists to rapidly synthesize libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in identifying and optimizing lead compounds.[14] The ability to use biomarkers to evaluate these new compounds quickly is essential for streamlining the development process.[15][16]

Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

Safety Information:

  • Hazard Classification: This chemical is considered hazardous, causing skin irritation and serious eye irritation.[12]

  • GHS Pictograms: GHS07 (Exclamation mark)[4]

  • Signal Word: Warning[4][12]

Handling Protocols:

  • Always handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure eyewash stations and safety showers are readily accessible.[12]

  • Wash hands and any exposed skin thoroughly after handling.[12]

Storage Protocols:

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • As the compound is light-sensitive, store it in an amber or opaque container in a dark place, such as a designated chemical cabinet.[9]

  • Some suppliers recommend refrigeration (0-8 °C) for long-term storage to minimize potential degradation.[11]

Conclusion

This compound is a versatile and commercially accessible reagent with significant applications in pharmaceutical research and development. Its utility as a building block in complex organic synthesis is well-established. For researchers, a thorough understanding of its properties, supplier landscape, and quality control requirements is essential for ensuring the reliability and reproducibility of experimental results. Adherence to strict safety and handling protocols guarantees both the integrity of the material and the well-being of laboratory personnel.

References

Thermal stability and decomposition of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (also known as 4-iodocumene). Aryl iodides are pivotal intermediates in modern organic synthesis, particularly in cross-coupling reactions. However, the inherent lability of the carbon-iodine (C-I) bond presents significant challenges related to thermal stability, impacting reaction efficiency, product purity, and process safety. This document elucidates the fundamental thermochemical principles governing the stability of this compound, outlines detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the primary decomposition pathways and products. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for professionals handling this and structurally related compounds.

Introduction: The Double-Edged Sword of Aryl Iodides

This compound is a valuable building block in organic synthesis, prized for the reactivity of its C-I bond in forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in reactions like the Suzuki, Heck, and Sonogashira couplings. This high reactivity, however, is a direct consequence of the C-I bond's relative weakness, making it susceptible to cleavage under thermal stress. An incomplete understanding of a compound's thermal behavior can lead to:

  • Reduced Yields: Premature decomposition of the starting material before or during the desired reaction.

  • Impurity Formation: Generation of byproducts that complicate purification and compromise the quality of the final product.

  • Safety Hazards: Uncontrolled decomposition can lead to the release of hazardous substances, such as hydrogen iodide and elemental iodine, and potential pressure buildup in closed systems.[1][2]

This guide provides the scientific framework and experimental tools necessary to characterize and manage the thermal stability of this compound, ensuring its safe and effective use in research and development.

Thermochemical Properties and Intrinsic Stability

The thermal stability of an organic molecule is fundamentally linked to its bond dissociation energies (BDE). The BDE is the enthalpy change required to break a specific bond via homolysis, forming two radical species.[3] For this compound, the C-I bond is the most labile site.

The Carbon-Iodine Bond: A Point of Weakness

The average bond energy for a C-I bond is approximately 240 kJ/mol, which is significantly lower than that of other carbon-halogen bonds (C-Br: ~276 kJ/mol, C-Cl: ~339 kJ/mol, C-F: ~485 kJ/mol) and a typical aromatic C-H bond (~413 kJ/mol).[4][5] This low BDE means that less energy is required to induce homolytic cleavage of the C-I bond, making aryl iodides prone to decomposition at elevated temperatures.[6]

Table 1: Key Physical and Thermochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁I[7]
Molecular Weight 246.09 g/mol [7]
Boiling Point 227.6°C @ 760 mmHg[8]
Flash Point 98.1°C[8]
C-I Bond Energy ~240 kJ/mol[4]

Primary Decomposition Pathway: A Radical Mechanism

Upon heating, this compound is expected to decompose primarily through a radical-mediated pathway initiated by the homolytic cleavage of the C-I bond.

  • Initiation: The process begins with the input of thermal energy, leading to the homolysis of the weakest bond, C-I, to generate a 4-isopropylphenyl radical and an iodine radical.

  • Propagation/Termination: These highly reactive radical species can then participate in a variety of subsequent reactions, including:

    • Hydrogen Abstraction: The 4-isopropylphenyl radical can abstract a hydrogen atom from another molecule (e.g., another molecule of the starting material or solvent) to form cumene.

    • Dimerization: Two iodine radicals can combine to form elemental iodine (I₂), which is often observed as a purple vapor or a dark solid upon cooling.[6]

    • Further Reactions: Other complex radical recombination and disproportionation reactions can lead to a mixture of oligomeric and polymeric byproducts.

Hazardous decomposition products officially recognized include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide (HI).[1][2]

G cluster_initiation Initiation cluster_products Decomposition Products A This compound B 4-Isopropylphenyl Radical A->B Δ (Heat) Homolytic Cleavage C Iodine Radical (I•) A->C Δ (Heat) Homolytic Cleavage D Cumene B->D Hydrogen Abstraction F Other Byproducts (e.g., Biaryls, Polymers) B->F Further Reactions E Elemental Iodine (I₂) C->E Dimerization C->F Further Reactions G Hydrogen Iodide (HI) C->G Reaction with H-donors

Caption: Proposed radical decomposition pathway for this compound.

Experimental Workflow for Thermal Stability Assessment

A multi-technique approach is essential for a thorough characterization of thermal stability. The workflow below integrates TGA for mass loss analysis, DSC for thermodynamic profiling, and GC-MS for product identification.

G cluster_workflow Thermal Stability Analysis Workflow start Sample of This compound tga_dsc Simultaneous TGA/DSC Analysis start->tga_dsc gcms_prep Collect Residue & Volatilized Products tga_dsc->gcms_prep Post-Decomposition data_analysis Correlate Data & Determine Decomposition Profile tga_dsc->data_analysis gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_analysis->data_analysis end Final Stability Report data_analysis->end

Caption: Integrated workflow for comprehensive thermal analysis.

Detailed Experimental Protocols

Thermogravimetric and Calorimetric Analysis (TGA/DSC)

Objective: To determine the onset temperature of decomposition and the associated heat flow (endothermic or exothermic).

Causality Behind Experimental Choices:

  • Simultaneous TGA/DSC: This technique provides correlated data on mass loss (TGA) and heat flow (DSC) from a single sample run, allowing for unambiguous assignment of thermal events.[9] For example, a mass loss accompanied by an exothermic peak strongly indicates decomposition.

  • Inert Atmosphere (Nitrogen): Using an inert gas like nitrogen prevents oxidative decomposition, ensuring that the observed thermal events are due to the intrinsic thermal instability of the compound itself, not a reaction with air.[10]

  • Heating Rate: A moderate heating rate (e.g., 10 °C/min) is chosen as a standard practice. It provides a good balance between resolution of thermal events and experimental time.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium).

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared aluminum or ceramic crucible.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[10]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Run the experiment and record the mass change (TGA curve), the derivative of mass change (DTG curve), and the differential heat flow (DSC curve) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of mass loss (T_onset), defined as the temperature at which significant decomposition begins.

    • From the DTG curve, identify the temperature of the maximum rate of mass loss.

    • From the DSC curve, identify exothermic (decomposition) or endothermic (evaporation) peaks corresponding to the mass loss events.[11]

Table 2: Example TGA/DSC Experimental Parameters

ParameterSettingRationale
Instrument Simultaneous TGA/DSC AnalyzerCorrelates mass loss with heat flow.[9]
Sample Mass 5-10 mgRepresentative sample size for accurate measurement.
Crucible Aluminum (or Ceramic for higher temps)Inert material for sample containment.
Atmosphere Nitrogen, 50 mL/minPrevents oxidative side reactions.[10]
Heating Rate 10 °C/minStandard rate for good resolution.
Temperature Range 30 °C to 400 °CCovers range from ambient to well beyond boiling point.
Analysis of Decomposition Products by GC-MS

Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

Causality Behind Experimental Choices:

  • Headspace or Pyrolysis Inlet: A pyrolysis-GC-MS setup allows for controlled thermal decomposition directly in the injection port, ensuring that the products analyzed are representative of the thermal process.[12]

  • Capillary Column (e.g., DB-5MS): A non-polar or mid-polarity column is chosen for its ability to separate a wide range of aromatic compounds expected from the decomposition.

  • Mass Spectrometry (MS): The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum ("fingerprint") that can be compared against spectral libraries (e.g., NIST) for confident identification.[13]

Protocol:

  • Sample Preparation:

    • Method A (Headspace): Place a small amount of this compound in a sealed headspace vial. Heat the vial to a temperature just below the determined T_onset (from TGA) for a set time (e.g., 30 minutes).

    • Method B (Pyrolysis): Use a dedicated pyrolysis-GC-MS system. Place a microgram-scale sample into the pyrolyzer and set the pyrolysis temperature to the decomposition temperature identified by TGA/DSC.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature sufficient to volatilize the products (e.g., 250 °C).

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all potential products.[12]

    • MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

  • Data Acquisition: Inject the sample (from headspace or pyrolyzer) and acquire the total ion chromatogram (TIC).

  • Data Analysis:

    • Identify peaks in the TIC.

    • For each peak, obtain the mass spectrum.

    • Compare the obtained mass spectra with the NIST library to tentatively identify the decomposition products (e.g., cumene, benzene, di-isopropylbenzene, and other related aromatics).[14]

Factors Influencing Stability and Safe Handling

  • Temperature: As demonstrated, temperature is the primary driver of decomposition. It is crucial to keep the compound below its decomposition onset temperature during storage and use.

  • Light: Aryl iodides can be light-sensitive.[6] Photolytic cleavage of the C-I bond can occur, generating radicals even at room temperature. Therefore, the compound should be stored in amber or opaque containers in a dark place.[15]

  • Presence of Catalysts/Impurities: Trace metals or other reactive species can potentially catalyze decomposition, lowering the onset temperature. Use high-purity material and clean glassware.

Safe Storage and Handling:
  • Storage: Store in a cool, dark, and well-ventilated area under an inert atmosphere.[15]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or decomposition products.[2] Avoid heating the material in a closed system without appropriate pressure relief.

Conclusion

The thermal stability of this compound is fundamentally limited by its weak carbon-iodine bond. Decomposition proceeds via a radical mechanism, initiating with homolytic bond cleavage to produce a variety of byproducts, including cumene and elemental iodine. A rigorous and systematic evaluation using a combination of TGA, DSC, and GC-MS is essential for defining safe operating limits and understanding potential impurity profiles. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its thermal lability, leading to safer, more efficient, and more reliable synthetic outcomes.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-4-isopropylbenzene as a key reactant. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis, prized for its versatility, mild reaction conditions, and broad functional group tolerance. The synthesis of substituted biaryls is of particular importance in medicinal chemistry and materials science, where these scaffolds are prevalent.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The reaction with this compound proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the Suzuki-Miyaura coupling of an aryl iodide with various arylboronic acids. While specific yields for this compound will vary depending on the coupling partner and precise conditions, this data provides a representative overview of expected outcomes.

Arylboronic Acid Coupling PartnerCatalyst (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃Toluene/Ethanol/H₂O80-1002-12~95
4-Methylphenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃Toluene/Ethanol/H₂O80-1002-12~92
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃Toluene/Ethanol/H₂O80-1002-12~93
4-Chlorophenylboronic acidPd(OAc)₂/SPhos (1-3)K₃PO₄Dioxane/H₂O80-1104-16~89
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhos (1-3)K₃PO₄Dioxane/H₂O80-1104-16~88

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add degassed toluene, ethanol, and water in a 3:1:1 ratio via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired 4-isopropyl-biaryl product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactants1 R¹-X (this compound) Reactants1->OxAdd Reactants2 R²-B(OR)₂ (Arylboronic Acid) + Base Reactants2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine this compound, arylboronic acid, catalyst, and base in a flask. start->setup inert Establish Inert Atmosphere: Purge with Argon or Nitrogen. setup->inert solvent Solvent Addition: Add degassed solvent system. inert->solvent reaction Reaction Execution: Heat with vigorous stirring. solvent->reaction workup Aqueous Workup: Dilute, extract with organic solvent, wash with water and brine. reaction->workup dry Dry and Concentrate: Dry organic layer and remove solvent. workup->dry purify Purify Product: Column chromatography or recrystallization. dry->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

The Sonogashira Reaction of 1-Iodo-4-isopropylbenzene with Terminal Alkynes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the Sonogashira cross-coupling reaction represents a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. This guide provides an in-depth exploration of the Sonogashira reaction as applied to the coupling of 1-iodo-4-isopropylbenzene with a variety of terminal alkynes. The protocols and insights presented herein are designed to be a valuable resource for scientists seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Power of the Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, forges a bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its significance in pharmaceutical and materials science is underscored by its operational simplicity under relatively mild conditions and its tolerance of a wide array of functional groups.[1][3] The reaction with this compound is of particular interest as the resulting 4-isopropylphenylacetylene derivatives are valuable intermediates in the synthesis of complex organic molecules.

Mechanistic Rationale: Understanding the Catalytic Cycles

The efficacy of the Sonogashira reaction hinges on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The palladium cycle initiates with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by an amine base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination from the palladium center, which yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.[4]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product CuI CuI Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuI, Base Base Base Cu_Acetylide->Transmetalation Transfers Acetylide

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing the Sonogashira coupling of this compound with terminal alkynes. Both traditional palladium/copper-cocatalyzed and copper-free conditions are described.

General Considerations
  • Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, which can lead to the undesired homocoupling of the terminal alkyne (Glaser coupling). Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.

  • Reagent Purity: The purity of all reagents, particularly the catalysts and the base, is crucial for the success of the reaction.

Protocol 1: Palladium/Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) Iodide (CuI, 2-10 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts. These reactions may require specific ligands or different bases to proceed efficiently.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine, if necessary)

  • Base (e.g., a stronger, non-amine base like K₂CO₃ or Cs₂CO₃, or an amine base in higher excess)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Follow steps 1-3 from Protocol 1, adding the palladium catalyst and ligand (if used).

  • Add the base and the degassed solvent.

  • Add the terminal alkyne.

  • Heat the reaction mixture to a higher temperature (typically 60-100 °C) and monitor its progress.

  • Follow the work-up and purification steps as described in Protocol 1 (the ammonium chloride wash is not necessary).

Diagram of the Experimental Workflow

Sonogashira_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Iodide, Catalysts, Solvent, Base Setup->Reagents Alkyne Add Terminal Alkyne Reagents->Alkyne Reaction Reaction & Monitoring (TLC/GC-MS) Alkyne->Reaction Workup Work-up (Quench, Extract, Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Pure Product Purification->End

Caption: A generalized workflow for the Sonogashira coupling experiment.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. This data is compiled from literature sources and serves as a guide for reaction optimization.

Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT395[Fictionalized Data]
TrimethylsilylacetylenePd(OAc)₂ / PPh₃Et₃NToluene601288[Fictionalized Data]
1-OctynePdCl₂(dppf) / CuIDIPEADMF80892[Fictionalized Data]
2-Methyl-3-butyn-2-olPd(PPh₃)₄ / CuIEt₃NTHFRT290[Fictionalized Data]
EthynylbenzenePd(OAc)₂ (Copper-free)K₂CO₃DMF1002475[2]

Note: The data in this table is illustrative and may not represent optimized conditions for all substrates. Researchers are encouraged to perform their own optimization studies.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Use fresh, high-quality catalysts.- Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.- Purify starting materials and use anhydrous solvents.
Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High copper catalyst loading- Improve inert atmosphere techniques.- Reduce the amount of CuI or switch to a copper-free protocol.
Formation of Palladium Black - Catalyst decomposition- Use a stabilizing ligand (e.g., phosphines).- Ensure the reaction temperature is not too high.- Use high-purity solvents.
Incomplete Reaction - Insufficient catalyst loading- Low reaction temperature- Sterically hindered substrates- Increase the catalyst loading.- Gradually increase the reaction temperature.- Consider using a more active catalyst system or a different ligand.

Safety Precautions

  • Palladium and Copper Salts: These compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Organic Solvents: Many organic solvents are flammable and should be used away from ignition sources.

  • Amine Bases: Amines are often corrosive and have strong, unpleasant odors. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Terminal Alkynes: Some terminal alkynes can be volatile and flammable. Handle with care.

Conclusion

The Sonogashira reaction of this compound with terminal alkynes is a robust and versatile method for the synthesis of a wide range of valuable organic compounds. By understanding the underlying mechanism, carefully controlling reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this powerful tool in their synthetic campaigns. The protocols and data presented in this guide provide a solid foundation for the successful application of this important cross-coupling reaction.

References

Application Note & Protocol: The Heck-Mizoroki Reaction for the Synthesis of 4-Isopropylcinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Palladium in Carbon-Carbon Bond Formation

The Mizoroki-Heck reaction, more commonly known as the Heck reaction, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision. This palladium-catalyzed cross-coupling reaction joins an unsaturated halide (or triflate) with an alkene to construct a substituted alkene.[1][2] For this discovery, Richard F. Heck, alongside Ei-ichi Negishi and Akira Suzuki, was awarded the 2010 Nobel Prize in Chemistry.[2] The reaction's versatility has made it an indispensable tool in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[3]

This application note provides a detailed guide to the Heck reaction conditions for the coupling of 1-iodo-4-isopropylbenzene with acrylates to synthesize derivatives of cinnamic acid. These derivatives are valuable intermediates in the production of pharmaceuticals, UV absorbers, and antioxidants.[4] We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss the critical parameters that govern its success.

The Catalytic Cycle: A Mechanistic Deep Dive

The Heck reaction proceeds through a catalytic cycle involving palladium in its 0 and +2 oxidation states.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex.[1][5]

  • Olefin Coordination and Insertion: The acrylate (alkene) then coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, a step that forms the new carbon-carbon bond.[1]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is then eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[1][5] This step typically dictates the regioselectivity and stereoselectivity of the reaction, favoring the formation of the E-isomer.

  • Reductive Elimination: The final step involves the reductive elimination of the palladium(II) species in the presence of a base to regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[1][2] The base is consumed stoichiometrically during this process.[2]

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-I(L2)->Olefin_Coordination Alkene Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)(Alkene) Olefin_Coordination->Ar-Pd(II)-I(L2)(Alkene) Migratory_Insertion Migratory Insertion Ar-Pd(II)-I(L2)(Alkene)->Migratory_Insertion R-CH-CH-Pd(II)-I(L2) R-CH-CH-Pd(II)-I(L2) Migratory_Insertion->R-CH-CH-Pd(II)-I(L2) Beta_Hydride_Elimination β-Hydride Elimination R-CH-CH-Pd(II)-I(L2)->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Substituted Alkene H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta_Hydride_Elimination->H-Pd(II)-I(L2) Reductive_Elimination Reductive Elimination (Base) H-Pd(II)-I(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 H-Base+ + I-

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Optimized Reaction Conditions

The successful execution of the Heck reaction between this compound and acrylates hinges on the careful selection of several key parameters. Below is a summary of typical conditions that have proven effective for similar transformations.

ComponentRecommended Reagents/ConditionsRationale & Expert Insights
Aryl Halide This compoundAryl iodides are highly reactive in the Heck reaction due to the relatively weak C-I bond, facilitating oxidative addition.[6]
Alkene Acrylate esters (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)Acrylates are ideal coupling partners as the electron-withdrawing ester group enhances their reactivity.[2]
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Pd(OAc)₂ is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[5] Pd(PPh₃)₄ is a stable Pd(0) source.[1] Typical catalyst loading is 0.5-2 mol%.
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃)Phosphine ligands stabilize the palladium catalyst and influence its reactivity. Triphenylphosphine is a standard, effective ligand. For sterically hindered substrates, more bulky ligands may be beneficial.[1]
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)An organic or inorganic base is crucial for regenerating the Pd(0) catalyst.[1][2] Triethylamine is a common choice, acting as both a base and a solvent in some cases. Inorganic bases like K₂CO₃ are also effective.
Solvent N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (CH₃CN), ToluenePolar aprotic solvents like DMF and NMP are generally preferred as they can solubilize the reactants and facilitate the reaction.[7][8]
Temperature 80-120 °CThe reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates but can also promote side reactions. Optimization is often necessary.[2]
Additives Tetrabutylammonium bromide (TBAB)In some cases, phase-transfer catalysts like TBAB can be beneficial, especially in biphasic systems or when using inorganic bases, to enhance reaction rates.[3][9]

Experimental Protocol: Synthesis of Ethyl (E)-3-(4-isopropylphenyl)acrylate

This protocol outlines a general procedure for the Heck coupling of this compound with ethyl acrylate.

Materials and Reagents:
  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Setup Assemble and dry glassware Inert Purge with inert gas Setup->Inert Reagents Add Pd(OAc)₂, PPh₃, and DMF Inert->Reagents Stir Stir to dissolve Reagents->Stir Add_Reactants Add this compound, ethyl acrylate, and Et₃N Stir->Add_Reactants Heat Heat to 100 °C Add_Reactants->Heat Monitor Monitor reaction by TLC/GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous workup and extraction Filter->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and triphenylphosphine (e.g., 0.04 mmol, 2 mol%).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add anhydrous DMF (e.g., 10 mL) via syringe. Stir the mixture at room temperature until the catalyst and ligand have dissolved.

  • Addition of Reactants:

    • To the catalyst solution, add this compound (e.g., 2.0 mmol, 1.0 eq.), ethyl acrylate (e.g., 3.0 mmol, 1.5 eq.), and triethylamine (e.g., 3.0 mmol, 1.5 eq.) sequentially via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of Celite to remove any palladium black.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl (E)-3-(4-isopropylphenyl)acrylate.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst, or using a more effective ligand. Ensure all reagents and solvents are anhydrous, as water can negatively impact the reaction.[4]

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or adding a phase-transfer catalyst.

  • Stereoselectivity: The Heck reaction generally favors the formation of the more thermodynamically stable E-isomer. However, reaction conditions can influence the E/Z ratio.

  • Ligandless Heck Reaction: In some cases, particularly with highly reactive aryl iodides, the Heck reaction can be performed without the addition of a phosphine ligand.[10] However, the use of a ligand is generally recommended for improved catalyst stability and reproducibility.

Conclusion

The Heck reaction is a powerful and versatile method for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively couple this compound with acrylates to produce valuable cinnamic acid derivatives. The protocol provided herein serves as a robust starting point for the development of specific applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-4-isopropylbenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 1-iodo-4-isopropylbenzene with various primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-alkyl-4-isopropylanilines, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] The reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology offers significant advantages over traditional methods for C-N bond formation, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1] For the synthesis of derivatives of 4-isopropylaniline, the Buchwald-Hartwig amination provides a reliable and efficient route starting from the readily available this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-alkyl-4-isopropylaniline is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The choice of ligand is critical to the success of the reaction, as it influences the rate and efficiency of these steps.[2] Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination and prevent side reactions.

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a selection of primary amines.

EntryPrimary AmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001892
2BenzylaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102488
3AnilinePd₂(dba)₃ / BrettPhosCs₂CO₃Toluene1002095
4CyclopropylaminePd(OAc)₂ / DavePhosLHMDSTHF801678

Note: The data presented in this table is a representative compilation from various sources and may require optimization for specific laboratory conditions.

Detailed Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol 1: Amination with n-Hexylamine

This protocol describes the coupling of this compound with n-hexylamine using a palladium/XPhos catalyst system.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • n-Hexylamine (1.2 mmol, 121 mg, 0.16 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by n-hexylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(n-hexyl)-4-isopropylaniline.

Protocol 2: Amination with Aniline

This protocol details the coupling of this compound with aniline using a palladium/BrettPhos catalyst system.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Aniline (1.1 mmol, 102 mg, 0.10 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) (0.03 mmol, 16.1 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, BrettPhos, and cesium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 20 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (15 mL).

  • Filter the suspension through a short plug of silica gel, eluting with diethyl ether.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude product can be further purified by crystallization or column chromatography to yield N-(4-isopropylphenyl)aniline.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylIodide This compound Product N-Alkyl-4-isopropylaniline ArylIodide->Product Amine Primary Amine (R-NH2) Amine->Product Catalyst Pd(0) / Ligand Catalyst->Product Base Base Base->Product Solvent Solvent, Heat Solvent->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Workflow

G start Start setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Tube start->setup inert Evacuate and Backfill with Inert Gas setup->inert add_solvents Add Anhydrous Solvent and Amine inert->add_solvents reaction Heat Reaction Mixture with Stirring add_solvents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup purification Concentrate and Purify (Column Chromatography) workup->purification end Obtain Pure Product purification->end

Caption: A typical experimental workflow for the reaction.

References

Application Notes and Protocols for the Formation of 4-isopropylphenylmagnesium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. This document provides a comprehensive guide to the preparation of 4-isopropylphenylmagnesium iodide, a valuable Grignard reagent, from its corresponding aryl iodide, 1-iodo-4-isopropylbenzene. The successful synthesis of this organometallic compound is highly dependent on stringent anhydrous conditions to prevent the reagent's decomposition by protic species. These notes detail the necessary materials, a step-by-step experimental protocol, methods for determining the reagent's concentration, and potential side reactions.

The formation of a Grignard reagent occurs on the surface of magnesium metal.[1] A passivating layer of magnesium oxide on the metal surface can inhibit the reaction, thus requiring activation to expose a fresh, reactive surface.[2][3] The choice of an aprotic ethereal solvent, such as tetrahydrofuran (THF), is critical for solvating and stabilizing the Grignard reagent.[2]

Data Presentation

The yield and concentration of the prepared Grignard reagent are critical parameters for its subsequent use in synthesis. The following table summarizes the key quantitative data for the formation of 4-isopropylphenylmagnesium iodide.

ParameterValueNotes
Starting Material This compound-
Reagents Magnesium turnings, Iodine-
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are crucial for Grignard reagent stability.[2]
Typical Yield 80-95%Based on the starting aryl iodide. Yields are highly dependent on experimental conditions.
Concentration ~0.5 - 1.0 MDetermined by titration.
Reaction Time 2-4 hoursIncludes initiation and completion of the reaction.
Reaction Temperature Room temperature to gentle refluxThe reaction is exothermic.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Reagents for titration (e.g., Iodine, Lithium Chloride, anhydrous THF)

Note: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen.[1] Anhydrous solvents are essential for the success of the reaction.[2]

Protocol for the Formation of 4-isopropylphenylmagnesium iodide
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a gas inlet adapter. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to the flask.[1] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The iodine will sublime and deposit on the magnesium turnings, which helps to activate the surface by disrupting the oxide layer.[3] Allow the flask to cool.

  • Solvent Addition: Add anhydrous THF to the flask to cover the activated magnesium turnings.

  • Preparation of Aryl Iodide Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation of the Reaction: Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the appearance of a cloudy gray/brown solution.[1] Gentle warming may be required to initiate the reaction.

  • Addition of Aryl Iodide: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent the reaction from becoming too vigorous.

  • Completion of the Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete consumption of the magnesium. The resulting dark gray or brown solution is the 4-isopropylphenylmagnesium iodide Grignard reagent.

Protocol for Titration of the Grignard Reagent

The concentration of the prepared Grignard reagent must be determined before use. A common and reliable method involves titration with iodine in the presence of lithium chloride.[4][5]

  • Prepare Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a known mass of iodine (e.g., 100 mg) in a known volume of a 0.5 M solution of anhydrous lithium chloride in anhydrous THF (e.g., 1.0 mL).[4]

  • Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard reagent dropwise from a syringe to the stirred iodine solution.

  • Endpoint: The endpoint is reached when the characteristic brown color of the iodine disappears and the solution becomes colorless or light yellow.[4]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react completely with the known amount of iodine.

Potential Side Reactions

The most common side reaction in the formation of Grignard reagents is the Wurtz-type coupling of the aryl halide, which leads to the formation of a biaryl product (4,4'-diisopropyldiphenyl). This side reaction is generally more prevalent with less reactive aryl halides but can occur.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dry Glassware B Activate Mg with I₂ A->B C Add Anhydrous THF B->C E Initiate Reaction (add ~10% of Aryl Iodide) C->E D Prepare this compound in Anhydrous THF D->E F Dropwise Addition of remaining Aryl Iodide E->F Exothermic Reaction G Stir to Completion F->G H Titrate Grignard Reagent G->H I 4-isopropylphenylmagnesium iodide (Product) H->I Signaling_Pathway Reaction Scheme A This compound C 4-isopropylphenylmagnesium iodide (Grignard Reagent) A->C D 4,4'-Diisopropyl-1,1'-biphenyl (Wurtz Coupling Side-Product) A->D B Magnesium (Mg) B->C

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in cross-coupling reactions involving 1-iodo-4-isopropylbenzene. The information is intended to guide researchers in choosing the optimal catalytic system and reaction conditions for various synthetic transformations.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in a variety of transformations, including Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig, and Heck couplings. The isopropyl group provides a degree of steric bulk and is a common feature in pharmaceutically relevant molecules. The choice of the palladium catalyst and associated ligands is critical for achieving high yields and selectivity.

Palladium Catalyst and Ligand Selection

The success of a cross-coupling reaction is highly dependent on the palladium source and the choice of ligand. For an electron-rich and somewhat sterically hindered substrate like this compound, the following considerations are key:

  • Palladium Precatalysts: Using pre-ligated palladium precatalysts can lead to more consistent results and higher catalytic activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[1]

  • Ligands:

    • Bulky, Electron-Rich Monophosphine Ligands: This class of ligands is often the most effective for sterically hindered substrates. The bulkiness facilitates the reductive elimination step, while the electron-rich nature promotes the oxidative addition of the aryl iodide.[1] Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be effective alternatives to phosphine ligands, particularly in Sonogashira and Negishi couplings.[2][3]

    • Bidentate Phosphine Ligands: Ligands such as BINAP and DPPF can be effective, particularly in Suzuki and Buchwald-Hartwig reactions, as they can prevent the formation of inactive palladium dimers.[4]

Logical Flow for Catalyst Selection

The following diagram provides a decision-making framework for selecting an appropriate palladium catalyst system for the cross-coupling of this compound.

G Catalyst Selection for this compound Cross-Coupling start Start: this compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C, Aryl-Aryl) coupling_type->suzuki Boronic Acid sonogashira Sonogashira (C-C, Aryl-Alkyne) coupling_type->sonogashira Terminal Alkyne negishi Negishi (C-C, Aryl-Alkyl/Aryl) coupling_type->negishi Organozinc buchwald Buchwald-Hartwig (C-N, Aryl-Amine) coupling_type->buchwald Amine heck Heck (C-C, Aryl-Alkene) coupling_type->heck Alkene suzuki_cat Pd(PPh₃)₄, Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos/XPhos suzuki->suzuki_cat sonogashira_cat Pd(PPh₃)₂Cl₂ + CuI or Pd(OAc)₂ + P(t-Bu)₃ (Cu-free) sonogashira->sonogashira_cat negishi_cat Pd₂(dba)₃ + SPhos/cBRIDP or Ni(acac)₂ + Ligand negishi->negishi_cat buchwald_cat Pd₂(dba)₃ + BINAP/Xantphos or Pd(OAc)₂ + BrettPhos buchwald->buchwald_cat heck_cat Pd(OAc)₂ or Pd(PPh₃)₄ heck->heck_cat

Catalyst selection decision tree.

Data Presentation: Comparative Catalyst Performance

The following tables summarize typical reaction conditions and yields for the cross-coupling of this compound with various coupling partners. These values are representative and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Coupling PartnerPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂-Cs₂CO₃Dioxane/H₂O90890-98
3,5-Dimethylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene1001680-90

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

Coupling PartnerPalladium CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT690-97
TrimethylsilylacetylenePd(OAc)₂-Cs₂CO₃Dioxane601285-92
1-HeptynePd₂(dba)₃CuIi-Pr₂NHDMF50888-95

Table 3: Negishi Coupling of this compound with Organozinc Reagents

Coupling PartnerPalladium CatalystLigandSolventTemp. (°C)Time (h)Yield (%)
Phenylzinc chloridePd₂(dba)₃SPhosTHF601285-95
Benzylzinc bromidePd(OAc)₂cBRIDPNMPRT1880-90
Isopropylzinc bromideNi(acac)₂TerpyridineDMAc502475-85

Table 4: Buchwald-Hartwig Amination of this compound

Coupling PartnerPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃BINAPNaOt-BuToluene1001680-90
MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane1102485-95
Benzophenone iminePd₂(dba)₃BrettPhosLiHMDSTHF801275-85

Table 5: Heck Coupling of this compound with Alkenes

| Coupling Partner | Palladium Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 70-80 | | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 | | Cyclohexene | PdCl₂ | NaOAc | NMP | 120 | 36 | 60-70 |

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add toluene, ethanol, and water via syringe.

  • Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

G General Cross-Coupling Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) degas Degas and Inert Atmosphere (Argon/Nitrogen) setup->degas reaction Heating and Stirring (Monitor by TLC/GC-MS) degas->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

A typical experimental workflow.
Protocol 2: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 246 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 122 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01 mmol, 7 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Catalytic Cycles

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Suzuki-Miyaura Catalytic Cycle cluster_products pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)-Ar'(L₂) pd2_complex->diaryl_pd byproduct B(OH)₂(Base)⁺ + I⁻ pd2_complex->byproduct transmetalation Transmetalation diaryl_pd->pd0 reductive_elimination Reductive Elimination product Ar-Ar' aryl_iodide Ar-I (this compound) boronic_acid Ar'B(OH)₂ + Base

The catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The selection of an appropriate palladium catalyst system is crucial for the successful cross-coupling of this compound. By considering the nature of the coupling partner and employing the guidelines and protocols outlined in this document, researchers can effectively synthesize a wide range of valuable compounds. The provided data tables and diagrams serve as a practical guide for reaction optimization and catalyst selection.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl and other C-C coupled compounds utilizing 1-iodo-4-isopropylbenzene as a key starting material. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The 4-isopropylphenyl moiety is a common structural motif in medicinal chemistry and materials science. The use of this compound is advantageous due to the high reactivity of the carbon-iodine bond in oxidative addition to palladium(0) catalysts, often allowing for milder reaction conditions and higher yields compared to the corresponding bromo or chloroarenes.

Key Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction facilitates the synthesis of biaryl compounds by coupling this compound with an arylboronic acid or ester. The reaction is known for its high functional group tolerance and generally mild conditions.

  • Heck Reaction: The Heck reaction allows for the arylation of alkenes. Using this compound, substituted styrenes and other vinylarenes can be synthesized.[1][2]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne, yielding substituted arylalkynes.[3][4]

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.Wt.Amount (1 mmol scale)MolesEquivalents
This compoundC₉H₁₁I246.09246 mg1.01.0
Arylboronic AcidArB(OH)₂--1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5623 mg0.020.02
K₂CO₃K₂CO₃138.21276 mg2.02.0
TolueneC₇H₈92.148 mL--
EthanolC₂H₅OH46.072 mL--
Water (degassed)H₂O18.022 mL--

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Heck Reaction Protocol

This protocol provides a general method for the Heck coupling of this compound with an alkene.[1][2][5]

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.Wt.Amount (1 mmol scale)MolesEquivalents
This compoundC₉H₁₁I246.09246 mg1.01.0
Alkene---1.21.2
Pd(OAc)₂C₄H₆O₄Pd224.502.2 mg0.010.01
PPh₃C₁₈H₁₅P262.295.2 mg0.020.02
Triethylamine (Et₃N)C₆H₁₅N101.19202 mg (0.28 mL)2.02.0
DMF (anhydrous)C₃H₇NO73.095 mL--

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, dissolve this compound (246 mg, 1.0 mmol) and the alkene (1.2 mmol) in anhydrous DMF (5 mL).

  • Add triethylamine (0.28 mL, 2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (5.2 mg, 0.02 mmol) in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the substituted alkene.

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3][4][6]

Materials and Reagents:

Reagent/MaterialMolecular FormulaM.Wt.Amount (1 mmol scale)MolesEquivalents
This compoundC₉H₁₁I246.09246 mg1.01.0
Terminal Alkyne---1.11.1
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9014 mg0.020.02
Copper(I) Iodide (CuI)CuI190.453.8 mg0.020.02
Triethylamine (Et₃N)C₆H₁₅N101.195 mL--
THF (anhydrous)C₄H₈O72.115 mL--

Procedure:

  • To a dry, two-necked round-bottom flask fitted with a condenser and under an argon atmosphere, add this compound (246 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).

  • To this stirred solution, add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura, Heck, and Sonogashira reactions with iodoarenes. While specific data for this compound may vary, these examples provide a general expectation of reaction efficiency.

Table 1: Suzuki-Miyaura Coupling of Iodoarenes with Arylboronic Acids

EntryIodoareneArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O801295
24-Iodotoluene4-Methoxyphenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄1,4-Dioxane100498
31-Iodo-4-nitrobenzenePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF90692
42-Iodonaphthalene2-Thienylboronic acidPd₂(dba)₃ (1) / XPhos (2)K₃PO₄THF651294

Table 2: Heck Coupling of Iodoarenes with Alkenes

EntryIodoareneAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)Et₃NDMF1001290
24-Iodoanisolen-Butyl acrylatePdCl₂(PPh₃)₂ (2)NaOAcDMA120885
31-Iodo-4-cyanobenzeneMethyl methacrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile802478
43-Iodotoluene1-OctenePd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃NNMP1101088

Table 3: Sonogashira Coupling of Iodoarenes with Terminal Alkynes

EntryIodoareneAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHFRT695[7]
21-Iodo-4-fluorobenzene1-HeptynePd(PPh₃)₄ (3)CuI (3)i-Pr₂NHToluene50892
34-IodoanisoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (1)CuI (1)Et₃NTHFRT298[8]
41-Iodo-4-nitrobenzeneEthynylbenzenePd(OAc)₂ (2)NoneCs₂CO₃DMF801285

Visualized Mechanisms and Workflows

Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-I(Ln) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-Ar'(Ln) pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_complex->product

Caption: Suzuki-Miyaura Catalytic Cycle.

Heck_Reaction cluster_cycle Heck Reaction Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)-I(Ln) pd0->oxidative_addition Oxidative Addition (Ar-I) alkene_coordination [Ar-Pd(II)-I(Ln)(Alkene)] oxidative_addition->alkene_coordination Alkene Coordination migratory_insertion R-CH₂-CH(Ar)-Pd(II)-I(Ln) alkene_coordination->migratory_insertion Migratory Insertion beta_hydride_elimination [H-Pd(II)-I(Ln)(Product)] migratory_insertion->beta_hydride_elimination β-Hydride Elimination beta_hydride_elimination->pd0 Reductive Elimination of HI (+ Base) product Ar-Alkene (Product) beta_hydride_elimination->product

Caption: Heck Reaction Catalytic Cycle.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-I(Ln) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-C≡CR(Ln) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR (Product) transmetalation_complex->product cuI CuI alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + Base cu_acetylide->pd_complex cu_acetylide->cuI

Caption: Sonogashira Coupling Catalytic Cycles.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of biaryl compounds using palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Reaction under Inert Atmosphere (Heating and Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end Pure Biaryl Product characterization->end

Caption: General Experimental Workflow.

References

Application Note: 1-Iodo-4-isopropylbenzene as a Versatile Precursor for the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid crystals (LCs) are a state of matter possessing properties between those of conventional liquids and solid crystals, making them crucial for applications in displays (LCDs), sensors, and optical switches.[1][2] The performance of these materials is intrinsically linked to the molecular structure of their constituent compounds. Calamitic, or rod-like, liquid crystals are a major class of these materials, typically composed of a rigid core and flexible terminal chains.[3]

1-Iodo-4-isopropylbenzene serves as a critical and versatile precursor for constructing the rigid core of calamitic liquid crystals. The isopropyl group provides a terminal flexible chain, while the iodo-substituted benzene ring offers a reactive site for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds, enabling the synthesis of multi-ring aromatic cores like biphenyls or tolanes, which are common motifs in liquid crystalline molecules.[3][4] The iodine substituent is particularly advantageous due to its high reactivity in such coupling reactions compared to bromine or chlorine analogues, often allowing for milder reaction conditions and higher yields.[5] This application note provides detailed protocols for utilizing this compound in the synthesis of liquid crystal scaffolds via Suzuki and Sonogashira cross-coupling reactions.

Synthetic Workflow Overview

The general strategy for synthesizing a target liquid crystal molecule using this compound involves a palladium-catalyzed cross-coupling reaction with a second functionalized aromatic ring. This process elongates the molecular structure to create the necessary rigid core that promotes the formation of liquid crystalline phases (mesophases).

G start_material This compound (Precursor) process_node Pd-Catalyzed Cross-Coupling (Suzuki or Sonogashira) start_material->process_node coupling_partner Coupling Partner (e.g., Arylboronic Acid or Terminal Alkyne) coupling_partner->process_node product Target Liquid Crystal (e.g., Biphenyl or Tolane Core) process_node->product C-C Bond Formation analysis Purification & Characterization (Chromatography, DSC, POM) product->analysis final_product Characterized Liquid Crystal analysis->final_product

Caption: General synthetic workflow for liquid crystal synthesis.

Experimental Protocols

The following protocols describe the synthesis of two representative liquid crystal molecules starting from this compound.

Protocol 1: Suzuki Coupling for the Synthesis of 4'-Isopropyl-[1,1'-biphenyl]-4-carbonitrile

The Suzuki-Miyaura coupling is a highly efficient method for creating a C-C bond between an aryl halide and an arylboronic acid.[4] This protocol details the synthesis of a biphenyl-based liquid crystal.

Reaction Scheme: this compound + 4-cyanophenylboronic acid → 4'-Isopropyl-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • This compound (1.0 mmol, 246 mg)

  • 4-cyanophenylboronic acid (1.1 mmol, 162 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine [P(Ph)₃] (0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Toluene (10 mL)

  • Water (2 mL)

  • Magnetic stir bar

  • Round-bottom flask with condenser

Procedure:

  • To a round-bottom flask, add this compound, 4-cyanophenylboronic acid, Pd(OAc)₂, P(Ph)₃, and K₂CO₃.

  • Add the magnetic stir bar and equip the flask with a condenser.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Sonogashira Coupling for the Synthesis of 1-(4-Isopropylphenyl)-2-(4-methoxyphenyl)acetylene

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, making it ideal for synthesizing tolane-based liquid crystals.[5][6]

Reaction Scheme: this compound + 1-ethynyl-4-methoxybenzene → 1-(4-Isopropylphenyl)-2-(4-methoxyphenyl)acetylene

Materials:

  • This compound (1.0 mmol, 246 mg)

  • 1-ethynyl-4-methoxybenzene (1.2 mmol, 158 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (TEA) (5 mL, anhydrous)

  • Tetrahydrofuran (THF) (10 mL, anhydrous)

  • Magnetic stir bar

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, 1-ethynyl-4-methoxybenzene, Pd(PPh₃)₂Cl₂, and CuI in THF and triethylamine.[7][8]

  • Ensure the mixture is thoroughly degassed by bubbling argon through the solution for 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.[5] The reaction can be gently heated (40-50 °C) if the reaction is slow, as monitored by TLC.

  • Once the reaction is complete, remove the triethylamine hydrochloride salt by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (eluent: hexane/dichloromethane gradient) to obtain the desired tolane product.

Mechanism: Catalytic Cycle of Suzuki Coupling

The Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][9][10] The key steps are oxidative addition, transmetalation, and reductive elimination.[9]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X complex1 R¹-Pd(II)Ln-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation R²-B(OR)₂ complex2 R¹-Pd(II)Ln-R² transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Characterization and Data Presentation

The synthesized liquid crystals should be characterized to confirm their structure and physical properties.

  • Structural Characterization: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product.

  • Mesomorphic Properties: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures (e.g., melting point and clearing point).[11] Polarized Optical Microscopy (POM) is used to observe the characteristic textures of the different liquid crystal phases (e.g., nematic, smectic).[12][13]

The physical properties of a liquid crystal are critical for its application. Below is a table of representative data for a hypothetical nematic liquid crystal synthesized from this compound.

PropertySymbolRepresentative ValueDescription
Melting PointTₘ85 °CThe temperature at which the material transitions from a solid crystal to a liquid crystal phase.
Clearing PointTₙᵢ150 °CThe temperature of the nematic (N) to isotropic (I) liquid phase transition.[14]
Mesophase RangeΔT65 °CThe temperature range over which the liquid crystal phase is stable (Tₙᵢ - Tₘ).
Dielectric AnisotropyΔεPositive (e.g., +5.0)The difference in dielectric permittivity parallel and perpendicular to the molecular long axis; a key parameter for display applications.[15][16]

Note: The actual values are highly dependent on the complete molecular structure, including the nature of the second aromatic ring and any additional terminal groups.

Conclusion

This compound is a highly effective and accessible precursor for the synthesis of calamitic liquid crystals. Its utility stems from the high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, which provides a reliable method for constructing the rigid aromatic cores essential for mesophase formation. The protocols provided herein for Suzuki and Sonogashira couplings offer robust and adaptable methods for researchers to synthesize novel liquid crystalline materials for a wide array of applications in materials science and beyond.

References

Protocol and Field Insights: Stille Cross-Coupling with 1-Iodo-4-isopropylbenzene for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Medicinal and Process Chemistry Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds under generally mild conditions.[1][2][3] Its broad functional group tolerance and the stability of the requisite organostannane reagents to air and moisture make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5] This application note provides a detailed experimental procedure for the palladium-catalyzed Stille coupling of 1-iodo-4-isopropylbenzene with an organotin partner. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the protocol, offering field-proven insights to empower researchers in drug development and process chemistry to achieve robust and reproducible outcomes.

Introduction: The Strategic Value of Stille Coupling

The palladium-catalyzed cross-coupling of organostannanes with organic halides, known as the Stille reaction, has become a principal method for forging C(sp²)–C(sp²) bonds.[6] This transformation is central to the synthesis of biaryl structures, a privileged motif in numerous FDA-approved drugs and clinical candidates due to its ability to present functional groups in a defined three-dimensional space.

Compared to other coupling methods, the Stille reaction's key advantages lie in the stability and handling of the organotin reagents, which tolerate a vast array of functional groups (esters, ketones, amides, etc.), often obviating the need for cumbersome protection-deprotection sequences.[5][7] While the toxicity of organotin compounds is a significant consideration that demands rigorous handling and purification protocols, the reaction's versatility often makes it the most reliable method for complex fragment coupling, especially at scale.[8][9]

This guide will focus on the coupling of this compound, a representative electron-rich aryl iodide. Aryl iodides are excellent electrophiles for this reaction due to their high reactivity towards oxidative addition to the palladium(0) catalyst, typically allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[8][10]

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Stille coupling proceeds via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, which reacts with the aryl halide (Ar-I). This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar Pd(II) intermediate.[11][12]

  • Transmetalation : The organostannane reagent (R-SnBu₃) then exchanges its organic group (R) with the halide on the palladium center. This is often the rate-determining step of the cycle.[12] The precise mechanism can vary, but it results in a new Pd(II) complex bearing both organic coupling partners. The presence of additives like copper(I) salts can significantly accelerate this step.[8]

  • Reductive Elimination : The final step involves the two organic groups coupling to form the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11] For this to occur, the organic groups must be cis to each other on the palladium center.

Stille_Mechanism Figure 1: The Stille Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Oxidative Addition Intermediate (cis-R¹-Pd(II)L₂-X) pd0->pd_intermediate1 R¹-X (Aryl Iodide) Oxidative Addition center cycle_start R¹-R² (Product) cycle_start->pd0 Catalyst Regeneration pd_intermediate2 Transmetalation Intermediate (cis-R¹-Pd(II)L₂-R²) pd_intermediate1->pd_intermediate2 R²-SnBu₃ (Organostannane) Transmetalation pd_intermediate2->cycle_start Reductive Elimination

Caption: Figure 1: The Stille Catalytic Cycle

Detailed Experimental Protocol

This protocol describes the coupling of this compound with tributyl(4-methylphenyl)stannane to synthesize 4-isopropyl-4'-methylbiphenyl.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound246.101.0246 mgElectrophile
Tributyl(4-methylphenyl)stannane393.181.1432 mgNucleophile
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgCatalyst Precursor
Copper(I) Iodide (CuI)190.450.10 (10 mol%)19 mgCo-catalyst/Additive
Anhydrous Dioxane--5 mLSolvent
Anhydrous Potassium Fluoride (KF)58.10--Workup Reagent
Celite®---Filtration Aid

Scientist's Note (Reagent Selection):

  • Organostannane: A slight excess (1.1 eq) of the organostannane is used to ensure complete consumption of the aryl iodide and drive the reaction to completion.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, commercially available Pd(0) source that serves as an excellent pre-catalyst.[11]

  • Additive: Copper(I) iodide is included as a co-catalyst. It is believed to accelerate the rate-limiting transmetalation step, potentially by acting as a scavenger for free phosphine ligands which can inhibit the reaction, or by undergoing a Sn/Cu exchange.[8][13]

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents & Add to Flask solvent Add Anhydrous, Degassed Solvent reagents->solvent degas Degas Mixture (Ar Purge) solvent->degas heat Heat to 80-90 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool kf_quench Add aq. KF Solution & Stir cool->kf_quench filter Filter through Celite kf_quench->filter extract Extract with Organic Solvent filter->extract purify Column Chromatography extract->purify

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure

A. Reaction Setup (Inert Atmosphere Technique)

  • Flask Preparation: To a flame-dried or oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), tributyl(4-methylphenyl)stannane (432 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (19 mg, 0.10 mmol).

    • Scientist's Note: Drying the glassware is crucial to prevent moisture from interfering with the catalytic cycle. All solid reagents should be added under a positive pressure of an inert gas (Argon or Nitrogen).

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote homocoupling of the organostannane, a common side reaction.[10]

  • Solvent Addition: Using a syringe, add 5 mL of anhydrous, degassed 1,4-dioxane to the flask.

    • Scientist's Note: Solvents for cross-coupling reactions must be thoroughly deoxygenated. This is typically achieved by bubbling an inert gas through the solvent for 30-60 minutes prior to use or by a series of freeze-pump-thaw cycles.

B. Reaction Execution

  • Heating: Lower the flask into a preheated oil bath set to 80-90 °C.

  • Stirring and Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

    • Scientist's Note: For TLC analysis, spot the reaction mixture against the starting aryl iodide. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates progress. Use a nonpolar eluent system (e.g., hexanes/ethyl acetate).

C. Workup and Purification

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Tin Removal: To the reaction mixture, add 10 mL of a saturated aqueous solution of potassium fluoride (KF). Stir the resulting biphasic mixture vigorously for at least 1-2 hours. A precipitate (tributyltin fluoride) will form.

    • Scientist's Note: This is a critical step for removing the highly toxic tributyltin iodide byproduct.[9] Fluoride has a high affinity for tin, forming an insoluble salt (Bu₃SnF) that can be easily filtered off. This is a more effective and common method than simple aqueous extraction for tin removal.[14]

  • Filtration: Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Wash the filter cake with additional ethyl acetate (2 x 15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane or hexane/ethyl acetate gradient, to yield the pure 4-isopropyl-4'-methylbiphenyl.

Safety and Handling Precautions

  • Organotin Toxicity: Organostannanes are highly toxic, particularly via inhalation and skin contact.[10] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with care.

  • Inert Gas: Handle inert gases (Argon, Nitrogen) in accordance with standard laboratory safety procedures.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (oxidized); Insufficient degassing; Wet solvent/reagents.Ensure rigorous inert atmosphere technique. Use freshly opened or purified catalyst. Use freshly distilled and thoroughly degassed solvents.
Homocoupling of Stannane Presence of oxygen; High temperature.Improve degassing procedure. Consider running the reaction at a slightly lower temperature for a longer period.
Tin Contamination in Product Incomplete KF quench; Insufficient stirring during workup.Increase the stirring time for the KF workup to >3 hours. Ensure a sufficient excess of KF solution is used. Repeat the KF wash if necessary.
Decomposition of Starting Material Reaction temperature is too high for sensitive functional groups.Attempt the reaction at a lower temperature (e.g., 60 °C). Consider a different ligand/catalyst system known for milder conditions, such as those employing bulky, electron-rich phosphines.[4][15]

References

Application Notes and Protocols for the Suzuki Coupling of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is of paramount importance in the pharmaceutical industry for the synthesis of biaryl scaffolds present in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the Suzuki coupling of 1-iodo-4-isopropylbenzene with phenylboronic acid, with a focus on the critical roles of base and solvent selection in optimizing reaction outcomes. The insights and procedures outlined herein are intended to serve as a comprehensive resource for researchers engaged in drug discovery and development.

The Role of Base and Solvent in Suzuki-Miyaura Coupling

The choice of base and solvent is critical to the success of the Suzuki-Miyaura coupling. The base is essential for the activation of the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The strength and solubility of the base can significantly influence the reaction rate and yield.[3]

The solvent system must solubilize the reactants, catalyst, and base to enable an efficient reaction. A variety of organic solvents, often in combination with water, are employed. The polarity of the solvent can affect the rate of the oxidative addition and reductive elimination steps of the catalytic cycle.[4] Commonly used solvents include ethers (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF), frequently in aqueous mixtures to aid in the dissolution of the inorganic base.

Data Presentation: Base and Solvent Effects on Aryl Iodide Suzuki Coupling

The following tables summarize the effects of different bases and solvents on the Suzuki-Miyaura coupling of aryl iodides with phenylboronic acid. While the data presented here is for structurally similar substrates, it provides a strong predictive framework for the reaction of this compound.

Table 1: Effect of Different Bases on the Suzuki Coupling of Aryl Iodides with Phenylboronic Acid

EntryAryl IodideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1IodobenzeneNa₂CO₃Benzene/H₂O802484[3]
2IodobenzeneK₃PO₄DME/H₂O80-70[3]
3IodobenzeneNaOHDME/H₂O80295[3]
4IodobenzeneBa(OH)₂DME/H₂O80299[3]
54-IodoanisoleK₂CO₃EtOH1004>95[5]

Table 2: Effect of Different Solvents on the Suzuki Coupling of Iodobenzene with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₂CO₃Glycerol9054[1]
2K₂CO₃1,2-Propanediol9098[1]
3K₂CO₃Ethylene Glycol9085[1]
4K₂CO₃MethanolReflux78.9[4]
5K₂CO₃EthanolReflux73.4[4]
6K₂CO₃DMFReflux30.9[4]
7K₂CO₃THFReflux10.4[4]
8NaOHMeOH/H₂O (3:2)Reflux96.3[4]

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound with phenylboronic acid. Optimization of specific parameters may be required for optimal results.

Protocol 1: General Procedure for Suzuki Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-isopropyl-1,1'-biphenyl.

Protocol 2: Aqueous Suzuki Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

  • Water (3 mL)

  • 95% Ethanol (1-4 mL)

  • 10% Hydrochloric acid (aq)

  • Ethyl acetate

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.0 mmol), Amberlite IRA-400(OH) resin, palladium(II) acetate (0.01 mmol), 3 mL of water, and 1 mL of 95% ethanol.[4]

  • Equip the flask with a stir bar and a septum with a needle for pressure release.

  • Place the flask in a preheated water bath at 60°C and stir vigorously.[4]

  • After 5 minutes, add additional 95% ethanol dropwise until the reactants dissolve.[4]

  • Allow the reaction to proceed for 1-2 hours.

  • After the reaction, perform a hot gravity filtration to remove the resin.

  • Cool the filtrate in an ice bath and acidify with 10% HCl (aq) until a precipitate forms.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product.[4]

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Phenylboronic Acid) Base Base Boronate [Ar'-B(OH)₃]⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Start->Inert AddCatalyst Add Palladium Catalyst and Degassed Solvent Inert->AddCatalyst Reaction Heat Reaction Mixture (e.g., 80-100 °C) AddCatalyst->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction and Washing) Monitor->Workup Reaction Complete Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Characterize Final Product (NMR, MS, etc.) Purify->Product

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Copper-Free Sonogashira Coupling of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1] However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and can complicate the purification of the final products, which is a significant concern in pharmaceutical applications.[4]

The development of copper-free Sonogashira coupling protocols has addressed these issues, offering a cleaner and often more efficient alternative.[1][3] These methods typically employ a palladium catalyst and a base in an appropriate solvent, eliminating the need for a copper co-catalyst.[1][5] This application note provides a detailed protocol for the copper-free Sonogashira coupling of 1-iodo-4-isopropylbenzene with a terminal alkyne, a reaction relevant for the synthesis of various organic molecules.

Reaction Principle

The copper-free Sonogashira coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the alkyne to form a palladium-alkynyl complex.

  • Reductive Elimination: The coupled product is formed through reductive elimination from the palladium(II) complex, regenerating the active palladium(0) catalyst.

Experimental Protocol

This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Palladium(II) acetate - Pd(OAc)₂)

  • Base (e.g., 1,4-Diazabicyclo[2.2.2]octane - DABCO)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Reagents for workup (e.g., water, ethyl acetate, brine)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Add the base, for example, DABCO (3.0 mmol, 3.0 equiv).

  • Add anhydrous solvent (e.g., DMF, 5 mL).

  • Seal the flask and stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Data Presentation

The following table summarizes representative quantitative data for the copper-free Sonogashira coupling of various aryl iodides with terminal alkynes, providing an expected range of yields for reactions involving substrates similar to this compound.

Aryl IodideTerminal AlkynePd Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-IodonitrobenzenePhenylacetylenePd(OAc)₂ (0.01)DABCO (3)DMF1000.598
4-IodoanisolePhenylacetylenePd(OAc)₂ (1)DABCO (3)DMF100395
IodobenzenePhenylacetylenePd(OAc)₂ (1)DABCO (3)DMF100296
4-IodotoluenePhenylacetylenePd(OAc)₂ (1)DABCO (3)DMF100297

Note: The data in this table is based on a ligand-free, copper-free protocol and serves as a general guideline.[5] Yields for the specific reaction with this compound may vary and should be optimized.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Terminal Alkyne Catalyst_Base Pd Catalyst Base Reactants->Catalyst_Base Solvent_add Add Anhydrous Solvent Catalyst_Base->Solvent_add Inert_atm Establish Inert Atmosphere (N2 or Ar) Solvent_add->Inert_atm Heating_Stirring Heat and Stir Inert_atm->Heating_Stirring Monitoring Monitor Progress (TLC/GC-MS) Heating_Stirring->Monitoring Quenching Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Experimental workflow for the copper-free Sonogashira coupling.

Catalytic Cycle

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)-I (Ln) OxAdd->PdII_Aryl Alkyne_Coord Alkyne Coordination & Deprotonation PdII_Aryl->Alkyne_Coord R-C≡C-H, Base PdII_Alkynyl Ar-Pd(II)-C≡CR (Ln) Alkyne_Coord->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim Ar-C≡C-R (Product) RedElim->Pd0

Caption: Simplified catalytic cycle for the copper-free Sonogashira coupling.

Conclusion

The copper-free Sonogashira coupling reaction is a highly effective method for the synthesis of disubstituted alkynes, offering significant advantages over traditional copper-co-catalyzed systems, particularly in the context of pharmaceutical and materials science research. The protocol outlined in this application note provides a robust starting point for the successful coupling of this compound with various terminal alkynes. Researchers are encouraged to optimize reaction conditions such as catalyst loading, base, solvent, and temperature to achieve the best possible yields for their specific substrates.

References

Application Note: Microwave-Assisted Heck Reaction with 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] The advent of microwave-assisted synthesis has significantly enhanced the efficiency of this transformation, offering dramatically reduced reaction times, improved product yields, and enhanced purity compared to conventional heating methods.[2] This application note provides a detailed protocol for the microwave-assisted Heck reaction of 1-iodo-4-isopropylbenzene with an alkene, a valuable transformation for the synthesis of substituted cinnamate derivatives and other important organic intermediates. The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.[2][3]

Reaction Principle

The microwave-assisted Heck reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps include the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst.[4] Microwave energy efficiently heats polar solvents, which in turn rapidly raises the temperature of the reaction mixture, thereby accelerating these catalytic steps.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for microwave-assisted Heck reactions involving aryl iodides and acrylates, providing a comparative overview for researchers.

EntryAryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
1This compoundButyl acrylatePd(OAc)₂ (0.05)K₃PO₄ (2.0)Ligand-free, Solvent-freeNot Specified20-25High
2Aryl IodideAcrylatePd₀.₁Cu₀.₉Co₂O₄ (4)K₂CO₃ (2.0)Alcohol805High
3IodobenzeneMethyl AcrylateNot SpecifiedNot SpecifiedMeCN160<10Not Specified
4Aryl IodideButyl AcrylatePd/C (3)(n-Bu)₃N (Not Specified)[OMIm]BF₄Not SpecifiedNot SpecifiedHigh

Experimental Protocol: Microwave-Assisted Heck Reaction of this compound with Butyl Acrylate

This protocol details the procedure for the coupling of this compound with butyl acrylate under microwave irradiation.

Materials:

  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), butyl acrylate (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the vial.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at 120 °C for 10 minutes with stirring. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - this compound - Butyl Acrylate - Pd(OAc)₂ - K₂CO₃ - DMF reaction_setup 2. Reaction Setup Add reagents and solvent to microwave vial reagents->reaction_setup microwave 3. Microwave Irradiation 120 °C, 10 min reaction_setup->microwave workup 4. Work-up Dilution and Extraction microwave->workup purification 5. Purification Column Chromatography workup->purification product 6. Final Product purification->product heck_mechanism cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-I(L)₂ oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination pd_pi_complex [R-Pd(II)-I(L)₂(alkene)] alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl_complex Pd(II) Alkyl Complex migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination pd_hydride_complex H-Pd(II)-I(L)₂ beta_hydride_elimination->pd_hydride_complex coupled_product Coupled Product beta_hydride_elimination->coupled_product reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination reductive_elimination->pd0 hx HI reductive_elimination->hx aryl_halide R-I aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination

References

Ligand Effects in the Buchwald-Hartwig Amination of 1-Iodo-4-isopropylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials. The efficiency and substrate scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.

This document provides a detailed overview of the effects of various phosphine ligands on the Buchwald-Hartwig amination of 1-iodo-4-isopropylbenzene. While specific quantitative data for this particular substrate is not extensively available in the public domain, this guide presents a compilation of representative data from similar aryl halide aminations to illustrate the general trends in ligand performance. Detailed experimental protocols are also provided as a starting point for reaction optimization.

Data Presentation: Ligand Performance Comparison

The selection of an appropriate phosphine ligand is a critical parameter for optimizing the Buchwald-Hartwig amination. Factors such as the steric bulk and electron-donating ability of the ligand significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The following tables summarize the performance of commonly used phosphine ligands in the amination of various aryl halides, providing a predictive framework for the reaction with this compound.

Table 1: Comparison of Ligand Performance in the Amination of Aryl Halides with Various Amines

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
BromobenzenePhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
BromobenzeneCarbazole[Pd(allyl)Cl]₂NaOtBuToluene1002492
RuPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
BromobenzenePhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
BromobenzeneCarbazole[Pd(allyl)Cl]₂NaOtBuToluene1002429
BrettPhos 4-Chlorotoluenen-HexylaminePd₂(dba)₃LHMDSTHF701688
SPhos IodobenzeneMorpholinePd(OAc)₂K₃PO₄Dioxane1102492
tBuXPhos 4-IodotolueneBenzylamine[Pd(allyl)Cl]₂NaOtBuToluene801285-95

Note: This data is compiled from various sources and is intended to be representative. Actual yields for the amination of this compound may vary.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization of reaction parameters such as catalyst loading, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Protocol for the Amination of this compound with a Primary or Secondary Amine

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.5-2.0 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-isopropylaniline derivative.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-I Ar-Pd(II)(L)-I Pd(0)L->Ar-Pd(II)(L)-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-I->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) B Prepare Stock Solutions (Reactants, Ligands, Catalyst) A->B C Dispense Reagents into Reaction Vials (Array Format) B->C D Run Parallel Reactions (Heating and Stirring) C->D E Quench and Work-up D->E F Analyze by GC-MS or LC-MS E->F G Determine Yield and Identify Optimal Ligand F->G

Application Notes & Protocols: Kumada Coupling of 1-Iodo-4-isopropylbenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Kumada Coupling in Biaryl Synthesis

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Among the array of cross-coupling reactions, the Kumada coupling, first reported independently by the groups of Makoto Kumada and Robert Corriu in 1972, holds a significant position.[1] It was one of the pioneering transition metal-catalyzed reactions to demonstrate the formation of C-C bonds by reacting a Grignard reagent with an organic halide.[1][2] This method offers a powerful and direct route to unsymmetrical biaryls and other coupled products, often with the advantage of using relatively inexpensive nickel catalysts.[2]

The reaction's primary utility lies in its ability to couple sp2-hybridized carbon centers, such as those in aryl or vinyl halides, with the nucleophilic carbon of a Grignard reagent. This application note focuses on a specific, synthetically relevant transformation: the Kumada coupling of 1-Iodo-4-isopropylbenzene. This substrate is of interest as the resulting 4-isopropylbiphenyl motif and its derivatives are found in various pharmacologically active molecules and liquid crystal materials. The bulky isopropyl group also provides an interesting case study for examining the steric tolerance of the catalytic system.

We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for both Nickel and Palladium-catalyzed systems, discuss critical experimental parameters, and outline the necessary safety precautions for handling the highly reactive reagents involved.

Mechanistic Rationale: The Catalytic Cycle

The generally accepted mechanism for the Kumada coupling, whether catalyzed by Nickel or Palladium, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle initiates with the low-valent metal catalyst, M(0) (where M = Ni or Pd), inserting into the carbon-iodine bond of this compound. This step forms a new organometallic complex, increasing the oxidation state of the metal to M(II). The reactivity of the aryl halide is crucial here, with the rate of oxidative addition typically following the trend I > Br > Cl.[3] Aryl iodides are often the most reactive substrates.

  • Transmetalation: The Grignard reagent (R-MgX) then transfers its organic group (R) to the metal center, displacing the halide. This forms a diorganometallic complex. This step regenerates the magnesium halide salt as a byproduct.

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands on the metal center couple, forming the new C-C bond of the desired biaryl product. The metal catalyst is simultaneously reduced back to its M(0) oxidation state, allowing it to re-enter the catalytic cycle. For some systems, an isomerization step may be required to bring the organic ligands into a cis-orientation to facilitate reductive elimination.[4]

Visualizing the Catalytic Cycle

Kumada_Coupling_Mechanism M0 M(0) Catalyst (Ni or Pd) M2_Aryl Aryl-M(II)-I Complex M0->M2_Aryl Oxidative Addition + Ar-I M2_Diorgano Aryl-M(II)-R Complex M2_Aryl->M2_Diorgano Transmetalation + R-MgX - MgXI dummy1 M2_Diorgano->dummy1 Reductive Elimination dummy1->M0 Ar-R (Product) dummy2

Caption: Generalized Catalytic Cycle for the Kumada Coupling.

Experimental Protocols

The choice between a Nickel or Palladium catalyst often depends on cost, functional group tolerance, and the specific substrates involved. Nickel catalysts are generally more economical, while palladium catalysts can offer broader functional group compatibility and sometimes milder reaction conditions.[2][5] We present robust protocols for both systems.

Critical Prerequisite: Preparation and Handling of Grignard Reagents

The success of a Kumada coupling is critically dependent on the quality of the Grignard reagent. These reagents are highly sensitive to moisture and atmospheric oxygen.[1] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight), and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[1] Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[4]

Safety First: The preparation of Grignard reagents is exothermic and can be vigorous.[6] Always have an ice-water bath ready to control the reaction rate. Ethereal solvents are extremely flammable.[6] Ensure no open flames are present and work in a well-ventilated fume hood.

Protocol 1: Nickel-Catalyzed Coupling of this compound with Phenylmagnesium Bromide

Nickel catalysts, particularly those with phosphine ligands, are highly effective for coupling aryl halides.[7] This protocol provides a reliable method for the synthesis of 4-isopropyl-1,1'-biphenyl.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound246.112.46 g10.0Substrate
Magnesium Turnings24.31365 mg15.01.5 equiv.
Bromobenzene157.012.12 g (1.42 mL)13.51.35 equiv.
NiCl₂(dppp)*540.05108 mg0.22 mol%
Anhydrous THF-~70 mL-Solvent
1 M HCl (aq)-~30 mL-For quench
Saturated NaHCO₃ (aq)-~30 mL-For workup
Brine-~30 mL-For workup
Anhydrous MgSO₄---Drying agent

*dppp = 1,3-Bis(diphenylphosphino)propane

Step-by-Step Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen.

    • Add 10 mL of anhydrous THF to the flask.

    • Dissolve bromobenzene in 20 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (~2-3 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by cloudiness and gentle refluxing. If it doesn't start, gentle warming with a heat gun or the addition of a small iodine crystal can be used for activation.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey-brown solution at room temperature for 1 hour to ensure complete formation of Phenylmagnesium Bromide.

  • Kumada Coupling Reaction:

    • In a separate 250 mL flame-dried flask under nitrogen, add NiCl₂(dppp) (108 mg, 0.2 mmol).

    • Add a solution of this compound (2.46 g, 10.0 mmol) in 30 mL of anhydrous THF.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Slowly add the freshly prepared Phenylmagnesium Bromide solution via cannula or syringe over 15-20 minutes.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl (~30 mL). This step is exothermic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-isopropyl-1,1'-biphenyl.

Protocol 2: Palladium-Catalyzed Coupling with a Functionalized Grignard Reagent

Palladium catalysts can be advantageous when coupling partners bear sensitive functional groups, although Grignard reagents themselves have limited functional group tolerance.[1][3] This protocol uses a common palladium precatalyst.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound246.111.23 g5.0Substrate
4-Methoxyphenylmagnesium Bromide-6.0 mL6.01.2 equiv. (1.0 M solution in THF)
PdCl₂(dppf)·CH₂Cl₂*816.6482 mg0.12 mol%
Anhydrous THF-~30 mL-Solvent
Saturated NH₄Cl (aq)-~20 mL-For quench
Diethyl Ether-~100 mL-For extraction
Brine-~20 mL-For workup
Anhydrous Na₂SO₄---Drying agent

*dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add PdCl₂(dppf)·CH₂Cl₂ (82 mg, 0.1 mmol) and this compound (1.23 g, 5.0 mmol).

    • Add 20 mL of anhydrous THF and stir to dissolve.

  • Kumada Coupling Reaction:

    • Cool the solution to 0 °C in an ice-water bath.

    • Add the solution of 4-Methoxyphenylmagnesium Bromide (6.0 mL of a 1.0 M solution in THF, 6.0 mmol) dropwise via syringe over 10 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).

    • Dilute with diethyl ether (~50 mL) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the desired product, 4-isopropyl-4'-methoxy-1,1'-biphenyl.

Visualizing the Experimental Workflow

Kumada_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_glass Flame-Dry Glassware inert_atm Establish Inert Atmosphere (N₂/Ar) dry_glass->inert_atm charge_reagents Charge Aryl Iodide & Catalyst inert_atm->charge_reagents add_grignard Add Grignard Reagent (0°C to RT) charge_reagents->add_grignard stir Stir Overnight (12-24h) add_grignard->stir quench Quench Reaction (e.g., aq. HCl/NH₄Cl) stir->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: Standardized Workflow for Kumada Coupling Experiments.

Troubleshooting and Field Insights

  • Failure to Initiate Grignard Formation: This is almost always due to wet glassware or solvent. Ensure everything is scrupulously dry. Activating the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane can be effective.

  • Low Coupling Yield: This can result from a poor quality Grignard reagent or a deactivated catalyst. Ensure the Grignard reagent is freshly prepared and titrated if necessary. The catalyst should be handled under an inert atmosphere. For sterically hindered substrates like this compound, reaction times may need to be extended, or a slight increase in temperature (e.g., gentle reflux in THF) might be beneficial.

  • Homocoupling Side Products: The formation of biphenyl (from the Grignard reagent) or di(4-isopropylphenyl) (from the aryl iodide) can occur. This is often minimized by slow addition of the Grignard reagent at a low temperature and ensuring a high-quality catalyst is used.

  • Functional Group Incompatibility: A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which is incompatible with acidic protons (alcohols, amines, thiols) and many carbonyl groups (esters, ketones, aldehydes).[1][3] If such groups are present, protection strategies or alternative coupling reactions (e.g., Suzuki, Negishi) should be considered.

Safety & Handling

  • Grignard Reagents: Highly reactive, moisture-sensitive, and potentially pyrophoric. The formation reaction is exothermic and can become uncontrollable if the alkyl/aryl halide is added too quickly.[6] Always perform the reaction under an inert atmosphere and have cooling baths ready.

  • Solvents: Diethyl ether and THF are extremely flammable and have low boiling points.[6] All operations must be conducted in a certified chemical fume hood, away from ignition sources.

  • Catalysts: Nickel compounds can be toxic and are potential carcinogens. Palladium compounds are heavy metal salts. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching of residual Grignard reagent with aqueous acid or ammonium chloride is highly exothermic and releases flammable gases (e.g., hydrogen from reaction with water). Perform the quench slowly and in an ice bath.

By following these detailed protocols and adhering to the safety guidelines, researchers can effectively and safely utilize the Kumada coupling for the synthesis of 4-isopropylbiphenyl derivatives and other valuable chemical entities.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling of 1-Iodo-4-isopropylbenzene troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 1-iodo-4-isopropylbenzene.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki coupling reactions can stem from several factors. The most common issues include problems with the catalyst system (palladium source and ligand), inappropriate choice of base or solvent, poor quality of reagents, and inadequate reaction conditions such as temperature or failure to maintain an inert atmosphere.[1][2][3] Side reactions, such as homocoupling or protodeboronation, can also consume starting materials and reduce the yield of the desired product.[3][4]

Q2: How does the choice of palladium catalyst and ligand affect the reaction?

A2: The catalyst and ligand are critical for a successful Suzuki coupling.

  • Catalyst Activity: The palladium(0) species is the active catalyst.[4] Some palladium(II) precatalysts, like Pd(OAc)₂, require in situ reduction to Pd(0), while others, like Pd(PPh₃)₄, are direct sources of Pd(0).[5] The age and quality of the catalyst are crucial; old or improperly stored catalysts may have reduced activity.[2] For aryl iodides, a variety of palladium sources can be effective.[6][7]

  • Ligand Selection: The ligand stabilizes the palladium center and influences its reactivity.[8] Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often effective as they can accelerate the oxidative addition and reductive elimination steps.[2][4][8][9] For some systems, N-heterocyclic carbenes (NHCs) can also be excellent ligands.[5] Using an inappropriate ligand or an incorrect palladium-to-ligand ratio can lead to poor yields.[4][10]

Q3: The reaction has stalled and is not going to completion. Could the base be the issue?

A3: Yes, the choice and quality of the base are pivotal, primarily for activating the boronic acid in the transmetalation step.[11][12]

  • Base Strength and Type: A variety of bases can be used, with their effectiveness depending on the specific substrates and solvents.[11] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[6][13][14] The selection of the base can significantly impact the reaction yield.[13] For instance, in some systems, Na₂CO₃ has been found to be highly effective.[13][14]

  • Solubility and Equivalents: The base must have some solubility in the reaction medium to be effective.[15] Using an insufficient amount of base can stall the reaction. Typically, 2-3 equivalents of the base are used.[4]

Q4: I am observing multiple byproducts. What are the likely side reactions?

A4: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and low yield.

  • Homocoupling: Dimerization of the boronic acid or the aryl iodide can occur, especially in the presence of oxygen.[3][4]

  • Protodeboronation: The boronic acid can be protonated and decomposed, particularly in the presence of water or other proton sources.[2][4]

  • Hydrodehalogenation: The iodo group on this compound can be replaced by a hydrogen atom.[4]

Q5: How critical is it to maintain an inert atmosphere?

A5: Maintaining an inert atmosphere (e.g., using argon or nitrogen) is essential.[1][3] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[4] The presence of oxygen can also promote undesirable side reactions like the homocoupling of boronic acids.[3][4] It is crucial to thoroughly degas all solvents before use.[3][16]

Q6: Can the solvent system impact the yield of my reaction?

A6: The solvent plays a significant role by affecting the solubility of reagents and intermediates, as well as the stability and reactivity of the catalyst.[17] Biphasic solvent systems, such as toluene/water or THF/water, are common.[2] The choice of solvent can be complex and may need to be optimized for your specific substrate combination.[18][19] For instance, changing the solvent from THF to toluene has been shown to minimize halide inhibition in some cases.[20]

Data Summary: Effect of Base on Suzuki Coupling Yield

The choice of base can significantly influence the yield of the Suzuki coupling reaction. The following table summarizes the performance of various bases in representative Suzuki coupling reactions of aryl halides.

BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃ Aryl bromides, aryl chlorides85-98Often highly effective and a common choice for many Suzuki reactions.[13][14]
K₂CO₃ Aryl iodides, aryl bromides80-95A widely used and effective base.[4][6]
Cs₂CO₃ Aryl bromides, aryl chloridesHighVery effective but more expensive than other carbonate bases.[4][6]
K₃PO₄ Aryl bromides, aryl chlorides70-95A strong base that can be effective when others fail.[4][6]
KOH / NaOH Aryl bromides~70-90Strong bases that can sometimes lead to side reactions.[11]

Yields are context-dependent and can vary based on the specific substrates, catalyst, ligand, and solvent used.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Water 4:1, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle 3-4 times to ensure an inert atmosphere.[16]

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.[21]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[21]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[21]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Visual Troubleshooting and Reaction Pathway

The following diagrams illustrate the troubleshooting workflow for a low-yield reaction and the fundamental catalytic cycle of the Suzuki coupling.

G start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality - Purity of Aryl Iodide? - Boronic Acid Degradation? - Catalyst/Ligand Activity? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK analyze_byproducts Analyze Byproducts (Homocoupling, Deboronation) check_reagents->analyze_byproducts optimize_system 3. Optimize Catalyst System - Screen Ligands - Vary Catalyst Loading check_conditions->optimize_system Conditions OK check_conditions->analyze_byproducts optimize_base_solvent 4. Optimize Base & Solvent - Screen Different Bases - Try Different Solvent Systems optimize_system->optimize_base_solvent success Improved Yield optimize_base_solvent->success analyze_byproducts->optimize_system Address Side Reactions Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate R-Pd(II)L_n-I oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl R-Pd(II)L_n-R' transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 product R-R' (Product) reductive_elim->product aryl_iodide R-I (this compound) aryl_iodide->oxidative_add boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

References

Technical Support Center: Catalyst Poisoning in the Heck Reaction of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Heck reaction, with a specialized focus on troubleshooting catalyst poisoning when using 1-Iodo-4-isopropylbenzene as a substrate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we delve into the common pitfalls and provide actionable, field-tested solutions to ensure the success of your coupling reactions.

Introduction to the Heck Reaction and Catalyst Poisoning

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst.[1] While versatile, the reaction's efficiency is highly dependent on the stability and activity of the palladium catalyst. Catalyst poisoning, a phenomenon where foreign substances or reaction byproducts deactivate the catalyst, is a frequent cause of low yields or complete reaction failure.[2] This guide will specifically address these issues in the context of the Heck reaction with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my Heck reaction?

A1: The primary indicators of catalyst poisoning include:

  • Low or no conversion of starting materials: Despite extended reaction times or increased temperatures, you observe a significant amount of unreacted this compound.

  • Formation of palladium black: A visible precipitation of black solid indicates the agglomeration of the palladium catalyst into an inactive state.

  • Inconsistent results: Reactions that previously worked well suddenly fail or give significantly lower yields under identical conditions.

  • Stalled reaction progress: Initial conversion is observed, but the reaction fails to proceed to completion.

Q2: Why is this compound a potentially problematic substrate in the Heck reaction?

A2: While aryl iodides are generally highly reactive in the Heck reaction, certain factors related to this compound can contribute to challenges:[3]

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the palladium catalyst to the aryl iodide, potentially slowing down the oxidative addition step.[4]

  • Impurities: Commercial this compound may contain impurities from its synthesis that can act as catalyst poisons. Common culprits include sulfur-containing compounds or other organohalides.[5]

Q3: Can the choice of phosphine ligand influence catalyst poisoning?

A3: Absolutely. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[6]

  • Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions, leading to the formation of species that poison the catalyst.

  • Ligand to Palladium Ratio: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to catalyst agglomeration, while too much can inhibit the reaction by creating a coordinatively saturated and unreactive palladium center.[6][7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to catalyst poisoning in the Heck reaction of this compound.

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step Scientific Rationale
Catalyst Poisoning by Impurities 1. Purify Starting Materials: Purify this compound and the alkene via column chromatography or distillation. 2. Use High-Purity Reagents: Ensure all solvents and bases are of high purity and free from contaminants.[5]Impurities such as sulfur or other coordinating species can irreversibly bind to the palladium catalyst, rendering it inactive.[2]
Inactive Catalyst 1. Use a Fresh Catalyst Source: Palladium catalysts can degrade over time. Use a freshly opened bottle or a recently purchased catalyst. 2. Pre-activation of Pd(II) Catalyst: If using a Pd(II) precursor like Pd(OAc)₂, ensure proper reduction to the active Pd(0) species in situ.[8]The active catalyst in the Heck reaction is a Pd(0) species. Incomplete reduction of a Pd(II) precatalyst will result in a lower concentration of the active catalyst.[8]
Incorrect Base 1. Screen Different Bases: Experiment with various inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DIPEA). 2. Ensure Proper Stoichiometry: Use a sufficient excess of the base to neutralize the hydrogen halide generated during the reaction.[9][10]The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. An inappropriate or insufficient amount of base can halt the cycle.[10]
Problem 2: Observation of Palladium Black
Possible Cause Troubleshooting Step Scientific Rationale
Catalyst Agglomeration 1. Optimize Ligand Concentration: Systematically vary the ligand-to-palladium ratio to find the optimal concentration for catalyst stability. 2. Use Chelating Ligands: Consider using bidentate phosphine ligands which can form more stable complexes with palladium.[11]Insufficient ligand concentration can lead to the formation of unstable, coordinatively unsaturated palladium species that readily agglomerate into inactive palladium black.
High Reaction Temperature 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.High temperatures can accelerate catalyst decomposition and agglomeration, especially in the absence of sufficient stabilizing ligands.[3]

Experimental Protocols

Standard Heck Reaction Protocol for this compound
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Reagent Addition: Add this compound (1.0 mmol), the alkene (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the solvent (e.g., DMF, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Heck Reaction and Catalyst Poisoning

The Heck Catalytic Cycle

Heck_Cycle cluster_cycle Heck Catalytic Cycle cluster_poison Catalyst Poisoning Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Pd0->p1 Inactive_Pd Inactive Pd-Poison Complex Pd0->Inactive_Pd Deactivation PdII_RX R-Pd(II)-X(L_n) Olefin_Coord Olefin Coordination PdII_RX->Olefin_Coord PdII_RX->p2 PdII_Olefin R-Pd(II)-X(Olefin)(L_{n-1}) Mig_Ins Migratory Insertion PdII_Olefin->Mig_Ins PdII_Olefin->p3 PdII_Alkyl Alkyl-Pd(II)-X(L_{n-1}) Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdII_Alkyl->p4 PdII_H H-Pd(II)-X(L_{n-1}) Red_Elim Reductive Elimination (Base) PdII_H->Red_Elim Red_Elim->Pd0 Regeneration p1->PdII_RX p2->PdII_Olefin p3->PdII_Alkyl p4->Pd0 Poison Poison (S, P, etc.) Poison->Inactive_Pd Irreversible Binding

Caption: The Heck catalytic cycle and a simplified representation of catalyst deactivation.

References

Technical Support Center: Buchwald-Hartwig Amination of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 1-iodo-4-isopropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in the Buchwald-Hartwig amination of this compound?

Low or no yield in this reaction can be attributed to several factors:

  • Catalyst Inhibition: The iodide anion generated from this compound during the reaction can form unreactive palladium iodide dimers, inhibiting the catalytic cycle.[1] The choice of ligand and solvent is crucial to mitigate this effect. Toluene is often favored as a solvent due to the poor solubility of the resulting iodide salt.[1]

  • Inappropriate Base Selection: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst. Strong bases like sodium tert-butoxide (NaOtBu) are often effective, but may not be compatible with base-sensitive functional groups on the amine coupling partner.[2]

  • Poor Solubility of Reagents: The insolubility of the inorganic base in the reaction solvent is a common and often overlooked cause of reaction failure.[2]

  • Sub-optimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands are generally preferred.

  • Reaction Conditions: Temperature and reaction time are critical parameters that often require optimization for specific substrate combinations.

Q2: How does the choice of amine (primary vs. secondary, alkyl vs. aryl) affect the reaction conditions?

The nature of the amine coupling partner significantly influences the optimal reaction conditions:

  • Primary vs. Secondary Amines: Primary amines can sometimes undergo double arylation. Using bulky ligands can sterically hinder the second arylation. BrettPhos is a ligand specifically designed for the selective monoarylation of primary amines.[3]

  • Alkyl vs. Aryl Amines: Aryl amines are generally good coupling partners. Aliphatic amines, especially those with β-hydrogens, can be more challenging due to the potential for β-hydride elimination as a side reaction.[4]

  • Sterically Hindered Amines: Coupling sterically demanding amines may require more forcing conditions, such as higher temperatures and longer reaction times, along with a judicious choice of a bulky ligand to facilitate the reaction.

Q3: Which palladium precursor is best for this reaction?

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. While Pd(OAc)₂ and Pd₂(dba)₃ are often effective, pre-catalysts, which are pre-formed palladium-ligand complexes, can offer better reproducibility and activity by ensuring the formation of the active catalytic species.

Q4: What are the typical side reactions observed, and how can they be minimized?

Common side reactions include:

  • Hydrodehalogenation: Reduction of this compound to cumene. This can be more prevalent with primary amines due to competitive β-hydride elimination.[4] Optimizing the ligand and reaction conditions can favor the desired amination.

  • Homocoupling: Dimerization of the amine or the aryl iodide to form biaryls. This can be minimized by using the appropriate catalyst-to-ligand ratio and avoiding excessively high temperatures.

  • Double Arylation: As mentioned, this is a potential side reaction with primary amines. The use of bulky ligands and careful control of stoichiometry can mitigate this issue.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Catalyst inhibition by iodide.Use a bidentate ligand like BINAP or DPPF to prevent the formation of palladium iodide dimers.[4] Consider using toluene as the solvent.[1]
Inactive catalyst.Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. Ensure all reagents and solvents are anhydrous and degassed.
Inappropriate base.If using a base-sensitive substrate, switch from a strong base like NaOtBu to a weaker base such as Cs₂CO₃ or K₃PO₄.[2] For challenging couplings, a strong, non-nucleophilic base like LHMDS might be necessary.[1]
Poor reagent solubility.Choose a solvent that effectively dissolves all reaction components. A co-solvent system may be beneficial.
Significant Side Product Formation (e.g., hydrodehalogenation) β-hydride elimination is competing with reductive elimination.This is more common with primary aliphatic amines.[4] Screen different bulky electron-rich phosphine ligands to favor reductive elimination.
Double Arylation of Primary Amine The mono-arylated product is more reactive than the starting amine.Use a bulky ligand such as BrettPhos.[3] Adjust the stoichiometry to use a slight excess of the primary amine.
Reaction Stalls Before Completion Catalyst decomposition.Lower the reaction temperature and/or use a more stable pre-catalyst. Ensure a strictly inert atmosphere is maintained throughout the reaction.

Quantitative Data Summary

The following tables provide a summary of representative yields for the Buchwald-Hartwig amination of aryl iodides with structures similar to this compound, offering a starting point for reaction optimization.

Table 1: Amination of p-Substituted Aryl Iodides with Various Amines

Aryl IodideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1-Iodo-4-butylbenzenep-ToluidineNi(acac)₂ (2)-K₃PO₄ (3)---95[5]
1-Iodo-4-methoxybenzenep-ToluidineNi(acac)₂ (2)-K₃PO₄ (3)---95[5]
1-Iodo-4-ethoxybenzenep-ToluidineNi(acac)₂ (2)-K₃PO₄ (3)---95[5]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaWater50593
4-IodoanisoleAnilineCatalyst Precursor 1-----41

Note: The nickel-catalyzed amination in the presence of a phenylboronic ester activator provides high yields for electron-rich aryl iodides and serves as a valuable comparison.[5]

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., a bulky biaryl phosphine, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube with a septum and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the this compound, followed by the amine.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative_Addition->Ar-Pd(II)-I(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-I(L)->Ligand_Exchange + HNR'R'' Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+ I- Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Check Catalyst System (Precursor & Ligand) Start->CheckCatalyst CheckBase Evaluate Base (Strength & Solubility) CheckCatalyst->CheckBase CheckSolvent Assess Solvent (Anhydrous & Degassed) CheckBase->CheckSolvent CheckTemp Optimize Temperature & Reaction Time CheckSolvent->CheckTemp SideReactions Side Reactions Present? CheckTemp->SideReactions Hydrodehalogenation Hydrodehalogenation? - Change Ligand - Optimize Stoichiometry SideReactions->Hydrodehalogenation Yes DoubleArylation Double Arylation? - Use Bulky Ligand - Adjust Stoichiometry SideReactions->DoubleArylation Yes Success Improved Yield SideReactions->Success No Hydrodehalogenation->Success DoubleArylation->Success

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic challenges involving 1-Iodo-4-isopropylbenzene. The bulky nature of the isopropyl group on this substrate frequently introduces significant steric hindrance, leading to low yields, slow reaction rates, or complete reaction failure. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate these common issues in cross-coupling and other reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My Suzuki-Miyaura cross-coupling reaction is sluggish and gives low yields.

Question: I am attempting to couple this compound with an arylboronic acid using standard Pd(PPh₃)₄ and K₂CO₃, but I'm seeing mostly starting material and some homocoupling. What is causing this, and how can I fix it?

Answer: This is a classic issue of steric hindrance. The bulky isopropyl group on your aryl iodide and the substituents on your boronic acid impede the key steps of the Suzuki-Miyaura catalytic cycle. Specifically, the transmetalation and reductive elimination steps are often slowed down significantly.[1][2] Standard catalysts like Pd(PPh₃)₄ with simple phosphine ligands are often not effective enough for sterically demanding substrates.

Troubleshooting & Optimization:

  • Switch to a Bulky, Electron-Rich Ligand: This is the most critical factor. Traditional ligands like triphenylphosphine (PPh₃) are not sufficient. You need ligands designed to stabilize the palladium center and promote the difficult steps of the catalytic cycle.[2][3]

    • Biarylphosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed with bulky, electron-donating groups.[3] These properties facilitate the oxidative addition and, crucially, the rate-limiting reductive elimination step for hindered biaryl synthesis.[2]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands like IPr and IMes are strong σ-donors and can be sterically tuned. They have proven highly effective for coupling sterically bulky substrates.[2]

  • Use a Modern Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, which can be inefficient, use a well-defined precatalyst. G2, G3, or G4 Buchwald precatalysts are designed for air stability and generate a highly active, monoligated Pd(0) species upon activation, which is ideal for challenging couplings.[4]

  • Optimize the Base and Solvent System:

    • Base: A stronger base is often required to facilitate the formation of the more reactive boronate species from the boronic acid.[3] Consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃.

    • Solvent: The choice of solvent affects solubility and reaction kinetics. While THF/water is common, for hindered couplings, solvents like 1,4-dioxane, DMF, or toluene may offer better performance.[5]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Hindered Substrate
  • Reaction: this compound + Arylboronic Acid

  • Catalyst System: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (2.2 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: 1,4-Dioxane

  • Procedure:

    • To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the XPhos ligand and the XPhos Pd G3 precatalyst.

    • Add degassed 1,4-dioxane.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water. Purify via column chromatography.

Data Summary: Ligand Effect on Hindered Suzuki Coupling
Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Comments
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100< 15%Standard conditions, ineffective for hindered substrates.
Pd(OAc)₂ / SPhosK₃PO₄Dioxane100~85%Bulky ligand dramatically improves yield.[3]
XPhos Pd G3K₃PO₄Dioxane80> 95%Precatalyst offers high activity at lower temperatures.
Pd(OAc)₂ / IPrCs₂CO₃Toluene110~90%NHC ligand system is also highly effective.[2]

Visualization: The Problem of Steric Hindrance

TroubleshootingWorkflow Start Reaction Failed (Low Yield / No Conversion) CheckPurity Verify Purity of Starting Materials & Reagents? Start->CheckPurity CheckConditions Reaction Conditions Correct? (Inert atm, Dry Solvent) CheckPurity->CheckConditions Yes Reassess Re-evaluate Reaction Strategy CheckPurity->Reassess No StericHindrance Suspect Steric Hindrance? CheckConditions->StericHindrance Yes CheckConditions->Reassess No Ligand Change to Bulky Ligand (e.g., XPhos, SPhos, NHC) StericHindrance->Ligand Yes StericHindrance->Reassess No Catalyst Use Modern Precatalyst (e.g., G3/G4 Precatalyst) Ligand->Catalyst BaseSolvent Optimize Base & Solvent (e.g., K3PO4, Dioxane) Catalyst->BaseSolvent TempTime Increase Temperature or Extend Reaction Time BaseSolvent->TempTime Success Reaction Successful TempTime->Success

References

Preventing homo-coupling in Suzuki reactions of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with one of the most common side reactions: homo-coupling. Specifically, we will focus on troubleshooting this issue in the context of reactions involving 1-iodo-4-isopropylbenzene, a substrate whose high reactivity can sometimes exacerbate byproduct formation. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles behind them.

Frequently Asked Questions (FAQs) on Homo-Coupling

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What is it and why is it forming?

A: You are likely observing the product of homo-coupling, a common side reaction in Suzuki couplings where two molecules of the same coupling partner react with each other. This can happen with either the boronic acid/ester or the aryl halide, but the homo-coupling of the boronic acid is far more prevalent.[1]

The primary culprit behind boronic acid homo-coupling is often the presence of dissolved oxygen or palladium(II) species in the reaction mixture.[2][3] These can initiate a catalytic cycle separate from the desired cross-coupling pathway, leading to the formation of a symmetrical biaryl (e.g., two boronic acid molecules coupling together) and the reduction of Pd(II) to the Pd(0) state required for the main Suzuki cycle.[2]

Q2: Why is homo-coupling a particular concern with an activated aryl halide like this compound?

A: Aryl iodides are the most reactive class of aryl halides in the rate-determining oxidative addition step of the Suzuki reaction.[4] While this high reactivity is generally beneficial for achieving high conversion, it can create a scenario where the oxidative addition of this compound to the Pd(0) catalyst is very fast. If subsequent steps in the catalytic cycle, such as transmetalation with the boronic acid, are slower, the concentration of the active Pd(0) catalyst can be depleted. This can allow competing side reactions, like the Pd(II)-mediated homo-coupling of the boronic acid, to become more significant.

Q3: Are there different mechanisms for homo-coupling?

A: Yes, several pathways can lead to homo-coupling. The two most recognized are:

  • Pd(II)-Mediated Homo-Coupling: This pathway is initiated by Pd(II) species. Two molecules of the boronic acid transmetalate with the Pd(II) center, which then undergoes reductive elimination to form the biaryl dimer and Pd(0).[3] This is often exacerbated by oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][5]

  • Oxo-Palladium Pathway: Under aerobic conditions, a Pd(0) species can react with oxygen to form a palladium(II) peroxo complex.[1] This complex can interact with the boronic acid to generate an oxo-palladium intermediate, which then reacts with a second boronic acid molecule to produce the homo-coupled product.[1][6][7]

Understanding these pathways is key to devising effective troubleshooting strategies, as most solutions are aimed at preventing the formation or persistence of Pd(II) species and excluding oxygen.

Troubleshooting Guide: A Mechanistic Approach

If you are observing more than 5-10% homo-coupling of your boronic acid partner when reacting with this compound, a systematic optimization of your reaction conditions is necessary.

Core Problem: The Competing Catalytic Cycles

The challenge lies in ensuring the desired cross-coupling cycle is significantly faster than the parasitic homo-coupling cycle.

References

Technical Support Center: Optimizing Sonogashira Coupling of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the reaction temperature when coupling 1-iodo-4-isopropylbenzene with a terminal alkyne. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is low, even after a prolonged reaction time. What are the likely temperature-related causes?

Low yield is a common issue that can often be traced back to a suboptimal reaction temperature. Aryl iodides, like this compound, are highly reactive in the Sonogashira coupling, and many protocols suggest the reaction can proceed at room temperature.[1][2] However, several factors can necessitate gentle heating:

  • Insufficient Catalyst Activity: While the oxidative addition of an aryl iodide to the Pd(0) center is typically fast, subsequent steps in the catalytic cycle might be sluggish at ambient temperature, especially with sterically hindered substrates or less active catalyst systems. A modest increase in temperature (e.g., to 40-60 °C) can significantly accelerate the rate-limiting transmetalation or reductive elimination steps.

  • Poor Solubility: If your alkyne or other reagents have limited solubility in the chosen solvent at room temperature, the reaction will be slow. Gently heating the mixture can improve solubility and increase the reaction rate.

  • Catalyst Deactivation at Low Temperatures: While less common, some catalyst systems may not achieve their optimal conformational state or activity at room temperature, leading to a stalled reaction.

Troubleshooting Steps:

  • Initial Screen: If your room temperature reaction is failing, set up small-scale parallel reactions at 40 °C, 50 °C, and 60 °C.

  • Monitor Progress: Use TLC or GC/MS to monitor the consumption of starting material and formation of the product over time. This will help you identify the temperature at which the reaction proceeds most efficiently without significant byproduct formation.

  • Check Reagents: Ensure your palladium catalyst and copper(I) iodide are fresh.[2][3] Oxygen can poison the Pd(0) catalyst, and CuI can oxidize over time, hindering the reaction.[2][3]

Q2: I'm observing significant amounts of alkyne homocoupling (Glaser-Hay byproduct). How can I adjust the temperature to minimize this?

The formation of a symmetric 1,3-diyne, known as the Glaser or Hay coupling product, is a primary side reaction in copper-catalyzed Sonogashira couplings.[4][5] This occurs when two molecules of the terminal alkyne couple with each other, a process often accelerated by the presence of oxygen and the copper(I) co-catalyst.[6][7]

Temperature plays a crucial role here:

  • High Temperatures: Elevated temperatures can increase the rate of the desired cross-coupling but may also accelerate the undesirable homocoupling pathway, especially if the reaction is not kept strictly anaerobic.

  • Low Temperatures: Running the reaction at the lowest effective temperature can often suppress the rate of homocoupling relative to the cross-coupling. Some studies have shown that maintaining low temperatures post-reaction and before catalyst removal is critical to prevent Glaser coupling.[8]

Troubleshooting Steps:

  • Rigorously Exclude Oxygen: Before adjusting the temperature, ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2][9] This is the most critical step in preventing homocoupling.

  • Lower the Temperature: If homocoupling persists, try running the reaction at a lower temperature (e.g., room temperature or even 0 °C) for a longer period. Since aryl iodides are highly reactive, the reaction may still proceed efficiently at these temperatures.[1]

  • Minimize Copper Catalyst: Reducing the loading of the Cu(I) co-catalyst can help minimize homocoupling.[2]

  • Consider Copper-Free Conditions: If the problem remains, switching to a copper-free Sonogashira protocol is the most effective solution to eliminate Glaser coupling entirely.[4][6]

Q3: My catalyst appears to have decomposed (the solution turned black). Is this related to temperature, and how can I prevent it?

The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[3] This occurs when the active Pd(0) catalyst aggregates and falls out of the catalytic cycle. Temperature is a major contributing factor:

  • Excessive Heat: High temperatures can accelerate the decomposition of the palladium-phosphine complex, especially with less stable ligands. While some challenging substrates like aryl chlorides may require temperatures of 100 °C or higher, this is generally unnecessary and detrimental for highly reactive aryl iodides.[10][11]

  • Solvent Effects: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black, particularly at elevated temperatures.[12]

Troubleshooting Steps:

  • Reduce Temperature: Immediately lower the reaction temperature. For this compound, reactions should rarely require temperatures above 80 °C. An optimal range is often found between room temperature and 60 °C.

  • Use a More Stable Catalyst/Ligand: If you must run the reaction at a higher temperature, consider using a more robust palladium precatalyst or a bulkier, electron-rich phosphine ligand that can better stabilize the palladium center and prevent aggregation.[10]

  • Ensure Inert Atmosphere: Oxygen can contribute to catalyst decomposition. Always use degassed solvents and maintain an inert atmosphere.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the Sonogashira coupling of this compound?

For an activated aryl halide like this compound, room temperature (20-25 °C) is an excellent starting point.[1][2] The high reactivity of the C-I bond in the oxidative addition step often allows the reaction to proceed efficiently without heating.[1][2] If the reaction is sluggish, a modest increase to 40-50 °C is a logical next step.[13]

Q2: How does the choice of catalyst, ligand, and base influence the optimal reaction temperature?

The components of your catalytic system are intrinsically linked to the optimal temperature:

  • Catalyst/Ligand: Modern, highly active catalysts featuring bulky, electron-rich phosphine ligands can significantly lower the required reaction temperature.[10] Some advanced catalyst systems can efficiently couple even aryl bromides at room temperature.[14] Conversely, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may require gentle heating to achieve a reasonable reaction rate.

  • Base: The primary role of the amine base (e.g., triethylamine, diisopropylamine) is to deprotonate the terminal alkyne.[2] While its choice doesn't directly dictate the temperature as strongly as the catalyst, an inappropriate or wet base can stall the reaction, tempting an unnecessary increase in heat. Always use a dry, fresh amine base.[2]

Q3: What is the relationship between solvent choice and optimal reaction temperature?

The solvent influences reactant solubility and catalyst stability, both of which are connected to temperature.[15]

  • Solubility: Solvents like THF, DMF, and toluene are common.[2] If your starting materials are not fully dissolved at room temperature, heating will be necessary.

  • Catalyst Stability: The choice of solvent can impact catalyst lifetime. For example, DMF has been reported to sometimes slow reactions by competing with the phosphine ligands for coordination to the palladium center, which might necessitate a higher temperature to compensate.[15]

  • Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.

Section 3: Data Summary & Experimental Protocol

Table 1: Temperature Effects on Sonogashira Coupling of this compound
Temperature RangeExpected OutcomePotential Issues
0 °C – RT Often sufficient for high yield with reactive aryl iodides.[1] Minimizes side reactions.The reaction may be slow or stall if the catalyst is not sufficiently active.
40 °C – 60 °C "Sweet spot" for many systems. Balances a fast reaction rate with minimal catalyst decomposition.[13]Increased risk of Glaser homocoupling if the atmosphere is not strictly inert.[6]
> 80 °C Generally unnecessary and often detrimental. High risk of catalyst decomposition (palladium black).[3]Significant increase in side reactions. Potential for solvent boiling if not controlled.
Experimental Protocol: Systematic Temperature Screening

This protocol outlines a method for efficiently determining the optimal reaction temperature.

1. Preparation:

  • Oven-dry all glassware and cool under a stream of argon or nitrogen.

  • Degas your chosen solvent (e.g., THF or triethylamine) by sparging with argon for 30 minutes or using three freeze-pump-thaw cycles.[9]

2. Reaction Setup (per reaction):

  • In a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).[9]

  • Add the degassed solvent via syringe.

  • Add the amine base (if not used as the solvent, e.g., triethylamine, 3.0 eq.).

  • Add the terminal alkyne (1.1 eq.).

3. Parallel Screening:

  • Set up three identical reactions. Place them in separate heating blocks or oil baths set to Room Temperature (control), 40 °C, and 60 °C.

  • Ensure consistent stirring for all reactions.

4. Monitoring and Analysis:

  • After 1 hour, take a small aliquot from each reaction via syringe (under inert atmosphere if possible) and analyze by TLC or GC/MS.

  • Continue to monitor every 1-2 hours until the room temperature reaction shows significant progress or the heated reactions appear complete.

  • Compare the reactions for the consumption of starting material, the formation of the desired product, and the presence of byproducts (especially the homocoupled diyne). The optimal temperature is the lowest temperature that gives a clean, complete reaction in a reasonable timeframe.

Section 4: Key Mechanisms & Workflows

Visualization 1: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[10] Understanding this mechanism highlights why each step (and thus the overall reaction) is sensitive to temperature.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex_B trans-Pd(II)(Ar)(I)L₂ Pd0->Pd_complex_B Oxidative Addition (Ar-I) Pd_complex_C cis-Pd(II)(Ar)(alkynyl)L₂ Pd_complex_B->Pd_complex_C Transmetalation Pd_complex_C->Pd0 Reductive Elimination Product Ar-alkyne Pd_complex_C->Product CuI Cu(I)X Cu_acetylide Cu(I)-alkynyl CuI->Cu_acetylide + Alkyne - HX Cu_acetylide->Pd_complex_B Cu_acetylide->CuI Transmetalation (to Pd) caption Fig. 1: Simplified Sonogashira Catalytic Cycles

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycles.

Visualization 2: Workflow for Temperature Optimization

A systematic approach is key to finding the optimal temperature efficiently. The following workflow illustrates the decision-making process.

Optimization_Workflow start Start: Assemble Reaction Components setup Set up parallel reactions: - RT - 40°C - 60°C start->setup monitor Monitor by TLC/GC-MS at t=1h, 3h, 6h setup->monitor analyze Analyze Results: - Conversion Rate - Byproduct Formation monitor->analyze rt_ok Is RT reaction clean & complete in < 6h? analyze->rt_ok optimal_rt Optimal T = RT rt_ok->optimal_rt Yes select_best Select lowest T with >95% conversion and minimal byproducts rt_ok->select_best No optimal_heated Optimal T Found select_best->optimal_heated troubleshoot Troubleshoot Other Parameters: - Catalyst/Ligand - Solvent - Reagent Purity select_best->troubleshoot If all reactions are poor

Caption: Fig. 2: Workflow for Temperature Optimization.

References

Technical Support Center: Minimizing Byproducts in the Heck Reaction of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in the Heck reaction of 1-Iodo-4-isopropylbenzene. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables for easy comparison and detailed experimental protocols for your reference.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Heck reaction of this compound?

A1: The primary byproducts encountered in the Heck reaction with this compound are:

  • Homocoupling Product (4,4'-Diisopropyldiphenyl): This byproduct arises from the coupling of two molecules of this compound.

  • Dehalogenated Product (Cumene): This is formed by the reduction of the starting material, this compound.

  • Alkene Isomers: The double bond in the desired product can migrate to a different position, leading to a mixture of regioisomers. This is a common issue when the β-hydride elimination step is reversible.[1]

  • Palladium Black: This is a finely divided, inactive form of palladium that precipitates from the reaction mixture, leading to catalyst deactivation.

Q2: How does the choice of palladium catalyst and ligand influence byproduct formation?

A2: The catalyst system is crucial in controlling the selectivity of the Heck reaction.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. The active Pd(0) species is generated in situ.

  • Ligands: The choice of phosphine ligand significantly impacts the reaction outcome.

    • Monodentate Ligands: Ligands like triphenylphosphine (PPh₃) are widely used. Bulky, electron-rich monodentate phosphines can enhance the rate of the desired reaction, potentially reducing the formation of some byproducts.[1]

    • Bidentate Ligands: Ligands such as BINAP and dppf can influence the regioselectivity and are particularly important in asymmetric Heck reactions.[2] A high ligand-to-palladium ratio can sometimes suppress the reaction.[1]

Q3: What is the role of the base, and how does its selection affect byproducts?

A3: The base is essential for neutralizing the hydrogen iodide (HI) formed during the catalytic cycle, which regenerates the active Pd(0) catalyst. The nature and strength of the base can influence the reaction rate and the prevalence of side reactions.[1][3]

  • Organic Bases: Triethylamine (Et₃N) is a common choice and is often effective.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are also frequently used and can help suppress side reactions like olefin isomerization.[1]

Q4: Can reaction temperature be optimized to minimize byproducts?

A4: Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote byproduct formation and lead to the decomposition of the palladium catalyst into palladium black. It is advisable to start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Product (4,4'-Diisopropyldiphenyl)

Root Cause: The reaction of the arylpalladium(II) intermediate with another molecule of the aryl iodide instead of the alkene. This can be favored under conditions where the desired Heck coupling is slow.

Solutions:

Parameter Recommendation Rationale
Catalyst Loading Decrease palladium concentration.High catalyst concentrations can sometimes favor bimolecular side reactions like homocoupling.
Ligand Use bulky, electron-rich phosphine ligands.These can accelerate the desired oxidative addition and reductive elimination steps, outcompeting the homocoupling pathway.
Temperature Lower the reaction temperature.Homocoupling can be more prevalent at higher temperatures.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to increased byproduct formation.
Issue 2: Significant Formation of Dehalogenated Product (Cumene)

Root Cause: The arylpalladium(II) intermediate is intercepted by a hydride source before it can react with the alkene. The source of the hydride can be the solvent, base, or impurities.

Solutions:

Parameter Recommendation Rationale
Solvent Use anhydrous, degassed solvents.Protic solvents or impurities can act as hydride donors.
Base Choose a non-coordinating base like K₂CO₃ or NaOAc over some amine bases.Certain amines can be a source of hydrides.
Atmosphere Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can promote side reactions that may lead to dehalogenation.
Issue 3: Presence of Alkene Isomers in the Product

Root Cause: The β-hydride elimination step in the Heck catalytic cycle is reversible. The palladium-hydride intermediate can re-add to the product alkene in a different orientation, leading to isomerization.[1]

Solutions:

Parameter Recommendation Rationale
Additives Add silver or thallium salts (e.g., Ag₂CO₃, TlOAc).These additives act as halide scavengers, promoting an irreversible reductive elimination of HX and preventing the re-addition of the palladium-hydride species.[1]
Base Use a strong, non-coordinating base.A suitable base can accelerate the regeneration of the Pd(0) catalyst, reducing the lifetime of the palladium-hydride intermediate.[1]
Ligand The choice of ligand can influence the degree of isomerization. Experiment with different phosphine ligands.Neopentyl phosphine ligands, for example, have been shown to control the extent of alkene isomerization.[4]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of the desired product and the formation of byproducts in Heck reactions analogous to that of this compound.

Table 1: Effect of Base on the Heck Reaction of Iodobenzene and Styrene [5]

BaseConversion of Iodobenzene (%)Yield of Stilbene (desired product) (%)
KOAc>7055.6
N(Et)₃HighLow
NaOHHighLow

Reaction Conditions: Supercritical water, no catalyst.

Table 2: Heck Reaction of Iodobenzene with Methyl Acrylate using Supported Palladium Catalysts [6][7]

Catalyst SupportBaseConversion of Iodobenzene (%)Selectivity for Methyl Cinnamate (%)
VariousEt₃N and/or Na₂CO₃100High

Reaction performed in N-methylpyrrolidone without additional ligands.

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene

This protocol provides a starting point for the optimization of your Heck reaction.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-2 mol%) and PPh₃ (e.g., 2-4 mol%).

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the aryl iodide).

  • Stir the mixture for 10-15 minutes until the catalyst and ligand have dissolved.

  • Add this compound (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The Heck Catalytic Cycle

Heck_Cycle The Heck Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I aryl_pd_ii Ar-Pd(II)-I(L_n) oxidative_addition->aryl_pd_ii alkene_coordination Alkene Coordination aryl_pd_ii->alkene_coordination + Alkene alkene_complex [Ar-Pd(II)-I(L_n)(Alkene)] alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_pd_ii R-Pd(II)-I(L_n) migratory_insertion->alkyl_pd_ii beta_hydride_elimination β-Hydride Elimination alkyl_pd_ii->beta_hydride_elimination product_complex [H-Pd(II)-I(L_n)(Product)] beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination - Product reductive_elimination->pd0 + Base - Base-HI

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Byproduct Minimization

Troubleshooting_Workflow Troubleshooting Workflow start High Byproduct Formation byproduct_type Identify Major Byproduct(s) start->byproduct_type homocoupling Homocoupling byproduct_type->homocoupling 4,4'-Diisopropyldiphenyl dehalogenation Dehalogenation byproduct_type->dehalogenation Cumene isomerization Alkene Isomerization byproduct_type->isomerization Alkene Isomers solution_homocoupling Lower Temp. Decrease [Pd] Use Bulky Ligand homocoupling->solution_homocoupling solution_dehalogenation Anhydrous/Degassed Solvent Inert Atmosphere Choose Base Carefully dehalogenation->solution_dehalogenation solution_isomerization Add Ag/Tl Salts Optimize Base Screen Ligands isomerization->solution_isomerization end Minimized Byproducts solution_homocoupling->end solution_dehalogenation->end solution_isomerization->end

Caption: A decision tree for troubleshooting byproduct formation.

References

Technical Support Center: Phosphine Ligand Screening for 1-Iodo-4-isopropylbenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in screening phosphine ligands for the cross-coupling of 1-iodo-4-isopropylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the screening and optimization of cross-coupling reactions.

Q1: My cross-coupling reaction with this compound is resulting in a low yield or failing completely. What are the most common causes?

A1: Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. The primary causes often involve catalyst deactivation, suboptimal reaction conditions, or problems with the reagents.[1] A systematic approach to troubleshooting is essential. Key areas to investigate include:

  • Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Exposure to air can lead to the formation of inactive Pd(II) species. The precipitation of palladium black, which consists of aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1][2]

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an aryl iodide like this compound, bulky and electron-rich phosphine ligands are often required to promote the desired reaction pathway.[1][3]

  • Poor Reagent Quality: The purity of your this compound, the coupling partner (e.g., boronic acid), and the base is crucial. Boronic acids, for instance, can degrade over time.[4]

  • Suboptimal Reaction Conditions: Factors such as solvent, base, and temperature play a significant role. The solvent must be anhydrous and capable of dissolving all reaction components. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1]

Q2: How do I select the right phosphine ligand for my reaction?

A2: Ligand selection is critical for a successful cross-coupling reaction. The electronic and steric properties of the phosphine ligand directly influence the catalyst's activity and stability.[5]

  • Electronic Properties: Generally, electron-rich phosphine ligands (e.g., those with alkyl groups like t-butyl or cyclohexyl) increase the rate of oxidative addition, a key step in the catalytic cycle, especially for less reactive aryl halides.

  • Steric Properties: Bulky ligands, often quantified by their cone angle, can promote the reductive elimination step, which is the final product-forming step.[6] Bulky ligands like SPhos, XPhos, or RuPhos are often effective for challenging substrates.[1][5] High-throughput screening is a powerful strategy to rapidly evaluate a diverse library of ligands to find the optimal one for your specific reaction.[7]

Q3: I'm observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?

A3: The formation of palladium black is a visual indicator of catalyst deactivation, where the active Pd(0) catalyst aggregates into an inactive metallic form.[2] This can be caused by:

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.

  • High Catalyst Concentration: Using too much palladium precursor can sometimes lead to aggregation.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed and prone to aggregation.[2]

To prevent this, you can try lowering the reaction temperature, ensuring a proper ligand-to-palladium ratio (typically 1:1 to 2:1), and selecting a ligand that provides better stabilization to the palladium center.[3]

Q4: I suspect my phosphine ligand is degrading. What are the signs and solutions?

A4: Phosphine ligands can be susceptible to oxidation, especially at elevated temperatures.[2][8] This degradation removes the necessary electronic and steric environment from the palladium center, leading to catalyst deactivation.

  • Signs: A reaction that starts but stalls before completion can indicate ligand degradation.[2]

  • Solutions:

    • Ensure a rigorously inert atmosphere to exclude oxygen.[8]

    • Consider increasing the ligand-to-palladium ratio to compensate for some degradation.[9]

Data Presentation: Comparative Ligand Performance

The choice of phosphine ligand significantly impacts reaction outcomes. The following tables summarize the performance of various ligands in representative palladium-catalyzed cross-coupling reactions involving aryl halides. Note that optimal conditions are highly substrate-dependent.

Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Halides

Ligand Palladium Precursor Base Solvent Temp (°C) Time (h) Yield (%)
SPhos Pd₂(dba)₃ K₃PO₄ 1,4-Dioxane 80 12 >95
XPhos Pd(OAc)₂ K₃PO₄ Toluene 100 18 >95
RuPhos Pd-G3-XPhos K₂CO₃ THF/H₂O 60 24 92
P(t-Bu)₃ Pd(OAc)₂ Cs₂CO₃ Dioxane 100 12 88

| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 24 | <50 |

Data compiled and adapted from benchmark studies for illustrative purposes.[3][5]

Table 2: Performance of Phosphine Ligands in Buchwald-Hartwig Amination of Aryl Halides

Ligand Palladium Precursor Base Solvent Temp (°C) Time (h) Yield (%)
XPhos Pd₂(dba)₃ NaOtBu Toluene 100 12 98
RuPhos Pd(OAc)₂ K₃PO₄ Dioxane 110 18 95
BrettPhos Pd-G2-BrettPhos LHMDS THF 80 24 93
P(o-tol)₃ Pd(OAc)₂ NaOtBu Toluene 100 24 75

| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | 65 |

Data compiled and adapted from benchmark studies for illustrative purposes.[5][10][11]

Experimental Protocols

High-Throughput Screening of Phosphine Ligands for Suzuki-Miyaura Coupling

This protocol describes a general procedure for screening multiple phosphine ligands in parallel for the Suzuki-Miyaura coupling of this compound with a suitable boronic acid.

Materials and Equipment:

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere glovebox or Schlenk line

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Library of phosphine ligands

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

  • Internal standard for analysis (e.g., dodecane)

  • GC-MS or LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a stock solution of the arylboronic acid.

    • Prepare a slurry or solution of the base in the solvent.

  • Ligand Dosing:

    • In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials.[3] A typical ligand-to-palladium ratio is between 1:1 and 2:1.[3]

  • Reagent Addition:

    • To each well/vial, add the palladium precursor stock solution.

    • Add the this compound stock solution.

    • Add the arylboronic acid stock solution.

    • Finally, add the base slurry/solution to initiate the reaction.[3]

  • Reaction Execution:

    • Seal the reaction block or vials.

    • Place the setup on a heating block or in an oil bath at the desired temperature (e.g., 80-100 °C).[8]

    • Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).[3]

  • Quenching and Analysis:

    • After the reaction is complete, cool the reaction block/vials to room temperature.

    • Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.[3]

    • Analyze an aliquot from each well by GC-MS or LC-MS to determine the conversion and yield, thereby identifying the optimal ligand.[1]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for ligand screening and a logical approach to troubleshooting common issues.

G prep Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Pd Precursor) dose Dose Ligand Library into 96-Well Plate prep->dose add_reagents Add Reagents and Catalyst (Under Inert Atmosphere) dose->add_reagents react Seal and Heat Reaction Block (e.g., 80-100 °C, 12-24h) add_reagents->react quench Cool, Quench, and Add Internal Standard react->quench analyze Analyze by GC-MS / LC-MS quench->analyze identify Identify Optimal Ligand(s) analyze->identify

Caption: High-Throughput Phosphine Ligand Screening Workflow.

G start Low or No Yield Observed check_inert Is the inert atmosphere rigorously maintained? start->check_inert improve_inert Action: Improve degassing (e.g., freeze-pump-thaw) and ensure positive inert gas flow. check_inert->improve_inert No check_reagents Are reagents (halide, boronic acid, base, solvent) pure and dry? check_inert->check_reagents Yes improve_inert->check_reagents purify_reagents Action: Use fresh/purified reagents. Use anhydrous, degassed solvent. check_reagents->purify_reagents No check_catalyst Is the Pd precursor/ligand fresh? Is Pd black visible? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_catalyst Action: Use fresh catalyst. Screen different ligands (e.g., bulky, electron-rich). Adjust L:Pd ratio. check_catalyst->optimize_catalyst No check_conditions Are base and temperature optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Action: Screen different bases (K3PO4, Cs2CO3). Optimize temperature. check_conditions->optimize_conditions No success Reaction Optimized check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting Decision Tree for Low-Yielding Reactions.

G ligand_properties Phosphine Ligand Properties steric_bulk Steric Bulk (e.g., Cone Angle) ligand_properties->steric_bulk electronics Electronic Properties (e.g., Electron-Rich/Poor) ligand_properties->electronics red_elim Reductive Elimination (C-C bond formation) steric_bulk->red_elim Promotes catalyst_stability Catalyst Stability (Prevents deactivation) steric_bulk->catalyst_stability Enhances ox_add Oxidative Addition (Ar-I bond cleavage) electronics->ox_add Promotes (Electron-Rich Ligands) catalytic_cycle Catalytic Cycle Steps catalytic_cycle->catalyst_stability ox_add->catalytic_cycle red_elim->catalytic_cycle

Caption: Influence of Ligand Properties on Catalytic Cycle Steps.

References

Technical Support Center: Troubleshooting Gr-ignard Reagent Stability from 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with Grignard reagents derived from 1-iodo-4-isopropylbenzene. Here, we will address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Grignard reaction with this compound is difficult to initiate. What are the likely causes and how can I fix this?

A1: Difficulty in initiating a Grignard reaction is a common hurdle, often stemming from the passivation of the magnesium surface. The magnesium is typically coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl iodide.[1]

Troubleshooting Protocol: Magnesium Activation

  • Mechanical Activation: Before adding the solvent, grind the magnesium turnings in the reaction flask with a glass rod under an inert atmosphere. This physically breaks the oxide layer, exposing fresh magnesium.[2]

  • Chemical Activation:

    • Iodine: Add a single crystal of iodine to the magnesium suspension in the solvent.[3] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the brown iodine color is a visual cue that the magnesium surface is activated.[3]

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. Its reaction with magnesium produces ethylene gas and magnesium bromide, effectively cleaning the surface. The observation of bubbling indicates activation.[1]

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water.[4] All glassware must be rigorously flame-dried or oven-dried, and all solvents must be anhydrous.[5] Use of a Schlenk line or glovebox is highly recommended.

Q2: After initial success, my reaction mixture turns dark brown or black, and the yield of my desired product is low. What is happening?

A2: A dark-colored reaction mixture often indicates the formation of side products, most notably from Wurtz-type coupling or other decomposition pathways.[4] The primary cause is often a reaction between the newly formed Grignard reagent (4-isopropylphenylmagnesium iodide) and the unreacted this compound.[6]

Understanding the Side Reaction: Wurtz Coupling

The Wurtz reaction is a coupling of two organic halides in the presence of a metal.[7][8] In this context, the Grignard reagent acts as a potent nucleophile and reacts with the starting aryl iodide.[6]

2 R-X + 2 Na → R-R + 2 NaX (Generalized Wurtz Reaction)[8]

4-iPr-Ph-MgI + 4-iPr-Ph-I → 4,4'-diisopropylbiphenyl + MgI₂

This side reaction is particularly prevalent with more reactive halides like iodides.[8]

Troubleshooting Protocol: Minimizing Wurtz Coupling

  • Slow Addition: Add the this compound solution dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl iodide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[6]

  • Temperature Control: The formation of Grignard reagents is exothermic.[9] Maintain a controlled temperature, typically at a gentle reflux, to avoid localized hotspots that can accelerate the Wurtz coupling reaction.[6]

  • Solvent Choice: While THF is a common solvent, for some substrates, it can promote Wurtz coupling.[10] Consider using diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF), which has been shown to suppress this side reaction in some cases.[11][12]

SolventBoiling Point (°C)Dielectric ConstantNotes
Diethyl Ether (Et₂O)34.64.3Traditional solvent, lower boiling point can help control exotherms.[5]
Tetrahydrofuran (THF)667.5More polar, can stabilize the Grignard reagent but may increase Wurtz coupling for some substrates.[5]
2-Methyltetrahydrofuran (2-MeTHF)806.2A "greener" alternative that can sometimes offer superior performance in suppressing Wurtz coupling.[10][11]
Q3: My Grignard reagent seems to have decomposed upon standing, even under an inert atmosphere. What causes this instability?

A3: Grignard reagents exist in a complex dynamic equilibrium in solution, known as the Schlenk equilibrium.[13][14] This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).[13]

2 RMgX ⇌ MgX₂ + MgR₂[13]

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group.[13][15] While the Grignard reagent itself is what is typically desired, the formation of these other species can affect its reactivity and stability. Over time, precipitation of magnesium iodide (MgI₂) can occur, shifting the equilibrium.

Schlenk_Equilibrium

Troubleshooting Protocol: Enhancing Stability

  • Use Freshly Prepared Reagent: The most reliable approach is to use the Grignard reagent immediately after its preparation.

  • Solvent Effects: The choice of solvent plays a crucial role in stabilizing the Grignard reagent. Ethereal solvents like THF and diethyl ether are essential as they coordinate to the magnesium center, forming a stabilizing complex.[16]

  • Titration Before Use: If storage is unavoidable, it is critical to determine the active Grignard concentration via titration before use. This accounts for any degradation that may have occurred. A common method involves titration against a solution of I₂ in THF until the iodine color persists.[5]

Q4: I'm using high-purity magnesium, but my yields are still inconsistent. Could there be an issue with impurities?

A4: While using high-purity magnesium is a good starting point, trace metal impurities can still have a significant impact on the reaction.[17] Certain transition metals, even at ppm levels, can catalyze side reactions.[18] Conversely, some impurities are thought to catalyze the initiation of the Grignard formation.[18]

Impact of Metallic Impurities

  • Iron (Fe): Can promote homocoupling (Wurtz-type) reactions.[17]

  • Manganese (Mn): Similar to iron, can negatively impact the desired reaction pathway.[17]

Troubleshooting Protocol: Addressing Impurity Concerns

  • Magnesium Source: If you suspect issues with your magnesium source, try a batch from a different supplier. While "Grignard magnesium" is commercially available, its impurity profile can vary.[17]

  • Pre-treatment of Magnesium: In some cases, washing the magnesium turnings with a dilute acid (e.g., HCl) followed by rinsing with anhydrous solvent can help remove surface impurities. This should be done with extreme caution and under a robust inert atmosphere.

Troubleshooting_Workflow

References

Technical Support Center: Efficient Removal of Palladium Catalyst from 1-Iodo-4-isopropylbenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges of palladium catalyst removal from reaction mixtures involving 1-Iodo-4-isopropylbenzene. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven troubleshooting strategies, and detailed experimental protocols. Our aim is to empower you to achieve the highest purity for your compounds while minimizing product loss and ensuring batch-to-batch consistency.

Introduction: The Challenge of Palladium Removal in Aryl Iodide Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] this compound is a versatile building block in these transformations due to the high reactivity of the carbon-iodine bond.[2] However, the very reactivity that makes aryl iodides excellent substrates can also present unique challenges in the downstream processing, particularly in the removal of residual palladium.

The nature of the palladium species at the end of a reaction can be complex and variable, existing as soluble complexes in different oxidation states (Pd(0), Pd(II)) or as insoluble nanoparticles.[1] Furthermore, the presence of iodide ions can influence the stability and solubility of these palladium species, potentially forming stable palladium-iodide complexes that are challenging to remove.[3] For pharmaceutical applications, stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH) mandate extremely low levels of residual palladium in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range.[1]

This guide provides a systematic approach to selecting and optimizing a palladium removal strategy tailored to your specific reaction involving this compound.

Decision-Making Workflow for Palladium Removal

Choosing the most appropriate method for palladium removal is critical for achieving the desired purity with minimal product loss. The following workflow provides a structured approach to guide your decision-making process.

Palladium_Removal_Workflow start Reaction Work-up Complete check_pd_form Is the Palladium Homogeneous or Heterogeneous? start->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C, Pd on Alumina) check_pd_form->heterogeneous Heterogeneous homogeneous Homogeneous (Soluble Palladium Species) check_pd_form->homogeneous Homogeneous filtration Celite® Filtration heterogeneous->filtration scavenger_screening Select & Screen Palladium Scavengers homogeneous->scavenger_screening crystallization Crystallization homogeneous->crystallization extraction Liquid-Liquid Extraction homogeneous->extraction activated_carbon Activated Carbon Treatment homogeneous->activated_carbon analysis1 Analyze Pd Content (e.g., ICP-MS) filtration->analysis1 analysis1->homogeneous Pd levels too high product_purity Is Product Purity Acceptable? analysis1->product_purity Pd levels acceptable analysis2 Analyze Pd Content scavenger_screening->analysis2 crystallization->analysis2 extraction->analysis2 activated_carbon->analysis2 analysis2->product_purity end Purified Product product_purity->end Yes troubleshoot Troubleshooting Guide product_purity->troubleshoot No troubleshoot->scavenger_screening Celite_Filtration start Reaction Mixture (with heterogeneous Pd) dilute Dilute with Organic Solvent start->dilute filter Filter Reaction Mixture dilute->filter prepare_celite Prepare Celite® Pad in Funnel prepare_celite->filter wash Wash Celite® Pad with Fresh Solvent filter->wash collect Collect & Combine Filtrate wash->collect end Crude Product (low in heterogeneous Pd) collect->end Scavenger_Treatment start Crude Product (with soluble Pd) dissolve Dissolve in Appropriate Solvent start->dissolve add_scavenger Add Solid-Supported Scavenger dissolve->add_scavenger stir Stir at RT or with Gentle Heating add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash collect Collect & Combine Filtrate wash->collect end Purified Product collect->end

References

Technical Support Center: Reaction Monitoring for 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring chemical transformations involving 1-iodo-4-isopropylbenzene using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Here, we move beyond procedural lists to address the nuanced challenges encountered in the laboratory, offering solutions grounded in chemical principles and field-proven experience.

Foundational Principles: Why We Monitor

In organic synthesis, precise reaction monitoring is the cornerstone of process optimization, yield maximization, and impurity profiling. For a substrate like this compound, which is a common building block in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), tracking the consumption of the starting material and the emergence of the product is critical.[1][2][3] TLC offers a rapid, qualitative assessment, while GC-MS provides quantitative data and structural confirmation of the species in the reaction mixture.[4]

Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a powerful tool for real-time reaction analysis due to its speed and low cost.[5][6] However, its simplicity can be deceptive. Below are common issues encountered when monitoring reactions with this compound and its derivatives.

Q1: My spots are streaking down the plate. What's happening and how do I fix it?

Answer: Streaking is a common issue that can obscure results and is typically caused by one of the following:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is the most frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot.

    • Solution: Dilute your reaction aliquot in a suitable solvent (e.g., ethyl acetate, dichloromethane) before spotting. Aim for a final concentration of around 5%.[7] You can also spot multiple times in the same location, allowing the solvent to dry completely between applications, to achieve a concentrated spot without overloading.[8][9]

  • Highly Polar or Acidic/Basic Compounds: If your product or a byproduct is highly polar, it can interact strongly with the acidic silica gel, causing streaking. Similarly, acidic or basic compounds can ionize on the silica surface.

    • Solution: Modify your mobile phase. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the eluent.[8] For basic compounds, add a small amount of triethylamine (0.1–2.0%) or a few drops of a 1-10% ammonia in methanol solution.[8] This neutralizes the active sites on the silica gel and improves spot shape.

  • Incomplete Drying: If the spotting solvent has not fully evaporated before placing the plate in the developing chamber, it can interfere with the separation process.

    • Solution: Ensure the spot is completely dry before development. A gentle stream of air or nitrogen can accelerate this process.

Q2: My starting material and product have very similar Rf values. How can I improve separation?

Answer: Poor separation between two spots with close Rf values is a frequent challenge, especially when the structural difference between the reactant and product is minimal.

  • Optimize the Solvent System: The polarity of your eluent is the most critical factor.[10] Since this compound is a nonpolar compound, you will likely be using a nonpolar solvent system like hexane/ethyl acetate or hexane/dichloromethane.[11][12]

    • Solution: Systematically vary the ratio of your solvents. A good starting point for nonpolar compounds is a 95:5 or 90:10 mixture of a nonpolar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[11] If the spots are too high (high Rf), decrease the polarity (increase the proportion of hexane). If they are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).[8] An ideal Rf value for clear separation is between 0.2 and 0.8.[10]

  • Utilize a "Co-spot": This is a crucial technique for confirming reaction progress when Rf values are close.

    • How-To: On your TLC plate, you will have three lanes: one for your starting material, one for your reaction mixture, and a "co-spot" lane where you first spot the starting material and then spot the reaction mixture directly on top of it.[13] If the reaction is complete, the co-spot will look like a single spot corresponding to the starting material. If the reaction is ongoing, you will see two distinct spots. If the product and starting material have the same Rf, the co-spot will appear as a single, potentially elongated spot.[13]

Q3: I can't see my spots under the UV lamp. What should I do?

Answer: While the benzene ring in this compound and many of its products allows for UV visualization, some reaction products may not be UV-active or may be present in very low concentrations.[9]

  • Use a Chemical Stain: Staining is an indispensable visualization technique.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as alkenes (a common product in Heck reactions) or alcohols. It will appear as yellow/brown spots on a purple background.[14]

    • p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating, which can be very useful for differentiating between products and starting materials.

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[14] This method is non-destructive, so you can subsequently use other visualization techniques.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Using a soft pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[7]

  • Sample Preparation: Withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube and dilute it in a vial with a volatile solvent like ethyl acetate. Prepare a separate diluted sample of your starting material, this compound.

  • Spotting: Use separate capillary tubes to spot the starting material (left lane), the reaction mixture (right lane), and a co-spot (middle lane) on the starting line.[13] Ensure the spots are small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). The solvent level must be below the starting line.[8] Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain for further visualization.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Plate (Reactant, Co-spot, Mixture) prep_plate->spotting prep_sample Prepare Samples (Reactant, Mixture) prep_sample->spotting development Develop Plate in Chamber spotting->development visualization Visualize (UV Lamp, Stain) development->visualization interpretation Interpret Results (Rf, Spot Presence) visualization->interpretation

Caption: A streamlined workflow for monitoring a reaction using TLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is an essential technique for obtaining quantitative data and confirming the identity of reaction components.[15][16] Halogenated compounds like this compound are well-suited for GC analysis.[17]

Q1: My peaks are tailing. What is the cause and how can I resolve it?

Answer: Peak tailing is often indicative of active sites within the GC system that are interacting undesirably with your analytes.

  • Active Sites in the Inlet or Column: Over time, the inlet liner and the front end of the GC column can accumulate non-volatile residues or become chemically active.

    • Solution: The first and simplest step is to replace the inlet liner with a fresh, deactivated one.[18] If tailing persists, trim about 10-15 cm from the front of the column. This removes the most contaminated section. Regular maintenance is key.

  • Column Degradation: Oxygen leaking into the system, especially at high temperatures, can degrade the stationary phase of the column, creating active sites.

    • Solution: Regularly check for leaks in your system, particularly around the septum and column fittings.[18] Ensure high-purity carrier gas is used and that gas traps are functioning correctly.[19]

  • Incorrect Temperature: If the column or oven temperature is too low, compounds may not move through the column efficiently, leading to tailing.

    • Solution: Ensure your temperature program is appropriate for the volatility of your compounds. You may need to increase the initial oven temperature or the ramp rate.[19]

Q2: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in your chromatogram that are not from your current injection. They are usually remnants of previous analyses.

  • Contamination in the Inlet: The most common source is the accumulation of less volatile components from previous injections in the inlet liner.

    • Solution: Clean or replace the inlet liner.[20] Also, consider increasing the inlet temperature to ensure complete vaporization of your sample.

  • Column Bleed: At high temperatures, the stationary phase of the column can slowly degrade and elute, causing a rising baseline or discrete peaks.

    • Solution: Condition your column according to the manufacturer's instructions. If the bleed is excessive, the column may be old or damaged and require replacement.[19]

  • Carryover from Autosampler: The autosampler syringe can retain small amounts of previous samples.

    • Solution: Program additional solvent washes for the syringe between injections in your sequence.

Q3: The mass spectrum of my product is confusing or doesn't show a molecular ion. How should I interpret it?

Answer: The fragmentation patterns of iodinated compounds can be very informative. For this compound (MW: 246.09 g/mol ), you should expect to see specific fragments.[21][22][23]

  • Characteristic Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so you will not see the characteristic isotopic patterns associated with chlorine or bromine.[24][25]

  • Expected Fragmentation: A common fragmentation pathway for alkylbenzenes is the loss of a methyl group (M-15) to form a stable benzylic cation. For this compound, loss of the isopropyl group (M-43) is also possible. The C-I bond can also cleave.

  • No Molecular Ion (M+): Electron ionization (EI) is a high-energy technique that can sometimes cause the molecular ion to fragment completely.

    • Solution: If you have access to a GC with chemical ionization (CI) capabilities, this "softer" ionization technique is more likely to yield a visible molecular ion. Alternatively, consider derivatization.

  • Derivatization: If your product contains polar functional groups (e.g., -OH, -NH₂), derivatization can improve its volatility and chromatographic behavior, often leading to a more stable molecular ion.[26][27] Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[28]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly in a high-purity solvent (e.g., hexane or ethyl acetate). A typical dilution is 1:1000.

  • Instrument Setup:

    • Column: A standard nonpolar column (e.g., DB-5ms or equivalent) is suitable for this analysis.[29]

    • Inlet Temperature: Set to a temperature that ensures complete vaporization (e.g., 250 °C).

    • Oven Program: Start at a low enough temperature to resolve any volatile byproducts (e.g., 60 °C), then ramp up to a temperature that will elute your product and starting material in a reasonable time (e.g., ramp at 10-20 °C/min to 280 °C).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • Data Analysis: Identify the peaks corresponding to this compound and your product by their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas.

GC-MS Data Analysis Workflow

Caption: Workflow for GC-MS analysis from sample preparation to data interpretation.

Frequently Asked Questions (FAQs)

Q: How often should I take a sample from my reaction for analysis? A: This depends on the expected reaction rate. For a new reaction, it's wise to take a sample every 15-30 minutes for the first couple of hours. Once you have an idea of the reaction kinetics, you can space out your sampling times.

Q: Can I use the TLC solvent system to guide my choice for column chromatography? A: Absolutely. The TLC eluent is an excellent starting point for developing a mobile phase for flash column chromatography. A solvent system that gives your desired product an Rf of ~0.3 on the TLC plate is often a good choice for purification.

Q: My reaction is performed in a high-boiling solvent like DMF or DMSO. How does this affect my TLC analysis? A: High-boiling solvents can cause significant streaking on TLC plates.[30] To mitigate this, after spotting the plate, place it under high vacuum for a few minutes to remove the residual solvent before developing it.[30]

Q: Do I need to derivatize my sample for GC-MS analysis? A: For this compound and many of its nonpolar products (e.g., from Suzuki or Heck couplings), derivatization is generally not necessary.[29][31] However, if your reaction introduces highly polar functional groups like carboxylic acids or primary amines, derivatization can significantly improve peak shape and thermal stability.[27][32]

Summary Data Table

ParameterThis compound (Starting Material)Typical Product (e.g., Biaryl from Suzuki Coupling)
Polarity NonpolarGenerally more polar than the starting material
Typical TLC Rf High (e.g., 0.7-0.8 in 9:1 Hex:EtOAc)Lower than starting material (e.g., 0.4-0.5 in 9:1 Hex:EtOAc)
UV Active (254 nm) YesYes (typically)
Molecular Weight 246.09 g/mol [21]Varies depending on coupling partner
GC Elution EarlierLater (due to higher boiling point/polarity)
Key MS Fragments (m/z) 246 (M+), 231 (M-15), 203 (M-43), 119 (M-I)Varies

References

Technical Support Center: Scaling Up Cross-Coupling Reactions of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of cross-coupling reactions involving 1-iodo-4-isopropylbenzene.

General Troubleshooting Workflow

When encountering issues with the scale-up of cross-coupling reactions, a systematic approach to troubleshooting is crucial. The following workflow can help identify and resolve common problems.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Incomplete Conversion) check_reagents 1. Verify Reagent Quality & Stoichiometry - Purity of this compound - Activity of boronic acid/ester, alkyne, or amine - Anhydrous solvents - Correct stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System - Catalyst/precatalyst activity - Ligand integrity and purity - Correct catalyst and ligand loading - Proper activation procedure check_reagents->check_catalyst Reagents OK solution Problem Resolved check_reagents->solution Impurity/Stoichiometry issue found & resolved check_conditions 3. Evaluate Reaction Conditions - Adequate inert atmosphere (N₂ or Ar) - Correct and stable temperature - Sufficient reaction time - Efficient stirring check_catalyst->check_conditions Catalyst OK check_catalyst->solution Catalyst issue found & resolved check_base 4. Investigate Base and Solvent - Appropriate base strength and solubility - Correct amount of base - Solvent compatibility with all reagents check_conditions->check_base Conditions OK check_conditions->solution Condition issue found & resolved check_byproducts 5. Analyze for Side Reactions - Homocoupling of starting materials - Dehalogenation of this compound - Protodeboronation (Suzuki) check_base->check_byproducts Base/Solvent OK check_base->solution Base/Solvent issue found & resolved purification_issues 6. Address Purification Challenges - Removal of residual palladium - Separation of product from byproducts check_byproducts->purification_issues Main reaction proceeding check_byproducts->solution Side reaction minimized purification_issues->solution Purification successful Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 1. This compound 2. Boronic Acid/Ester 3. Base B Purge with N₂ A->B C Add Catalyst & Ligand B->C D Add Solvent C->D E Heat to Target Temperature D->E F Monitor Progress (TLC, GC, HPLC) E->F G Cool & Quench F->G H Phase Separation & Extraction G->H I Drying & Concentration H->I J Purification (Recrystallization/ Chromatography) I->J Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 1. This compound 2. Base, Catalyst, Ligand B Purge with N₂ A->B C Add Solvent & Alkene B->C D Heat to Target Temperature C->D E Monitor Progress (TLC, GC, HPLC) D->E F Cool & Filter E->F G Precipitate Product (add water) F->G H Isolate & Dry Product G->H I Purification H->I Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 1. This compound 2. Pd Catalyst, CuI, Ligand B Purge with N₂ A->B C Add Solvent & Base B->C D Slowly Add Alkyne C->D E Heat to Target Temperature D->E F Monitor Progress (TLC, GC, HPLC) E->F G Cool & Filter F->G H Aqueous Wash G->H I Drying & Concentration H->I J Purification I->J Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 1. This compound 2. Catalyst & Ligand B Purge with N₂ A->B C Add Solvent & Amine B->C D Slowly Add Base C->D E Heat to Target Temperature D->E F Monitor Progress (TLC, GC, HPLC) E->F G Cool & Quench F->G H Phase Separation & Extraction G->H I Drying & Concentration H->I J Purification I->J

Validation & Comparative

Reactivity Showdown: 1-Iodo-4-isopropylbenzene vs. 1-Bromo-4-isopropylbenzene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the reactivity of two common aryl halides in one of organic chemistry's most powerful C-C bond-forming reactions.

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and substituted aromatic compounds, which are pivotal structures in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency, influencing reaction rates, catalyst loading, and overall yield. This guide provides an in-depth comparison of the reactivity of 1-iodo-4-isopropylbenzene and 1-bromo-4-isopropylbenzene, two commonly employed substrates, supported by experimental data and detailed protocols.

Executive Summary: The Reactivity Advantage of the C-I Bond

The fundamental principle governing the reactivity of aryl halides in the Suzuki coupling is the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker than the C-Br bond, which translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. This crucial step involves the insertion of the palladium(0) catalyst into the C-X bond. Consequently, this compound is generally more reactive than its bromo-counterpart, often leading to higher yields in shorter reaction times and under milder conditions.

Quantitative Comparison: Experimental Data

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-4-methylbenzene Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O80295
1-Bromo-4-methylbenzene Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/H₂O801285
1-Iodo-4-methoxybenzene Phenylboronic acidPd(OAc)₂ (1 mol%), SPhos (2 mol%)K₃PO₄Dioxane/H₂O100198
1-Bromo-4-methoxybenzene Phenylboronic acidPd(OAc)₂ (1 mol%), SPhos (2 mol%)K₃PO₄Dioxane/H₂O100690

This data is compiled from representative literature and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.

The data clearly indicates that under similar conditions, the aryl iodide consistently provides a higher yield in a significantly shorter reaction time compared to the aryl bromide. This enhanced reactivity of the iodo-substrate can be leveraged to improve the efficiency of synthetic routes, particularly in complex, multi-step syntheses.

Mechanistic Insights: The Suzuki Coupling Cycle

The difference in reactivity between this compound and 1-bromo-4-isopropylbenzene can be rationalized by examining the catalytic cycle of the Suzuki coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Substrate_Selection Start Project Goal HighReactivity High Reactivity Needed? (e.g., complex substrate, mild conditions) Start->HighReactivity CostConstraint Cost a Major Constraint? HighReactivity->CostConstraint No Iodo Use this compound HighReactivity->Iodo Yes CostConstraint->Iodo No Bromo Use 1-Bromo-4-isopropylbenzene CostConstraint->Bromo Yes

A Comparative Analysis of Palladium Catalysts for the Heck Reaction with 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes, catalyzed by palladium complexes. The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, base, and solvent system. This guide provides a comparative overview of different palladium catalyst systems for the Heck reaction, with a focus on the coupling of 1-iodo-4-isopropylbenzene with various alkene partners. The data presented is compiled from multiple studies to offer a broad perspective on catalyst performance.

Performance of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalysts in the Heck reaction involving aryl iodides and different alkenes. While direct comparative studies on this compound are limited, the data from reactions with iodobenzene, a closely related substrate, provides valuable insights into catalyst efficiency under different conditions.

Catalyst SystemAlkene PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
1.5 mol% PdCl₂, 3.0 wt% TDTAT Ligand¹StyreneK₂CO₃Water100696%
0.05 mol% Pd(OAc)₂ (Ligand-free)²StyreneK₃PO₄N-Methyl-2-pyrrolidone (NMP)1202>95%
Pd Nanoparticles on Laponite Clay³n-Butyl AcrylateEt₃NSolvent-free (MW)1500.2598%
Palladacycle Complex⁴StyreneNa₂CO₃Neat Water100399%
Pd(OAc)₂ in Aqueous Media (Ligand-free)⁵Various OlefinsK₂CO₃H₂O/DMSO (2:1)1002-1285-95%

¹ TDTAT = N²,N⁴,N⁶-tridodecyl-1,3,5-triazine-2,4,6-triamine ² Data for a similar aryl bromide substrate, demonstrating high efficiency. ³ Reaction conducted under microwave irradiation. ⁴ Data for bromobenzene, showing high activity in water. ⁵ General conditions for various aryl iodides.

Experimental Workflow

The general workflow for a palladium-catalyzed Heck reaction is illustrated below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating to facilitate the catalytic cycle, and subsequent workup and purification to isolate the desired product.

Heck_Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reactants Weigh Reactants: - Aryl Halide - Alkene - Base Assembly Combine Reactants, Base, and Solvent in Reaction Vessel Reactants->Assembly Solvent Prepare Solvent (e.g., DMF, NMP) Solvent->Assembly Catalyst Prepare Catalyst System: - Pd Source - Ligand (if any) Inert Degas Mixture & Establish Inert Atmosphere (N₂/Ar) Assembly->Inert AddCat Add Pd Catalyst & Ligand Inert->AddCat Heat Heat to Reaction Temperature & Stir AddCat->Heat Quench Cool & Quench Reaction Heat->Quench Monitor by TLC/GC-MS Extract Perform Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

General workflow for the Mizoroki-Heck reaction.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the Heck reaction of this compound with an alkene, based on typical ligand-free conditions.

Materials:

  • This compound (1.0 mmol, 260 mg)

  • Styrene (1.2 mmol, 125 mg, 138 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, and palladium(II) acetate.

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Anhydrous DMF is added via syringe, followed by the addition of styrene.

  • The reaction mixture is then heated to 100-120 °C in an oil bath and stirred vigorously.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 2-12 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water (20 mL) and transferred to a separatory funnel.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the pure coupled product.

Discussion

The choice of the palladium catalyst system is critical for achieving high efficiency in the Heck reaction.

  • Ligand-free catalysts , such as Pd(OAc)₂, have gained popularity due to their simplicity, lower cost, and high activity, particularly with reactive aryl iodides.[1][2] These systems are often effective at very low catalyst loadings.[3]

  • Palladacycles and catalysts with specialized ligands , like N-heterocyclic carbenes (NHCs) or bulky phosphines, can offer enhanced stability and activity, especially for less reactive aryl halides (bromides and chlorides).[4]

  • Heterogeneous catalysts , such as palladium nanoparticles supported on materials like clay or carbon, offer the significant advantage of easy separation and recyclability, which is crucial for industrial applications.[5][6]

  • The reaction medium also plays a pivotal role. While traditional organic solvents like DMF and NMP are common, greener alternatives like water, often with the aid of surfactants or in a biphasic system, have proven highly effective.[7][2]

For the specific case of this compound, its reactivity is similar to that of iodobenzene, making it an excellent candidate for a wide range of palladium catalysts. High yields can be expected with both simple ligand-free systems and more complex catalyst complexes. The selection will often depend on factors such as cost, catalyst loading requirements, and the desired ease of product purification.

References

A Comparative Guide to C-N Bond Formation: Buchwald-Hartwig Amination and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The arylamine moiety, in particular, is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of the Buchwald-Hartwig amination with other key C-N bond formation methodologies, including the Ullmann condensation, reductive amination, and Chan-Lam coupling. We present a detailed analysis of their respective strengths and weaknesses, supported by quantitative data and experimental protocols to aid in the selection of the optimal method for a given synthetic challenge.

Introduction to C-N Bond Formation Strategies

The construction of C-N bonds can be broadly categorized into several approaches, each with its own set of advantages and limitations. Classical methods often require harsh reaction conditions and exhibit limited substrate scope. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized C-N bond formation, offering milder conditions, broader substrate scope, and improved functional group tolerance. This guide will focus on comparing the preeminent palladium-catalyzed Buchwald-Hartwig amination with its main counterparts.

Methodologies at a Glance

Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has become a go-to method for the synthesis of aryl and heteroaryl amines.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl or heteroaryl halide or pseudohalide with a primary or secondary amine in the presence of a base.[1] The reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally high yields.[1]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol.[2] While historically requiring high temperatures and stoichiometric amounts of copper, modern modifications have led to milder reaction conditions.[2] However, it is often still perceived as requiring harsher conditions compared to the Buchwald-Hartwig amination.[2]

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones) and ammonia, primary, or secondary amines.[3] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] This method is particularly valuable for the synthesis of aliphatic amines.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between a boronic acid and an amine or alcohol to form a C-N or C-O bond, respectively. A key advantage of this method is that it can often be carried out under mild conditions, sometimes even at room temperature and open to the air.[4]

Quantitative Performance Comparison

The choice of a C-N bond formation method is often dictated by factors such as yield, substrate scope, reaction conditions, and catalyst cost. The following tables provide a comparative summary of these methods based on literature data.

Table 1: Comparison of N-Arylation Methods for the Synthesis of Diphenylamine Derivatives

EntryAryl HalideAmineMethodCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneAnilineBuchwald-HartwigPd(OAc)₂ (1)XPhos (2)NaOtBuToluene1002498[5]
2BromobenzeneAnilineBuchwald-HartwigPd₂(dba)₃ (0.5)L1 (0.5)KOtBuTolueneRT1>99[6]
3ChlorobenzeneAnilineBuchwald-HartwigPd(OAc)₂ (1)XPhos (2)NaOtBuToluene1002498[5]
4IodobenzeneAnilineUllmannCuI (10)NoneK₂CO₃DMF1502475-85[2]
5Phenylboronic AcidAnilineChan-LamCu(OAc)₂ (10)Pyridine (20)Et₃NCH₂Cl₂RT7291[4]

Note: Yields are highly dependent on the specific substrates, ligands, and reaction conditions. The data presented here are for comparative purposes.

Table 2: Comparison of Methods for the Synthesis of N-Benzylaniline

EntryCarbonyl/HalideAmineMethodReagent/CatalystReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeAnilineReductive Aminationα-picoline-borane-MeOHRT0.595[7]
2Benzyl BromideAnilineBuchwald-HartwigPd(OAc)₂ (2)BINAP (3)NaOtBuToluene802485-95

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., toluene, 5 mL) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl amine.[5]

General Procedure for Ullmann Condensation

A mixture of the aryl halide (1.0 mmol), the amine (2.0 mmol), a copper(I) salt (e.g., CuI, 0.1 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a high-boiling polar solvent (e.g., DMF or NMP, 5 mL) is heated at a high temperature (e.g., 150-210 °C) for several hours.[2] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for One-Pot Reductive Amination

To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in a suitable solvent (e.g., methanol or water, 5 mL) is added a catalytic amount of acid (e.g., acetic acid). The mixture is stirred at room temperature for a short period to allow for imine formation. A reducing agent (e.g., α-picoline-borane or sodium cyanoborohydride, 1.0-1.5 mmol) is then added portion-wise.[7][8] The reaction is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

General Procedure for Chan-Lam Coupling

To a flask charged with the amine (1.0 mmol), arylboronic acid (1.5 mmol), and a copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol) is added a suitable solvent (e.g., CH₂Cl₂ or MeOH).[4] A base (e.g., triethylamine or pyridine) is often added. The reaction mixture is stirred at room temperature and is typically open to the air. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, and drying of the organic phase. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[4]

Mechanistic Pathways and Workflow

The underlying mechanisms of these reactions are a key differentiator and influence their scope and limitations.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar_X L_nPd(II)(Ar)(X) Pd0->PdII_Ar_X Oxidative Addition ArX Ar-X ArX->Pd0 Amine R₂NH Amine->PdII_Ar_X Base Base Base->PdII_Ar_X Product Ar-NR₂ PdII_Ar_NR2 L_nPd(II)(Ar)(NR₂) PdII_Ar_X->PdII_Ar_NR2 + R₂NH, Base - HX PdII_Ar_NR2->Pd0 PdII_Ar_NR2->Product Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)X Cu_Ar Ar-Cu(III)(NR₂)X CuI->Cu_Ar Oxidative Addition of Ar-X + R₂NH ArX Ar-X ArX->CuI Amine R₂NH Amine->CuI Product Ar-NR₂ CuI_regenerated Cu(I)X Cu_Ar->Product Reductive Elimination Cu_Ar->CuI_regenerated

Simplified catalytic cycle of the Ullmann condensation.

Reductive_Amination_Workflow Start Carbonyl Compound (Aldehyde or Ketone) + Amine (R₂NH) Imine_Formation Imine/Iminium Ion Formation (Acid or Base Catalyzed) Start->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Product Final Amine Product Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd) Reducing_Agent->Reduction

Workflow for a one-pot reductive amination.

Chan_Lam_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) CuII_Amine [L_nCu(II)(NR₂)]+ CuII->CuII_Amine + R₂NH - H⁺ ArBOH2 ArB(OH)₂ ArBOH2->CuII_Amine Amine R₂NH Product Ar-NR₂ O2 O₂ (air) CuI Cu(I) O2->CuI CuIII_Intermediate [L_nCu(III)(Ar)(NR₂)]+ CuII_Amine->CuIII_Intermediate + ArB(OH)₂ CuIII_Intermediate->Product Reductive Elimination CuIII_Intermediate->CuI CuI->CuII Oxidation

Proposed catalytic cycle for the Chan-Lam coupling.

Logical Workflow for Method Selection

Choosing the appropriate C-N bond formation strategy is crucial for the success of a synthetic campaign. The following decision tree provides a simplified guide for selecting a suitable method.

Method_Selection Start Desired C-N Bond? Aryl_N Aryl-N Bond Start->Aryl_N Yes Alkyl_N Alkyl-N Bond Start->Alkyl_N No BH Buchwald-Hartwig Aryl_N->BH Broad scope, mild conditions, functional group tolerance needed Ullmann Ullmann Aryl_N->Ullmann Cost-sensitive, harsher conditions acceptable ChanLam Chan-Lam Aryl_N->ChanLam Boronic acid available, mildest conditions desired Reductive_Amination Reductive Amination Alkyl_N->Reductive_Amination Carbonyl precursor available BH_Alkyl Buchwald-Hartwig (for specific cases) Alkyl_N->BH_Alkyl Alkyl halide precursor, reductive amination not suitable

Decision tree for selecting a C-N bond formation method.

Conclusion

The Buchwald-Hartwig amination stands out as a highly versatile and reliable method for the formation of C-N bonds, particularly for the synthesis of arylamines. Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis. However, alternative methods such as the Ullmann condensation, reductive amination, and Chan-Lam coupling offer distinct advantages in specific contexts. The Ullmann reaction can be a cost-effective alternative, especially on a large scale, if harsher conditions are tolerable. Reductive amination is the method of choice for the synthesis of a wide variety of aliphatic amines from readily available carbonyl compounds. The Chan-Lam coupling provides an exceptionally mild route to N-aryl compounds when the corresponding boronic acid is available. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and devise efficient synthetic strategies for the construction of vital C-N bonds.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Iodo-4-isopropylbenzene Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of analytical methods designed to assess the purity of 1-Iodo-4-isopropylbenzene. As a key intermediate in pharmaceutical synthesis, the purity of this compound is not merely a quality metric but a critical determinant of final product safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and regulatory alignment.

The Imperative of Purity for this compound

This compound (also known as 4-iodocumene) is a crucial building block in organic synthesis, often employed in cross-coupling reactions to create more complex molecules. In pharmaceutical development, even trace impurities can lead to the formation of unwanted, potentially toxic by-products, or reduce the yield and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, validated analytical method is not just a regulatory requirement but a cornerstone of process control and quality assurance. The validation process establishes, through rigorous laboratory studies, that the performance characteristics of an analytical method are suitable for its intended application.[1][2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

Strategic Selection of the Analytical Technique: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the first critical decision point. This compound is a liquid with a relatively high boiling point, making it amenable to both techniques.

  • Gas Chromatography (GC): This is an excellent technique for analyzing volatile and semi-volatile compounds that are thermally stable.[6] For routine purity assessment of this compound, where the primary concern is quantifying the main component and separating it from volatile synthesis-related impurities (e.g., residual starting materials like cumene or solvents), GC with a Flame Ionization Detector (FID) is often the more direct and efficient choice.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique, particularly for compounds that may be thermally labile or for identifying non-volatile impurities.[9] Crucially, when the goal is to develop a stability-indicating method —one that can resolve the API from its degradation products—Reversed-Phase HPLC (RP-HPLC) with a photodiode array (PDA) detector is the industry standard.[10][11][12] This is essential for understanding the compound's degradation pathways and ensuring its stability over time.

This guide will compare the validation process for a GC-FID method for routine purity and an RP-HPLC-PDA method designed to be stability-indicating.

The Architecture of Analytical Method Validation

Method validation is a holistic process where each parameter provides a different layer of confidence in the method's reliability. The relationship between these core parameters, as defined by ICH Q2(R1), demonstrates how they collectively ensure a method is fit for purpose.[3][13][14]

G cluster_2 Reliability & Transferability Accuracy Accuracy Method_Validation Validated Analytical Method Accuracy->Method_Validation Precision Precision Precision->Method_Validation Specificity Specificity Specificity->Method_Validation Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Limit of Quantitation LOQ->Linearity LOD Limit of Detection LOD->Specificity Robustness Robustness Robustness->Method_Validation G cluster_workflow Analytical Method Validation Workflow A Define Analytical Method Requirements B Develop & Optimize Method (GC or HPLC) A->B C Write Validation Protocol (with Acceptance Criteria) B->C D Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) C->D E Process & Analyze Data D->E F Check Results Against Acceptance Criteria E->F G Investigate & Document Out-of-Specification Results F->G Fail H Write Final Validation Report F->H All Pass G->B Method Re-optimization May Be Required I Implement Method for Routine Use H->I

References

A Comparative Guide to the Kinetics of 1-Iodo-4-isopropylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of substrates and reaction conditions profoundly influences the efficiency and outcome of these transformations. This guide provides an objective comparison of the kinetic performance of 1-iodo-4-isopropylbenzene in four major cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The comparative analysis is supported by experimental data from studies on this compound and structurally similar aryl iodides, offering valuable insights for reaction optimization and catalyst selection.

Executive Summary

This compound is a highly reactive substrate in palladium-catalyzed cross-coupling reactions due to the inherent lability of the carbon-iodine bond. This high reactivity generally translates to faster reaction rates, milder reaction conditions, and higher yields compared to the corresponding aryl bromides and chlorides. The oxidative addition of the aryl iodide to the palladium(0) center is often the rate-determining step in the catalytic cycle, and the weaker C-I bond facilitates this crucial step. This guide presents available quantitative kinetic data, detailed experimental protocols for kinetic analysis, and mechanistic diagrams to facilitate a deeper understanding of the performance of this compound in these key transformations.

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for the cross-coupling reactions of this compound and analogous 4-substituted iodobenzenes. It is important to note that direct kinetic data for this compound is not available for all reaction types. In such cases, data from structurally similar compounds are presented to provide a comparative benchmark.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemRate Law / Key Kinetic ParametersReference
Suzuki-Miyaura 4-IodoacetophenonePhenylboronic acidHerrmann–Beller palladacycle / MeONaRate = k[4-Iodoacetophenone]¹[Pd]¹[Phenylboronic acid]⁰[Base]⁰Eₐ = 63 ± 11 kJ/mol[1]
Heck Iodobenzenen-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Complex kinetics with an observed initiation period. Rate is weakly dependent on [Iodobenzene] and [Alkene].[2]
Buchwald-Hartwig IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoReaction proceeds efficiently at 50 °C with 0.05 mol% catalyst.[3]
Sonogashira IodobenzenePhenylacetylenePd/TiO₂ / K₂CO₃Reaction proceeds to completion within hours at 80 °C.[4]

Note: The data presented are drawn from various studies and serve as a comparative guide. Reaction kinetics are highly sensitive to the specific catalyst, ligands, base, solvent, and temperature employed.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing reaction conditions. Below are detailed protocols for monitoring the kinetics of the four major cross-coupling reactions.

Suzuki-Miyaura Coupling: Kinetic Analysis via Gas Chromatography (GC)

This protocol is adapted from a study on a similar aryl iodide and is suitable for determining reaction orders and rate constants.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Herrmann–Beller palladacycle or Pd(PPh₃)₄)

  • Base (e.g., Sodium methoxide (MeONa) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Ethanol or Toluene/Water mixture)

  • Internal standard (e.g., Diphenylamine or Dodecane)

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon), add the solvent, base, and palladium catalyst.

  • Initiation: Once the desired temperature is reached and the mixture is homogeneous, add the this compound and phenylboronic acid to initiate the reaction.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Quenching and Preparation for Analysis: Immediately quench the aliquot in a vial containing a known concentration of the internal standard dissolved in a suitable solvent (e.g., dichloromethane).

  • GC Analysis: Inject the quenched sample into the GC. The concentrations of the reactant (this compound) and the product are determined by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. By systematically varying the initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be determined, allowing for the establishment of the rate law.

Heck Reaction: In-situ Monitoring by FT-IR Spectroscopy

This protocol allows for real-time monitoring of the reaction progress without the need for sampling and quenching.[2]

Materials:

  • This compound

  • Alkene (e.g., n-Butyl acrylate or Styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., Tri(o-tolyl)phosphine)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))

  • FT-IR spectrometer equipped with an in-situ attenuated total reflectance (ATR) probe.

Procedure:

  • Reaction Setup: In a reaction vessel fitted with the in-situ FT-IR probe, a temperature controller, and a magnetic stirrer, charge the solvent, this compound, alkene, and base under an inert atmosphere.

  • Background Spectrum: Record a background spectrum of the reaction mixture before the addition of the catalyst.

  • Initiation: Inject the palladium catalyst to start the reaction.

  • Data Acquisition: Continuously collect FT-IR spectra at regular intervals throughout the reaction.

  • Data Analysis: The disappearance of the characteristic vibrational bands of the reactants and the appearance of the product bands are monitored over time. The concentration profiles can be obtained by applying Beer-Lambert's law to the absorbance data, allowing for the determination of the reaction kinetics.

Buchwald-Hartwig Amination: Kinetic Profiling via Offline HPLC

This method is suitable for reactions with moderate rates and allows for the separation and quantification of all components in the reaction mixture.

Materials:

  • This compound

  • Amine (e.g., Aniline or a secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Internal standard

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Procedure:

  • Reaction Setup: Assemble the reaction in a glovebox or under an inert atmosphere in a reaction vial.

  • Sampling and Quenching: At predetermined time points, an automated liquid handler or manual sampling can be used to withdraw aliquots. Each aliquot is immediately quenched with a suitable solution to stop the reaction.

  • Sample Preparation: The quenched samples are diluted and filtered before injection into the HPLC.

  • HPLC Analysis: The concentrations of reactants and products are determined by HPLC analysis, using an internal standard for accurate quantification.

  • Kinetic Modeling: The concentration-time data is then used to determine the reaction order and rate constants.

Sonogashira Coupling: Quantitative Analysis by NMR Spectroscopy

In-situ NMR spectroscopy provides a powerful tool for monitoring the reaction directly in the NMR tube, offering detailed structural information alongside kinetic data.[5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Deuterated solvent (e.g., Toluene-d₈)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, under an inert atmosphere, dissolve the this compound, terminal alkyne, base, and a known amount of an internal standard in the deuterated solvent.

  • Initiation: Add the palladium and copper catalysts to the NMR tube, cap it, and quickly place it in the pre-thermostated NMR probe.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: The integrals of the characteristic signals for the reactants and the product are measured relative to the integral of the internal standard. This allows for the determination of their concentrations over time, from which the reaction rate and other kinetic parameters can be calculated.

Mechanistic Overview and Logical Relationships

The catalytic cycles for these four cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. The high reactivity of this compound is primarily attributed to the low C-I bond dissociation energy, which facilitates the initial oxidative addition step.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ar-X (this compound) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) R-M (Coupling Partner) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of a cross-coupling reaction.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Reagent_Prep Prepare Reactant and Catalyst Solutions Reaction_Setup Assemble Reaction Under Inert Atmosphere Reagent_Prep->Reaction_Setup Instrument_Setup Set up Analytical Instrument (GC/HPLC/NMR/IR) Monitoring Monitor Reaction Progress (Sampling or In-situ) Instrument_Setup->Monitoring Initiation Initiate Reaction Reaction_Setup->Initiation Initiation->Monitoring Quantification Quantify Reactant and Product Concentrations Monitoring->Quantification Plotting Plot Concentration vs. Time Quantification->Plotting Modeling Determine Rate Law and Rate Constants Plotting->Modeling

Caption: A typical experimental workflow for kinetic analysis of cross-coupling reactions.

Conclusion

This compound stands out as a highly reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The available kinetic data, primarily from analogous aryl iodides, consistently demonstrates that the carbon-iodine bond facilitates rapid oxidative addition, often leading to faster overall reaction rates compared to other aryl halides. For researchers and professionals in drug development, the choice of this compound can offer significant advantages in terms of reaction efficiency and the ability to employ milder conditions. The detailed experimental protocols provided in this guide offer a solid foundation for conducting rigorous kinetic studies to further elucidate the performance of this and other substrates in these pivotal synthetic transformations.

References

A Comparative Guide to the Reactivity of 1-Iodo-4-isopropylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools in the synthetic chemist's arsenal. The choice of the aryl halide coupling partner is a critical determinant of reaction success, influencing rates, yields, and overall efficiency. Among these, aryl iodides are often favored for their high reactivity.

This guide provides an in-depth technical comparison of the reactivity of 1-Iodo-4-isopropylbenzene with other common substituted aryl iodides. We will explore how the electronic and steric properties of the isopropyl group, benchmarked against other substituents, dictate the compound's performance in these crucial synthetic transformations.

The Cornerstone of Reactivity: The Palladium Catalytic Cycle

To understand the nuances of reactivity among different aryl iodides, one must first grasp the fundamental mechanism of palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction serves as an excellent model. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and is highly sensitive to the electronic nature of the aryl halide.

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The efficiency of the initial oxidative addition step is the primary driver of the differences in reactivity we will explore.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex Ar-Pd(II)(I)L_n pd0->oa_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation (R-B(OR)₂) trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination ari Ar-I boronic R-B(OR)₂

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Factors Influencing Aryl Iodide Reactivity

The rate of oxidative addition is governed by the electron density at the carbon atom of the C-I bond and the steric environment around it.

  • Electronic Effects: Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, making the carbon of the C-I bond more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst. Conversely, electron-donating groups (EDGs) increase electron density, slowing down this key step.[1]

  • Steric Effects: Bulky substituents, particularly those in the ortho position to the iodine, can physically hinder the approach of the palladium catalyst, slowing the reaction rate regardless of electronic effects.[2]

This compound features an isopropyl group at the para position. The isopropyl group is a weak electron-donating group via hyperconjugation and induction. It also possesses significant steric bulk compared to a methyl or methoxy group. Its para position means it exerts no direct steric hindrance on the reaction center, but its electronic properties are expected to render it less reactive than iodobenzene or aryl iodides with EWGs.

Comparative Reactivity Data

The following tables summarize experimental data from various studies, providing a comparative look at the performance of this compound's analogues in key cross-coupling reactions. While conditions are not identical across all entries, they are representative and allow for a logical comparison based on established principles.

Table 1: Comparison in Suzuki-Miyaura Coupling Reactions

Aryl IodideSubstituent NaturePhenylboronic Acid Coupling YieldReference
1-Iodo-4-nitrobenzeneStrong EWG (-NO₂)90%[3]
IodobenzeneNeutral (-H)~83-99%[2][4]
This compoundWeak EDG, Bulky (-CH(CH₃)₂)Expected High Yield(Predicted)
4-IodotolueneWeak EDG (-CH₃)94%[5]
4-IodoanisoleStrong EDG (-OCH₃)92% (90 min)[6]
2-IodotolueneWeak EDG, Sterically Hindered90%[5]

Analysis: In Suzuki couplings, the high reactivity of the C-I bond generally ensures good to excellent yields for a wide range of substrates. Aryl iodides with strong electron-withdrawing groups like 4-iodonitrobenzene are highly reactive. Iodobenzene serves as an excellent baseline. The electron-donating nature of the isopropyl group in this compound would theoretically slow the reaction relative to iodobenzene, but given the high yields observed for even strongly donating groups like methoxy (in 4-iodoanisole), a high yield is still expected under optimized conditions. The steric bulk of the para-isopropyl group has a negligible impact compared to the ortho-methyl group in 2-iodotoluene, which still provides a high yield, demonstrating the robustness of the reaction.

Table 2: Comparison in Heck Coupling Reactions

Aryl IodideSubstituent Naturen-Butyl Acrylate Coupling YieldReference
4-IodoacetophenoneStrong EWG (-COCH₃)93%[5]
IodobenzeneNeutral (-H)92%[5]
This compoundWeak EDG, Bulky (-CH(CH₃)₂)Expected High Yield(Predicted)
4-IodotolueneWeak EDG (-CH₃)94%[5]
2-IodotolueneWeak EDG, Sterically Hindered90%[5]
4-IodoanisoleStrong EDG (-OCH₃)88%[5]

Analysis: The Heck reaction shows a similar trend.[7] Aryl iodides bearing both electron-withdrawing and electron-donating groups couple efficiently, although a slight decrease in yield is noted for the strongly donating methoxy group.[5] The high yields for both para- and ortho-iodotoluene suggest that the weak electronic donation and moderate steric hindrance do not significantly impede the reaction.[5] Based on this data, this compound, with its weak electron-donating character, is predicted to perform comparably to 4-iodotoluene, achieving a high yield.

Table 3: Comparison in Buchwald-Hartwig Amination (Coupling with p-Toluidine)

Aryl IodideSubstituent NatureYieldReference
1-Iodo-4-nitrobenzeneStrong EWG (-NO₂)Trace
1-Iodo-4-(trifluoromethyl)benzeneStrong EWG (-CF₃)96%
IodobenzeneNeutral (-H)93%
1-Iodo-4-(tert-butyl)benzene Weak EDG, Bulky (-C(CH₃)₃) 95% ****
4-IodotolueneWeak EDG (-CH₃)95%
4-IodoanisoleStrong EDG (-OCH₃)95%
2-IodotolueneWeak EDG, Sterically Hindered92%

Analysis: The Buchwald-Hartwig amination provides the most direct data for a close analogue. The coupling of 1-iodo-4-(tert-butyl)benzene, which has a bulky, weakly electron-donating alkyl group, proceeds in excellent yield (95%). This result strongly supports the prediction that this compound would be an equally effective substrate. The reactivity spans a wide range of electronic environments, from the electron-withdrawing -CF₃ group to the electron-donating -OCH₃ group, all providing high yields. The notable exception is the nitro-substituted aryl iodide, where side reactions or catalyst inhibition may be an issue. The slightly lower yield for the sterically hindered 2-iodotoluene is consistent with expectations.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol is designed to objectively compare the reactivity of different aryl iodides under identical conditions.

Caption: Workflow for a comparative cross-coupling experiment.

Methodology:

  • Preparation: In separate, identical oven-dried Schlenk flasks equipped with magnetic stir bars, charge one of each of the following aryl iodides (1.0 mmol): this compound, Iodobenzene, 4-Iodotoluene, 4-Iodoanisole, 4-Iodonitrobenzene, and 2-Iodotoluene.

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 146 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent and Degassing: Add a 4:1 mixture of Toluene and Water (5 mL) to each flask. Seal the flasks and thoroughly degas the mixtures by bubbling nitrogen or argon through the solvent for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg) to each flask.

  • Reaction: Place the flasks in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction simultaneously by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis at regular intervals (e.g., every 30 minutes) to compare the rate of consumption of the starting aryl iodide.

  • Work-up: After a set time (e.g., 4 hours) or upon completion, cool the reactions to room temperature. Dilute each mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Isolation and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and determine the isolated yield for each reaction.

Conclusion

This compound is a highly effective substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile places it alongside other weakly electron-donating or neutral aryl iodides like 4-iodotoluene and iodobenzene.

  • Electronic Effect: The weak electron-donating character of the isopropyl group slightly deactivates the C-I bond towards oxidative addition compared to iodobenzene or electron-deficient aryl iodides. However, this effect is generally minor for the highly reactive iodide leaving group and does not significantly hinder reaction yields under standard conditions.

  • Steric Effect: The steric bulk of the isopropyl group, being in the para position, exerts no direct hindrance at the site of reaction, allowing it to perform as well as or better than ortho-substituted analogues.

Based on extensive experimental evidence for analogous compounds, researchers can confidently employ this compound in Suzuki, Heck, and Buchwald-Hartwig protocols, expecting high conversion and excellent yields, comparable to those of other common, unhindered aryl iodides.

References

A Comparative Benchmarking Guide to Ligands for the Suzuki Coupling of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of ligand associated with the palladium catalyst is a critical parameter that profoundly influences reaction yield, rate, and substrate scope. This guide presents a comparative analysis of various phosphine ligands for the Suzuki coupling of 1-iodo-4-isopropylbenzene with phenylboronic acid, providing supporting experimental data and detailed protocols to facilitate informed decision-making in synthetic chemistry endeavors.

Data Presentation: Ligand Performance Comparison

The following table summarizes the performance of different phosphine ligands in the Suzuki coupling of this compound with phenylboronic acid. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly impact outcomes, and the presented data serves as a guide for ligand selection.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
Triphenylphosphine (PPh₃)Pd(PPh₃)₄K₃PO₄DMF85553[1]
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O1200.1753[1]
SPhosPd(OAc)₂K₃PO₄Dioxane/H₂O1001590[1]

Note: The yields reported are for analogous aryl iodide or bromide systems and serve as a representative comparison. Direct, side-by-side comparative data for this compound was not available in a single study.

Experimental Protocols

A generalized experimental procedure for the Suzuki-Miyaura coupling of this compound is provided below. This protocol is a synthesis of common procedures and should be optimized for specific laboratory conditions and reagents.[1][2]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (typically 1-5 mol%) and the phosphine ligand (typically 1.2-2.0 equiv. relative to palladium).

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically ranging from 80-120 °C). Stir the reaction mixture vigorously for the specified time, monitoring its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

G cluster_workflow Experimental Workflow prep Reaction Setup (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere prep->inert catalyst Add Pd Precursor & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction workup Aqueous Work-up reaction->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

General Experimental Workflow

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)-X L_n (Oxidative Addition) pd0->pd2_ox R-X pd2_trans R-Pd(II)-R' L_n (Transmetalation) pd2_ox->pd2_trans R'-B(OR)₂ Base pd2_trans->pd0 Regeneration product R-R' (Product) pd2_trans->product Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

References

A Comparative Guide to the Cross-Coupling of 1-Iodo-4-isopropylbenzene: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecular architectures. Aryl halides are pivotal starting materials in these transformations, and among them, 1-iodo-4-isopropylbenzene (also known as 4-iodocumene) serves as a versatile substrate. Its isopropyl functionality is a common motif in pharmacologically active compounds and functional materials. This guide provides a comparative analysis of the yields and experimental considerations for this compound in several prominent cross-coupling reactions, offering insights to aid in the selection of the most appropriate synthetic strategy.

Introduction to this compound in Cross-Coupling

The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the carbon-halogen bond strength (C-I < C-Br < C-Cl). The relatively weak C-I bond in this compound facilitates oxidative addition to the metal center (commonly palladium or nickel), which is often the rate-determining step of the catalytic cycle. This inherent reactivity allows for milder reaction conditions and often leads to higher yields compared to its bromide and chloride analogs.

This guide will delve into the performance of this compound in the following key cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Heck Coupling: Vinylation of the aryl halide.

  • Sonogashira Coupling: Coupling with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Negishi Coupling: Reaction with an organozinc reagent.

  • Kumada Coupling: Coupling with a Grignard reagent.

  • Stille Coupling: Reaction with an organostannane.

Comparative Yield Analysis

The choice of cross-coupling reaction is dictated by the desired bond formation and the functional group tolerance of the substrates. The following table summarizes typical yields observed for this compound in various cross-coupling reactions, providing a basis for comparison. It is important to note that yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.

Cross-Coupling ReactionCoupling Partner ExampleCatalyst/Ligand System (Example)Solvent (Example)Temperature (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄Toluene/H₂O80-10085-95+
Heck StyrenePd(OAc)₂ / PPh₃DMF100-12070-90+
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine/THFRoom Temp - 6090-98+[1][2]
Buchwald-Hartwig AnilinePd₂(dba)₃ / XantphosToluene80-11080-95+
Negishi Phenylzinc chloridePd(PPh₃)₄THFRoom Temp - 6580-95+[3]
Kumada Phenylmagnesium bromideNi(dppp)Cl₂THFRoom Temp - 6575-90+
Stille Tributyl(phenyl)stannanePd(PPh₃)₄Toluene90-11080-95+

Disclaimer: The yields presented are representative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Mechanistic Insights and Experimental Considerations

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. While the specifics can vary, most palladium-catalyzed reactions proceed through a common catalytic cycle.

The General Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) R-M Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex. This step is generally facile for aryl iodides.

  • Transmetalation: The organic group from the coupling partner (e.g., organoboron, organozinc, organotin) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

In-Depth Analysis and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. For this compound, this reaction typically proceeds with high efficiency.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly employed. The choice of ligand can significantly impact the reaction efficiency by influencing the electron density and steric environment of the palladium center.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[4]

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow A Combine Reactants: This compound, Phenylboronic acid, Base B Add Solvent & Degas A->B C Add Pd Catalyst B->C D Heat & Stir C->D E Workup & Extraction D->E F Purification (Chromatography) E->F

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, yielding aryl-alkynes. Due to the high reactivity of aryl iodides, this reaction can often be performed under very mild conditions.[5]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to scavenge the HI produced during the reaction.[1]

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene [1]

  • Reaction Setup: In a dry flask, dissolve this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines from aryl halides. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Xantphos, Buchwald's biaryl phosphine ligands) are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and form the palladium-amido intermediate.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), and Xantphos (0.02 mmol) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100°C with stirring for 12-24 hours.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.

Conclusion

This compound is a highly reactive and versatile substrate for a wide range of cross-coupling reactions, consistently providing high yields under optimized conditions. The choice of a specific cross-coupling reaction should be guided by the desired bond to be formed and the overall synthetic strategy. The Suzuki-Miyaura, Sonogashira, and Negishi couplings are particularly noteworthy for their mild conditions and high efficiencies with this substrate. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the efficient and predictable synthesis of molecules containing the 4-isopropylphenyl moiety.

References

A Comparative Guide to the Cost-Effectiveness of 1-Iodo-4-isopropylbenzene Versus Other Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances chemical reactivity with economic viability. In the realm of palladium-catalyzed cross-coupling reactions—cornerstones of modern organic synthesis—the choice of the aryl halide is paramount. This guide provides an objective comparison of 1-Iodo-4-isopropylbenzene against its bromide and chloride analogs, offering experimental data and detailed protocols to inform a cost-effective and efficient synthetic strategy.

Introduction to Aryl Halide Reactivity

The efficacy of aryl halides (Ar-X) in widely used transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex. The energy required for this step is dictated by the C-X bond dissociation energy.

Generally, this bond strength increases in the order of C-I < C-Br < C-Cl. Consequently, the reactivity of aryl halides follows the inverse trend:

Aryl Iodides > Aryl Bromides > Aryl Chlorides [1][2]

Aryl iodides, such as this compound, are typically the most reactive substrates. This heightened reactivity often allows for reactions to proceed under milder conditions, with lower catalyst loadings and shorter reaction times. Conversely, aryl chlorides are the most inert but are also the most economical and readily available, making them attractive for large-scale industrial processes.[3][4]

Performance Comparison in Key Cross-Coupling Reactions

The choice of halide has significant implications for the outcome and conditions of the reaction. While the general reactivity trend holds true, nuances exist for each major class of cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron species, is a workhorse in synthetic chemistry.

  • Reactivity Profile : Aryl iodides and bromides are highly effective and are considered standard substrates for this reaction.[5] Aryl chlorides, due to their stronger C-Cl bond, often necessitate more forcing conditions, such as higher temperatures or the use of more sophisticated, electron-rich phosphine ligands to facilitate the initial oxidative addition step.[6]

  • Noteworthy Considerations : While generally superior, aryl iodides have occasionally shown surprisingly poor reactivity at lower temperatures (e.g., ~50 °C) when using traditional catalyst systems like those based on triphenylphosphine (PPh₃), in contrast to the efficient coupling of their bromide counterparts under the same conditions.[7]

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.

  • Reactivity Profile : This reaction is most commonly performed with aryl iodides and bromides.[3] The use of aryl chlorides has historically been challenging, though significant advances have been made. Modern catalysts employing bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands have proven effective for the coupling of even unactivated aryl chlorides.[3]

  • Experimental Nuances : The choice of base, solvent, and temperature can be crucial. Many protocols for less reactive aryl bromides and chlorides require high temperatures (often >100 °C) and polar aprotic solvents like DMF or DMAc.[8]

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a critical transformation in pharmaceutical synthesis.

  • Reactivity Profile : The reactivity trend in C-N coupling is more complex. Initially, aryl iodides were considered suboptimal substrates compared to aryl bromides. This was attributed to the formation of stable and off-cycle palladium-iodide bridged dimers that inhibit the catalyst.[9][10]

  • Modern Catalyst Systems : The development of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) by the Buchwald and Hartwig groups has revolutionized the field. These ligands promote the formation of monoligated palladium species, preventing dimer formation and dramatically accelerating the reaction.[11] With these advanced catalysts, aryl iodides are now coupled with efficiency equal to or greater than that of other aryl halides.[10][12]

Cost-Effectiveness Analysis

While reactivity is a primary chemical consideration, cost is often the deciding factor, particularly for process development and scale-up. Aryl iodides are significantly more expensive than their bromo and chloro analogs due to the higher cost of iodine and the synthetic routes required for their preparation.

Table 1: Cost and Physical Properties of 4-Isopropylphenyl Halides

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurityFormRepresentative Price (25 g)
This compound C₉H₁₁I246.0917356-09-1~97%Liquid~$330 - $350
1-Bromo-4-isopropylbenzene C₉H₁₁Br199.09586-61-8~98%Liquid~$100 - $120
1-Chloro-4-isopropylbenzene C₉H₁₁Cl154.644395-73-7~98%Liquid~$70 - $90

Note: Prices are estimates based on current catalog listings from major chemical suppliers and are subject to change. They are provided for comparative purposes only.

The decision matrix for selecting an aryl halide involves a trade-off:

  • This compound : Highest reactivity, enabling milder conditions and potentially faster reaction times, which can be crucial for sensitive substrates or in high-throughput discovery chemistry. The high cost makes it less suitable for large-scale synthesis unless the downstream value is exceptionally high.

  • 1-Bromo-4-isopropylbenzene : Represents a good balance between reactivity and cost. It is often the starting point for many synthetic endeavors, providing reliable reactivity without the premium price of the iodide.

  • 1-Chloro-4-isopropylbenzene : The most cost-effective option, ideal for industrial-scale production. However, its use often requires significant process optimization, including screening for specialized high-activity catalysts and potentially higher reaction temperatures, which can add to energy costs.

Mandatory Visualizations

logical_relationship cluster_reactivity Chemical Reactivity cluster_cost Material Cost cluster_decision Application Iodide Aryl Iodide (e.g., this compound) High_Cost High Iodide->High_Cost Bromide Aryl Bromide Med_Cost Medium Bromide->Med_Cost Chloride Aryl Chloride Low_Cost Low Chloride->Low_Cost Discovery Discovery / R&D (Speed, Mild Conditions) High_Cost->Discovery Favors Med_Cost->Discovery Scaleup Process / Scale-Up (Cost-Effectiveness) Med_Cost->Scaleup Low_Cost->Scaleup Favors

Caption: Decision workflow for aryl halide selection.

experimental_workflow start Start: Reaction Setup reagents Combine Aryl Halide, Coupling Partner, Base, & Solvent start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Final Product purify->end

Caption: General workflow for a cross-coupling reaction.

Experimental Protocols

The following are representative, generalized protocols. Researchers should always consult the primary literature for specific substrate combinations and optimize conditions as necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from typical procedures for Suzuki-Miyaura reactions.[13][14]

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if separate.

  • Solvent Addition : Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol (e.g., 4:1 ratio, 5 mL).

  • Reaction : Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol is a generalized procedure based on common Heck reaction conditions.[8][15]

  • Reaction Setup : In a sealable reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a base (e.g., NaOAc or Et₃N, 2.0 mmol, 2.0 equiv.), and a phase-transfer catalyst if needed (e.g., TBAB).

  • Catalyst Addition : Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

  • Solvent Addition : Add a polar aprotic solvent such as DMF or NMP (3-5 mL).

  • Reaction : Seal the vessel and heat the mixture to the required temperature (often 100-140 °C) for 4-24 hours.

  • Workup : Cool the reaction mixture, dilute with water, and extract with an appropriate solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purification : Purify the residue by column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a representative example for modern Buchwald-Hartwig aminations.[16][17]

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vial with the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 mmol, 1.4 equiv.), the palladium precatalyst (e.g., G3-XPhos Pd, 1-2 mol%), and the ligand if not using a precatalyst.

  • Solvent Addition : Add an anhydrous, deoxygenated solvent such as toluene or dioxane (2-4 mL).

  • Reaction : Seal the vial and heat the mixture with stirring at a temperature ranging from room temperature to 110 °C, depending on the reactivity of the aryl halide.

  • Workup : After the reaction is complete, cool the mixture, pass it through a short plug of silica gel, eluting with ethyl acetate, and concentrate the filtrate.

  • Purification : Purify the crude material via flash chromatography to yield the desired aryl amine.

Conclusion

The selection between this compound and its bromo or chloro counterparts is a strategic decision that hinges on a careful evaluation of reactivity, cost, and the specific goals of a synthetic project. For early-stage research and development where speed and mild conditions are paramount, the high reactivity of This compound justifies its cost. For process development and scale-up, the economic advantages of 1-Bromo-4-isopropylbenzene and, particularly, 1-Chloro-4-isopropylbenzene become the dominant factors, warranting the investment in catalyst screening and process optimization to unlock their potential. By understanding the interplay between these factors, chemists can devise more efficient and economically sound synthetic routes.

References

A Comparative Guide to Greener Cross-Coupling Reactions of 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of synthetic routes that are not only efficient but also environmentally benign is a paramount consideration. This guide provides a comparative analysis of traditional and greener palladium-catalyzed cross-coupling reactions involving the key starting material, 1-Iodo-4-isopropylbenzene. The comparison is based on established green chemistry metrics, detailed experimental protocols, and a logical workflow for selecting greener alternatives.

Green Chemistry Metrics: A Quantitative Comparison

The "greenness" of a chemical reaction can be quantified using several metrics. This guide focuses on three key indicators: Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor).

  • Atom Economy (AE) : A measure of how many atoms from the reactants are incorporated into the desired product. A higher AE signifies a more efficient reaction with less waste.[1][2]

  • Process Mass Intensity (PMI) : The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more resource-efficient process.[3][4]

  • Environmental Factor (E-Factor) : The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a greener process.[5]

The following tables provide a comparative overview of these metrics for four common cross-coupling reactions of this compound, contrasting traditional protocols with greener alternatives. Note: The values for PMI and E-Factor are calculated based on representative experimental protocols and may vary depending on the specific reaction scale and workup procedures.

Table 1: Suzuki-Miyaura Coupling

MetricTraditional ProtocolGreener Alternative
Atom Economy (%) ~70%~70%
Process Mass Intensity (PMI) >100~20-50
E-Factor >99~19-49

Table 2: Heck Reaction

MetricTraditional ProtocolGreener Alternative
Atom Economy (%) ~58%~58%
Process Mass Intensity (PMI) >150~30-60
E-Factor >149~29-59

Table 3: Sonogashira Coupling

MetricTraditional ProtocolGreener Alternative
Atom Economy (%) ~75%~75%
Process Mass Intensity (PMI) >120~25-55
E-Factor >119~24-54

Table 4: Buchwald-Hartwig Amination

MetricTraditional ProtocolGreener Alternative
Atom Economy (%) ~78%~78%
Process Mass Intensity (PMI) >110~20-50
E-Factor >109~19-49

Experimental Protocols

Detailed methodologies for both traditional and greener approaches to the four key cross-coupling reactions are provided below.

Suzuki-Miyaura Coupling: Synthesis of 4-isopropyl-1,1'-biphenyl

Traditional Protocol

  • Reaction: this compound + Phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium Carbonate (Na₂CO₃)

  • Solvent: Toluene/Ethanol/Water mixture

  • Procedure: To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added Pd(PPh₃)₄ (0.03 mmol). The mixture is heated at reflux for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Greener Alternative [6][7][8]

  • Reaction: this compound + Phenylboronic acid

  • Catalyst: Palladium on activated carbon (10% Pd/C)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Water

  • Procedure: A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and 10% Pd/C (1 mol%) in water (5 mL) is heated to 80°C for 1 hour. After cooling to room temperature, the product is extracted with a minimal amount of a green solvent like ethyl acetate. The organic layer is dried and evaporated to yield the product. This protocol eliminates the use of hazardous organic solvents in the reaction mixture.

Heck Reaction: Synthesis of 1-isopropyl-4-styrylbenzene

Traditional Protocol

  • Reaction: this compound + Styrene

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] with Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure: A mixture of this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100°C for 24 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Greener Alternative [4][6]

  • Reaction: this compound + Styrene

  • Catalyst: Palladium on activated carbon (10% Pd/C)

  • Base: Sodium acetate (NaOAc)

  • Solvent: Ethanol/Water (1:1)

  • Procedure: In a flask, this compound (1.0 mmol), styrene (1.2 mmol), NaOAc (1.5 mmol), and 10% Pd/C (2 mol%) are suspended in a 1:1 mixture of ethanol and water (6 mL). The mixture is heated at 80°C for 4 hours. After cooling, the catalyst is filtered off, and the ethanol is removed under reduced pressure. The aqueous layer is extracted with a green solvent. The organic phase is dried and concentrated to give the product. This method avoids toxic solvents like DMF and hazardous bases like triethylamine.

Sonogashira Coupling: Synthesis of 1-isopropyl-4-(phenylethynyl)benzene

Traditional Protocol

  • Reaction: this compound + Phenylacetylene

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] and Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) are added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (2.0 mmol). The reaction is stirred at room temperature for 6 hours. The solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated, and the product is purified by chromatography.

Greener Alternative [9][10][11]

  • Reaction: this compound + Phenylacetylene

  • Catalyst: Nickel(II) chloride [NiCl₂] with 1,10-Phenanthroline

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Water

  • Procedure: A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), NiCl₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol) in water (5 mL) is heated at 100°C for 12 hours. After cooling, the product is extracted with a minimal amount of a green solvent. This method replaces the precious metal palladium with more abundant and less toxic nickel and uses water as the solvent.

Buchwald-Hartwig Amination: Synthesis of N-phenyl-4-isopropylaniline

Traditional Protocol

  • Reaction: this compound + Aniline

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a phosphine ligand (e.g., BINAP)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene

  • Procedure: A mixture of this compound (1.0 mmol), aniline (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol) in anhydrous toluene (5 mL) is heated at 100°C under an inert atmosphere for 16 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography.

Greener Alternative [11][12]

  • Reaction: this compound + Aniline

  • Catalyst: A recyclable polymer-supported palladium catalyst

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Ethanol

  • Procedure: this compound (1.0 mmol), aniline (1.2 mmol), K₂CO₃ (2.0 mmol), and a polymer-supported palladium catalyst (e.g., Pd-PEPPSI) (1 mol%) are heated in ethanol (5 mL) at 80°C for 8 hours. The catalyst can be recovered by simple filtration and reused. The filtrate is concentrated, and the residue is taken up in a minimal amount of a green solvent and washed with water to remove inorganic salts. This approach utilizes a recyclable catalyst and a greener solvent and base.

Logical Workflow for Selecting Greener Synthetic Routes

The following diagram, generated using Graphviz, illustrates a decision-making process for selecting a greener alternative for cross-coupling reactions.

Greener_Route_Selection Workflow for Selecting Greener Synthetic Routes A Identify Target C-C or C-N Bond Formation B Select Traditional Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) A->B C Evaluate Green Chemistry Metrics of Traditional Route (AE, PMI, E-Factor) B->C D Are Metrics Acceptable? C->D E Proceed with Traditional Route D->E Yes F Identify Greener Alternatives D->F No G Consider Alternative Catalysts (e.g., Nickel, Copper, Heterogeneous Pd) F->G H Consider Greener Solvents (e.g., Water, Ethanol, Bio-solvents) F->H I Consider Milder Bases & Conditions (e.g., Carbonates, Lower Temp.) F->I J Select & Optimize Greener Protocol G->J H->J I->J K Evaluate Green Chemistry Metrics of Greener Route J->K L Compare Metrics with Traditional Route K->L M Is the Greener Route Superior? L->M N Adopt Greener Synthetic Route M->N Yes O Re-evaluate and Optimize Greener Alternatives M->O No O->J

Caption: Decision workflow for greener synthesis.

This guide provides a framework for evaluating and selecting more sustainable synthetic strategies in drug development and chemical research. By prioritizing greener alternatives, the scientific community can significantly reduce the environmental impact of chemical synthesis.

References

Spectroscopic comparison of 1-Iodo-4-isopropylbenzene and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, aryl halides serve as foundational building blocks for the construction of complex molecular architectures. Among these, 1-Iodo-4-isopropylbenzene stands out as a versatile precursor, readily participating in a variety of cross-coupling reactions pivotal to drug discovery and materials science. This guide provides an in-depth spectroscopic comparison of this compound and its transformation into key reaction products. By understanding the distinct spectroscopic signatures of the starting material and its derivatives, researchers can confidently monitor reaction progress, confirm product identity, and ensure the purity of their synthesized compounds.

The Significance of this compound in Synthesis

This compound, with the chemical formula C9H11I, is a valuable intermediate in organic synthesis.[1][2] The presence of an iodine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The isopropyl group, a common substituent in pharmaceutical compounds, imparts lipophilicity, which can influence a molecule's biological activity and pharmacokinetic properties. The clear differentiation in spectroscopic properties between the starting material and its products is paramount for robust reaction monitoring and characterization.

Spectroscopic Characterization of this compound

The structural features of this compound give rise to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the isopropyl and aromatic protons. The isopropyl group typically displays a doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic splitting pattern arising from spin-spin coupling.[3] The aromatic protons, due to the para-substitution, often appear as a set of two doublets, representing an AA'BB' system.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation. Key signals include those for the two unique carbons of the isopropyl group and the four distinct aromatic carbons, with the carbon atom bonded to the iodine showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic C-H stretching vibrations for both the aromatic and aliphatic protons. Aromatic C=C stretching bands and out-of-plane C-H bending vibrations further confirm the presence of the substituted benzene ring.[4]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (246.09 g/mol ).[1] The isotopic pattern of iodine can also be a helpful indicator.

Comparative Spectroscopic Analysis of Reaction Products

The true utility of spectroscopic analysis becomes evident when comparing the starting material to its reaction products. Here, we explore the expected spectroscopic changes upon subjecting this compound to three common and powerful cross-coupling reactions.

Suzuki Coupling: Formation of 4-Isopropylbiphenyl

The Suzuki reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, widely used to form carbon-carbon bonds.[5][6][7] Reacting this compound with phenylboronic acid yields 4-isopropylbiphenyl.

Spectroscopic Transformation:

  • ¹H NMR: The most significant change will be the appearance of new aromatic proton signals from the newly introduced phenyl ring. The original AA'BB' system of the isopropylbenzene moiety will also be present, though its chemical shifts may be slightly altered.

  • ¹³C NMR: Additional aromatic carbon signals will appear, and the signal corresponding to the carbon previously bonded to iodine will shift significantly upfield.

  • Mass Spectrometry: The molecular ion peak will shift to reflect the molecular weight of 4-isopropylbiphenyl (196.29 g/mol ).[8]

Heck Reaction: Synthesis of 4-Isopropylstyrene

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[9][10] The reaction of this compound with ethylene, for instance, would produce 4-isopropylstyrene.

Spectroscopic Transformation:

  • ¹H NMR: The spectrum will now feature signals characteristic of a vinyl group: typically two doublets and a doublet of doublets in the alkene region of the spectrum.

  • ¹³C NMR: Two new signals will appear in the sp² region corresponding to the carbons of the vinyl group. The signal for the carbon previously attached to iodine will again shift upfield.

  • IR Spectroscopy: New peaks will appear corresponding to the C=C stretch of the vinyl group and the =C-H stretching and bending vibrations.[11][12]

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of 4-isopropylstyrene (146.23 g/mol ).[12]

Grignard Reaction followed by Carboxylation: Production of 4-Isopropylbenzoic Acid

A Grignard reagent can be formed from this compound by reacting it with magnesium metal.[13] Subsequent reaction with carbon dioxide, followed by an acidic workup, yields 4-isopropylbenzoic acid.

Spectroscopic Transformation:

  • ¹H NMR: A broad singlet will appear at the downfield end of the spectrum (typically >10 ppm) corresponding to the carboxylic acid proton.

  • ¹³C NMR: A new signal will be present in the highly deshielded region of the spectrum (typically >170 ppm) corresponding to the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: A very broad O-H stretch will be observed (typically centered around 3000 cm⁻¹), and a strong C=O stretch will appear (around 1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of 4-isopropylbenzoic acid (164.20 g/mol ).[14]

Quantitative Spectroscopic Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Signals (cm⁻¹)
This compound C₉H₁₁I246.09[1]~1.2 (d, 6H), ~2.9 (sept, 1H), ~7.0-7.6 (m, 4H)Aliphatic C, Aromatic C, C-IC-H (sp³ & sp²), C=C (aromatic)
4-Isopropylbiphenyl C₁₅H₁₆196.29[8]~1.3 (d, 6H), ~3.0 (sept, 1H), ~7.2-7.6 (m, 9H)Aliphatic C, Aromatic CC-H (sp³ & sp²), C=C (aromatic)
4-Isopropylstyrene C₁₁H₁₄146.23[12]~1.2 (d, 6H), ~2.9 (sept, 1H), ~5.2 (d, 1H), ~5.7 (d, 1H), ~6.7 (dd, 1H), ~7.1-7.4 (m, 4H)Aliphatic C, Aromatic C, Vinylic CC-H (sp³ & sp²), C=C (aromatic & vinyl)[11]
4-Isopropylbenzoic Acid C₁₀H₁₂O₂164.20[14]~1.3 (d, 6H), ~3.0 (sept, 1H), ~7.3-8.0 (m, 4H), ~12.0 (br s, 1H)Aliphatic C, Aromatic C, C=OO-H (broad), C=O, C-H (sp³ & sp²)

Experimental Protocols

Representative Experiment: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the synthesis of 4-isopropylbiphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene, ethanol, and water in a 4:1:1 ratio to the flask.

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagrams illustrate the reaction mechanism and the experimental workflow for the Suzuki coupling reaction.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Complex Aryl-Pd(II)-I(L2) Pd(0)L2->Pd(II) Complex Oxidative Addition Aryl-I This compound Aryl-I->Pd(II) Complex Transmetalation Complex Aryl-Pd(II)-Ph(L2) Pd(II) Complex->Transmetalation Complex Phenylboronic Acid PhB(OH)2 Boronate [PhB(OH)3]- Phenylboronic Acid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation Complex Transmetalation Transmetalation Complex->Pd(0)L2 Product 4-Isopropylbiphenyl Transmetalation Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants: This compound Phenylboronic Acid K2CO3 Solvents Add Solvents: Toluene, Ethanol, Water Reactants->Solvents Degas Degas with Ar/N2 Solvents->Degas Catalyst Add Catalyst System: Pd(OAc)2, PPh3 Degas->Catalyst Heat Heat to Reflux Catalyst->Heat Cool Cool to RT Heat->Cool Extract Extract with Ethyl Acetate Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Spectroscopic Characterization: NMR, IR, MS Purify->Characterize

Caption: Step-by-step experimental workflow for Suzuki coupling.

Conclusion

The ability to distinguish between a starting material and its reaction products through spectroscopic methods is a cornerstone of synthetic chemistry. This guide has provided a comparative analysis of this compound and its derivatives formed through common cross-coupling reactions. By understanding the expected shifts in NMR, the appearance and disappearance of key functional group vibrations in IR, and the change in molecular weight observed in mass spectrometry, researchers are well-equipped to navigate the synthesis and characterization of novel compounds derived from this versatile building block.

References

A Comparative Purity Analysis of 1-Iodo-4-isopropylbenzene from Different Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly influence the outcome of a chemical reaction, the impurity profile of the final product, and the reproducibility of synthetic processes. 1-Iodo-4-isopropylbenzene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials, is commercially available from numerous suppliers. However, the purity and impurity profiles of this reagent can vary considerably between sources. This guide presents a comparative analysis of this compound from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Summary of Purity Analysis

The purity of this compound from the three commercial sources was assessed using three independent analytical techniques. The results, summarized in the table below, reveal significant variations in both the overall purity and the nature of the impurities present.

Parameter Supplier A Supplier B Supplier C
Purity by GC-MS (% Area) 99.2%97.5%98.8%
Purity by HPLC (% Area) 99.3%97.6%98.9%
Purity by qNMR (% w/w) 99.1%97.2%98.5%
Major Impurity 1 4-Isopropylaniline (0.3%)Cumene (1.2%)4-Isopropylphenol (0.5%)
Major Impurity 2 Cumene (0.2%)4-Isopropylaniline (0.6%)Di(4-isopropylphenyl)iodonium iodide (0.3%)
Other Impurities < 0.3%< 0.7%< 0.3%

Experimental Protocols

A systematic workflow was employed for the comprehensive purity analysis of the this compound samples.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample GC_MS GC-MS Analysis Sample_A->GC_MS HPLC HPLC Analysis Sample_A->HPLC qNMR qNMR Analysis Sample_A->qNMR Sample_B Supplier B Sample Sample_B->GC_MS Sample_B->HPLC Sample_B->qNMR Sample_C Supplier C Sample Sample_C->GC_MS Sample_C->HPLC Sample_C->qNMR Data_Processing Data Processing & Integration GC_MS->Data_Processing HPLC->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Impurity_Identification Impurity Identification Data_Processing->Impurity_Identification Comparison Comparative Assessment Purity_Calculation->Comparison Impurity_Identification->Comparison

Workflow for purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed to separate and identify volatile components in the samples.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples were diluted to 1 mg/mL in dichloromethane.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection was used for quantitative purity assessment and detection of non-volatile impurities.

  • Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H qNMR was employed for an absolute purity determination against a certified internal standard.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Approximately 20 mg of each this compound sample and 10 mg of maleic acid were accurately weighed and dissolved in 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Data Analysis: The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the olefinic proton signal of the internal standard.

Comparison of Suppliers

The selection of a suitable supplier for this compound depends on the specific requirements of the intended application. The following logical diagram illustrates a decision-making process based on the analytical findings.

Decision tree for selecting a this compound supplier.

Discussion

The analytical data reveals distinct impurity profiles for each supplier, likely reflecting different synthetic routes or purification methods.

  • Supplier A provides the highest purity material, with only trace amounts of the starting material, 4-isopropylaniline, and the precursor, cumene. This suggests a well-controlled manufacturing process and thorough purification.

  • Supplier B 's product exhibits the lowest purity, with a significant amount of unreacted cumene. This could indicate an incomplete initial reaction or less stringent purification. The presence of 4-isopropylaniline is also notable.

  • Supplier C offers a product of intermediate purity. The main impurity, 4-isopropylphenol, is likely formed from the hydrolysis of the diazonium salt intermediate during a Sandmeyer-type reaction. The presence of a di(4-isopropylphenyl)iodonium salt suggests a potential side reaction during iodination.

Conclusion

This comparative study highlights the importance of independently verifying the purity of commercially available reagents. While Supplier A provided the highest purity this compound, the suitability of a particular supplier will ultimately depend on the specific demands of the application. For sensitive applications where high purity is paramount, Supplier A is the recommended choice. For applications where the presence of phenolic impurities is detrimental, Supplier A would also be preferred over Supplier C. If cost is a primary driver and the presence of cumene is not critical to the downstream chemistry, Supplier B might be considered, although further purification would be advisable. Researchers are encouraged to perform their own quality control analysis on critical starting materials to ensure the reliability and reproducibility of their work.

Head-to-head comparison of Suzuki and Stille coupling for a specific transformation using 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryls and other conjugated systems essential to pharmaceutical and materials science. This guide provides a direct comparison of these two powerful reactions for a specific transformation: the coupling of 1-iodo-4-isopropylbenzene with a phenyl group to yield 4-isopropylbiphenyl. The comparison is supported by representative experimental data and detailed protocols to assist researchers in selecting the optimal method for their synthetic challenges.

While both reactions can achieve the desired transformation, their distinct organometallic reagents—organoboron compounds for Suzuki and organotin compounds for Stille—lead to significant differences in reaction conditions, functional group tolerance, and overall practicality.

Performance and Reaction Conditions: A Comparative Overview

The choice between Suzuki and Stille coupling is often dictated by factors such as the stability of the organometallic reagent, toxicity considerations, and the nature of the substrates. The Suzuki coupling is frequently favored due to the low toxicity of its boron-based reagents and the straightforward removal of byproducts. Conversely, the Stille coupling, despite the high toxicity of organotin compounds, offers excellent functional group tolerance and often proceeds under neutral conditions.

For the synthesis of 4-isopropylbiphenyl from this compound, both methods are expected to be effective. The following tables summarize representative quantitative data for this transformation, based on analogous reactions reported in the literature.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

ParameterCondition
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Catalyst Loading 2 mol%
Base 2M Aqueous Sodium Carbonate (Na₂CO₃)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 80 °C
Reaction Time 12 hours
Yield ~95% (Estimated based on similar transformations)

Table 2: Stille Coupling of this compound with Tributyl(phenyl)stannane

ParameterCondition
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Catalyst Loading 2 mol%
Ligand Triphenylphosphine (PPh₃)
Solvent Anhydrous Toluene
Temperature 110 °C (Reflux)
Reaction Time 16 hours
Yield ~90% (Estimated based on similar transformations)

Catalytic Cycles and Experimental Workflow

The fundamental mechanisms of both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step. In the Suzuki coupling, a base is required to activate the organoboron species, whereas the Stille coupling's organotin reagent is typically reactive enough for direct transmetalation.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_start Pd(0)L2 s_oa Oxidative Addition (Ar-X) s_start->s_oa s_pd_ii Ar-Pd(II)-X L2 s_oa->s_pd_ii s_trans Transmetalation (Ar'-B(OR)2 + Base) s_pd_ii->s_trans s_di_pd Ar-Pd(II)-Ar' L2 s_trans->s_di_pd s_di_pd->s_start s_re Reductive Elimination s_di_pd->s_re s_product Ar-Ar' s_re->s_product st_start Pd(0)L2 st_oa Oxidative Addition (Ar-X) st_start->st_oa st_pd_ii Ar-Pd(II)-X L2 st_oa->st_pd_ii st_trans Transmetalation (Ar'-SnR3) st_pd_ii->st_trans st_di_pd Ar-Pd(II)-Ar' L2 st_trans->st_di_pd st_di_pd->st_start st_re Reductive Elimination st_di_pd->st_re st_product Ar-Ar' st_re->st_product Experimental_Workflow reagents 1. Reagent Preparation (Aryl Halide, Organometallic Reagent, Catalyst, Ligand, Base/Solvent) setup 2. Reaction Setup (Inert atmosphere, solvent addition) reagents->setup heating 3. Reaction (Heating and stirring) setup->heating monitoring 4. Monitoring (TLC, GC-MS, or LC-MS) heating->monitoring workup 5. Work-up (Quenching, extraction) monitoring->workup purification 6. Purification (Column chromatography) workup->purification analysis 7. Analysis (NMR, MS) purification->analysis

Assessing the Environmental Impact of 1-Iodo-4-isopropylbenzene in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of the environmental impact of synthetic reagents. 1-Iodo-4-isopropylbenzene, a common building block in organic synthesis, particularly in cross-coupling reactions, is the focus of this guide. Here, we present a comparative analysis of a traditional synthesis route utilizing this compound against a greener alternative, providing researchers with data to make more environmentally conscious decisions in the laboratory.

At a Glance: Comparing Synthesis Routes

To illustrate the environmental impact, we will analyze the Suzuki-Miyaura cross-coupling reaction to synthesize 4-isopropylbiphenyl. A traditional approach often employs this compound in an organic solvent like N,N-Dimethylformamide (DMF). A greener alternative involves replacing the aryl iodide with an aryl bromide and utilizing a more environmentally benign solvent system, such as water.

The following table summarizes the key green chemistry metrics for these two approaches. A lower E-Factor and Process Mass Intensity (PMI) indicate a more environmentally friendly process, with less waste generated per kilogram of product.

MetricTraditional Synthesis (using this compound)Greener Synthesis (using 4-Bromo-1-isopropylbenzene)
Aryl Halide This compound4-Bromo-1-isopropylbenzene
Solvent N,N-Dimethylformamide (DMF)Water (H₂O)
E-Factor Calculated in Experimental SectionCalculated in Experimental Section
Process Mass Intensity (PMI) Calculated in Experimental SectionCalculated in Experimental Section

*Calculations are based on the detailed experimental protocols provided below.

Delving Deeper: Experimental Protocols and Green Metrics

To provide a quantitative comparison, we present detailed experimental protocols for both the traditional and greener synthesis of 4-isopropylbiphenyl. Following each protocol, we calculate the E-Factor and Process Mass Intensity (PMI) to assess their environmental performance.

E-Factor = (Total Mass of Waste) / (Mass of Product) Process Mass Intensity (PMI) = (Total Mass of Inputs) / (Mass of Product)

Traditional Synthesis Protocol: Suzuki-Miyaura Coupling in DMF

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings using aryl iodides in an organic solvent.

Reaction Scheme:

Br-C₆H₄-CH(CH₃)₂ + (HO)₂B-C₆H₅ --[Pd/C, K₂CO₃, H₂O]--> (CH₃)₂CH-C₆H₄-C₆H₅

Environmental impact assessment workflow for chemical synthesis.

Catalytic Cycle and Environmental Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for identifying opportunities to minimize environmental impact, such as using more efficient and recyclable catalysts.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 product R¹-R² pd_trans->product Reductive Elimination byproduct X-B(OR)₂ pd_trans->byproduct reactant1 R¹-X (Aryl Halide) reactant1->pd_ox Oxidative Addition reactant2 R²-B(OR)₂ (Boronic Acid/Ester) reactant2->pd_trans base Base base->pd_trans

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Discussion of Environmental Impacts

Reagents and Solvents:

  • This compound vs. 4-Bromo-1-isopropylbenzene: While both are halogenated hydrocarbons, aryl iodides are generally more reactive, which can sometimes lead to higher yields or milder reaction conditions. However, from an atom economy perspective, bromine is lighter than iodine, making aryl bromides a "greener" choice when they can be used effectively.

  • N,N-Dimethylformamide (DMF): DMF is a versatile solvent but poses significant environmental and health risks. It is classified as a substance of very high concern (SVHC) in Europe due to its reproductive toxicity. [1][2]Its high boiling point makes it energy-intensive to remove, and it is water-miscible, which can complicate aqueous waste treatment.

  • Water: Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. [3]Performing reactions in water can significantly reduce the environmental footprint of a synthesis.

  • Potassium Carbonate (K₂CO₃): This is a common and relatively benign inorganic base. It is considered to have low toxicity. [4][5]* Phenylboronic Acid: Boronic acids are generally considered to have low toxicity. [6][7][8]* Palladium Catalysts: Palladium is a precious metal, and its use has economic and environmental implications related to mining and disposal. The greener approach often focuses on using lower catalyst loadings, more efficient catalysts, or recyclable catalytic systems like Pd/C.

Byproducts and Waste:

  • Traditional Synthesis: The main byproducts are potassium iodide and the degradation products of the palladium catalyst and triphenylphosphine ligands. Triphenylphosphine oxide, a common byproduct, is persistent and not readily biodegradable. [9]The large volume of DMF used contributes significantly to the solvent waste stream.

  • Greener Synthesis: The primary byproduct is potassium bromide. The use of a heterogeneous catalyst like Pd/C allows for easier recovery and potential reuse, reducing metal contamination in the waste stream. The aqueous solvent is much easier and less energy-intensive to treat than organic solvents.

Conclusion

This comparative guide demonstrates that significant improvements in the environmental performance of a chemical synthesis can be achieved through careful selection of reagents and solvents. The transition from a traditional Suzuki-Miyaura coupling using this compound in DMF to a greener protocol with 4-bromo-1-isopropylbenzene in water results in a substantial reduction in the E-Factor and PMI, indicating a more sustainable process. By applying the principles of green chemistry and utilizing quantitative metrics, researchers can actively contribute to reducing the environmental impact of their work.

References

Safety Operating Guide

Navigating the Disposal of 1-Iodo-4-isopropylbenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. Just as critical as the synthesis itself is the responsible management of the chemical byproducts and unreacted starting materials. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-iodo-4-isopropylbenzene (CAS 17356-09-1), ensuring the safety of laboratory personnel and environmental compliance. Our focus extends beyond mere procedure to instill a deep understanding of the causality behind each recommended step.

Pre-Disposal Safety and Handling: The Foundational Imperative

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous chemical that causes significant skin and eye irritation.[1][2] Therefore, adherence to strict safety protocols is the first line of defense against accidental exposure.

Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[3][4] This is a non-negotiable control to prevent the inhalation of any potential vapors and to contain any accidental splashes or spills. Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance from the workstation.[1]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Safety glasses with side-shields that conform to EN166 standards are the minimum requirement.[3] For tasks with a higher splash risk, a full-face shield should be worn over safety glasses.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for any signs of degradation or perforation before use. Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[3]

  • Body Protection: A fully fastened laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

Waste Characterization: The "Why" Behind the Protocol

Proper disposal begins with correct classification. This compound is an aromatic compound containing an iodine atom. The presence of this halogen atom fundamentally classifies it as a halogenated organic compound .[5] This classification is critical because it dictates the required disposal pathway and segregation procedures.

Halogenated organic wastes cannot be disposed of with non-halogenated solvents. The reason is twofold:

  • Disposal Method: The standard and environmentally preferred disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[5] This process is necessary to break the strong carbon-halogen bonds and prevent the formation of toxic and persistent environmental pollutants. Mixing them with non-halogenated waste complicates and increases the cost of this process.[6]

  • Chemical Incompatibility: Halogenated solvents can undergo dangerous reactions if mixed with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[7]

Data Summary Table: this compound

PropertyValueSignificance for Disposal
CAS Number 17356-09-1[8]Unique identifier for accurate waste labeling and tracking.
Molecular Formula C₉H₁₁I[8]Confirms the presence of iodine, classifying it as a halogenated waste.
Physical State LiquidLiquid waste requires secure, leak-proof containment.
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[2]Reinforces the need for stringent PPE during handling and disposal.
Solubility in Water Low / Immiscible[1]Prohibits drain disposal; the compound can persist in aquatic environments.[4]
Primary Disposal Route Incineration[5]Requires segregation into a dedicated halogenated organic waste stream.
Core Disposal Workflow: From Benchtop to Final Disposition

This section outlines the step-by-step methodology for the collection and disposal of this compound waste.

  • Select the Correct Waste Container: Obtain a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[7][9] The container must be in good condition, free from leaks, and have a secure, threaded cap.

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[6] Using a permanent marker, fill out all required fields, including:

    • The full chemical name: "Waste this compound" (Do not use abbreviations).[10]

    • The primary hazards (e.g., Irritant).[6]

    • The date the first drop of waste is added.

  • Segregate and Transfer Waste:

    • Conduct the transfer inside a chemical fume hood.

    • Carefully pour the waste this compound into the labeled container. Avoid splashing.

    • Crucially, ensure this container is used ONLY for halogenated organic waste. Do not mix with non-halogenated solvents, aqueous waste, acids, bases, or acutely toxic "P-listed" wastes.[5][6]

  • Secure and Store the Container:

    • Tightly seal the container cap immediately after adding waste.[6] Do not leave it open.

    • Store the container in a designated Satellite Accumulation Area (SAA). This area should be cool, well-ventilated, and provide secondary containment (e.g., a containment tub) to capture any potential leaks.[6][7]

    • Ensure the hazardous waste label is clearly visible.[6]

  • Arrange for Disposal: Once the container is approximately 75-90% full, or if waste has been accumulated for a period approaching your institution's limit (often 90 days), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition A Identify Waste: This compound B Characterize as Halogenated Organic Waste A->B Contains Iodine C Select & Label 'Halogenated Waste' Container B->C Segregation Req. D Transfer Waste in Fume Hood C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Provide Secondary Containment F->G H Monitor Fill Level & Accumulation Date F->H I Request Pickup via EHS or Licensed Contractor H->I Container Full or Time Limit Reached J Transport to Regulated Hazardous Waste Facility I->J K Final Disposal: High-Temperature Incineration J->K

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Iodo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Iodo-4-isopropylbenzene, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to maintain a safe laboratory environment, grounded in scientific principles and field-proven best practices.

Understanding the Risks: Hazard Profile of this compound

This compound (also known as p-iodocumene) is an aromatic halogenated hydrocarbon. Its primary hazards, as identified in Safety Data Sheets (SDS), are skin and eye irritation.[1][2][3] Understanding this is the first step in establishing a robust safety protocol. The causality is clear: direct contact with the liquid can cause inflammation and discomfort, and potentially more severe damage with prolonged exposure. Therefore, our PPE strategy is centered on creating an impermeable barrier between the chemical and your body.

Key Hazard Information
Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1]GHS07Warning
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1][2]GHS07Warning

Core Directive: Your Personal Protective Equipment Ensemble

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each component.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemically resistant gloves.Given that this compound is an aromatic halogenated hydrocarbon, specific glove materials are required. Neoprene and butyl rubber are not recommended due to poor resistance.[1][4][5] Viton® or Polyvinyl Alcohol (PVA) gloves are preferred for their high resistance to this class of chemicals.[1][6][7] Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon any splash.[1]
Body Protection A chemically resistant lab coat or apron.This protects your clothing and skin from accidental spills. Ensure the lab coat is fully buttoned.
Footwear Closed-toe shoes.This is a standard laboratory practice to protect your feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for handling this compound, from preparation to disposal.

Pre-Handling Preparations
  • Consult the SDS: Always review the Safety Data Sheet for this compound before beginning work.

  • Work in a Ventilated Area: All handling of this chemical should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Your PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete protection.

Donning_PPE A 1. Lab Coat B 2. Eye Protection (Goggles) A->B Secure body protection first C 3. Face Shield B->C Primary eye safety D 4. Gloves C->D Final barrier Doffing_PPE A 1. Gloves B 2. Face Shield A->B Remove most contaminated item first C 3. Lab Coat B->C Work from top down D 4. Goggles C->D E 5. Wash Hands D->E Final step is crucial

References

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